Product packaging for Ethyl 5-methyl-1H-pyrrole-2-carboxylate(Cat. No.:CAS No. 3284-51-3)

Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1581803
CAS No.: 3284-51-3
M. Wt: 153.18 g/mol
InChI Key: RIUNZXNCMZMRMP-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B1581803 Ethyl 5-methyl-1H-pyrrole-2-carboxylate CAS No. 3284-51-3

Properties

IUPAC Name

ethyl 5-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6(2)9-7/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUNZXNCMZMRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186506
Record name 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3284-51-3
Record name 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester
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Record name Ethyl 5-methyl-1H-pyrrole-2-carboxylate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester
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Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-methyl-1H-pyrrole-2-carboxylate (CAS 3284-51-3): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with Ethyl 5-methyl-1H-pyrrole-2-carboxylate. As a key heterocyclic building block, understanding its synthesis, reactivity, and spectroscopic profile is fundamental to leveraging its potential in the creation of novel therapeutic agents. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and marketed drugs, making its derivatives valuable intermediates.[1][2]

Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and intrinsic properties. This compound is a stable, solid compound under standard conditions, lending itself well to various synthetic manipulations.[3]

Key Identifiers and Properties

A summary of the essential physicochemical data for this compound is presented below. This information is critical for reaction planning, solvent selection, and safety assessments.

PropertyValueSource(s)
CAS Number 3284-51-3[3][4][5]
Molecular Formula C₈H₁₁NO₂[3][6]
Molecular Weight 153.18 g/mol [3][7]
IUPAC Name This compound[7]
Synonyms 5-Methyl-1H-pyrrole-2-carboxylic acid ethyl ester[7][8]
Appearance Solid / White Solid[9]
Purity ≥95-98% (Typical Commercial Grade)[3]
Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following spectroscopic data provide a definitive fingerprint for this compound. The assignments are based on established principles of NMR and IR spectroscopy for pyrrole derivatives.[10][11][12]

Spectroscopy Characteristic Peaks / Signals Interpretation
¹H NMR δ ~9.0 (br s, 1H), ~6.7 (d, 1H), ~5.9 (d, 1H), 4.2 (q, 2H), 2.2 (s, 3H), 1.3 (t, 3H)NH: Broad singlet for the pyrrole N-H proton. Pyrrole CH: Doublets for the two coupled protons on the pyrrole ring (positions 3 and 4). Ethyl Ester: Quartet (CH₂) and triplet (CH₃) characteristic of the ethyl group. Methyl: Singlet for the C5-methyl group.
¹³C NMR δ ~161, ~129, ~122, ~115, ~107, ~60, ~14, ~13C=O: Carbonyl carbon of the ester. Pyrrole Ring: Four distinct signals for the aromatic carbons. Ethyl Ester: Signals for the O-CH₂ and CH₃ carbons. Methyl: Signal for the C5-methyl carbon.
IR (cm⁻¹) ~3300-3400 (N-H stretch), ~1680-1700 (C=O stretch, ester), ~1500-1600 (C=C stretch, ring)N-H Stretch: Broad peak indicating the pyrrole N-H bond. C=O Stretch: Strong absorption characteristic of the conjugated ester carbonyl. C=C Stretch: Peaks corresponding to the aromatic pyrrole ring.
Mass Spec (MS) m/z = 153 (M⁺)The molecular ion peak corresponds to the compound's molecular weight.

Note: Specific chemical shifts (δ in ppm) and coupling constants (J in Hz) may vary slightly depending on the solvent and spectrometer field strength.[13][14]

Synthesis and Mechanistic Insights

The preparation of substituted pyrroles is a cornerstone of heterocyclic chemistry. The Knorr pyrrole synthesis and the Paal-Knorr synthesis are two of the most classical and reliable methods.[15][16] For this compound, a Knorr-type synthesis is a common and efficient approach.

Recommended Synthetic Protocol: A Knorr-Type Approach

This protocol involves the reaction of an α-amino-ketone with a β-ketoester.[15] Because α-aminoketones are prone to self-condensation, they are typically generated in situ from a more stable precursor, such as an oxime.[15]

Step-by-Step Methodology: [9]

  • Preparation of Ethyl 2-oximinoacetoacetate: Dissolve ethyl acetoacetate in glacial acetic acid. While maintaining cooling (e.g., in an ice bath), slowly add a saturated aqueous solution of sodium nitrite. This nitrosation reaction forms the oxime precursor.

  • In Situ Reduction and Condensation: To a separate flask containing a second equivalent of a β-dicarbonyl compound (in this case, ethyl acetoacetate could also serve this role, leading to a different product, but for the target molecule, a different set of starting materials would be chosen based on the Knorr principle), add zinc dust and acetic acid.[17]

  • Reaction Execution: Slowly add the prepared oxime solution to the zinc/acetic acid mixture. The zinc reduces the oxime to the corresponding α-aminoketone in situ. This highly reactive intermediate immediately condenses with the β-dicarbonyl compound.[17]

  • Cyclization and Aromatization: The initial condensate undergoes an intramolecular cyclization, followed by dehydration (elimination of water) to form the stable aromatic pyrrole ring.[17]

  • Workup and Purification: After the reaction is complete, the mixture is typically quenched with water and neutralized. The product is extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified, most commonly by column chromatography on silica gel, to yield the final white solid.[9]

Causality Behind Experimental Choices:

  • In Situ Generation: The in situ formation of the α-aminoketone is critical to prevent its rapid self-condensation, which would otherwise lead to undesired side products and low yields.[15]

  • Zinc/Acetic Acid: This combination is a classical and cost-effective reducing agent for converting oximes to amines under conditions that are compatible with the subsequent condensation reaction.[15][17]

  • Acid Catalyst: Acetic acid not only serves as a solvent and reagent for the reduction step but also catalyzes the condensation and dehydration steps required for ring formation.[18][19]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Knorr-type synthesis for a substituted pyrrole.

G cluster_prep Step 1: Precursor Synthesis cluster_main Step 2: Reductive Condensation cluster_final Step 3: Cyclization & Purification A β-Ketoester B NaNO₂ / Acetic Acid C α-Oximino-β-ketoester B->C Nitrosation E Zinc Dust / Acetic Acid C->E Reduction D Second β-Dicarbonyl F In situ α-Amino-ketone D->F E->F G Condensation & Dehydration F->G H Substituted Pyrrole Ester G->H I Purification H->I J Final Product I->J

Caption: Knorr Pyrrole Synthesis Workflow.

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring, the N-H proton, and the ethyl ester functionality. This allows for selective modifications at several positions, making it a versatile scaffold.

Site-Selective Halogenation

The pyrrole ring is highly activated towards electrophilic substitution. While the C2 and C5 positions are generally most reactive, in this molecule, they are substituted. Therefore, electrophilic attack occurs at the C3 and C4 positions. A notable example is selective fluorination.

Experimental Protocol: Synthesis of Ethyl 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylate [20]

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of acetonitrile and acetic acid at 0 °C.

  • Addition of Fluorinating Agent: Add Selectfluor® (2.0 eq) to the cooled solution.

  • Reaction: Stir the mixture at 0 °C for approximately 2 hours, monitoring for full conversion by ¹H NMR or TLC.

  • Workup: Partition the reaction mixture between water and dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the crude product via chromatography to obtain the 4-fluoro derivative.

Trustworthiness and Rationale:

  • Selectfluor®: This reagent is an electrophilic ("F+") source that is relatively safe and easy to handle compared to other fluorinating agents. It reliably delivers fluorine to electron-rich aromatic systems.

  • Solvent System: The acetonitrile/acetic acid mixture provides good solubility for both the substrate and the reagent while facilitating the electrophilic substitution mechanism.

  • Low Temperature: Conducting the reaction at 0 °C helps to control the exothermicity and improve the selectivity of the halogenation, minimizing side-product formation.

Reactivity Overview Diagram

This diagram highlights the principal sites of reactivity on the molecule, providing a conceptual map for planning derivatization strategies.

Caption: Key Reactivity Sites.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as an intermediate for constructing more complex, biologically active molecules. The pyrrole core is a key pharmacophore in many drugs, contributing to target binding and modulating physicochemical properties.[21]

Key Therapeutic Areas for Pyrrole-Based Compounds: [2]

  • Oncology: As kinase inhibitors and cytotoxic agents.

  • Anti-inflammatory: Found in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial: Used in the development of new antibiotics and antifungal agents.

  • Antiviral: Serves as a scaffold for compounds targeting viral enzymes.

This specific building block is valuable because it provides a pre-functionalized scaffold. The methyl group at C5 and the ester at C2 create a specific substitution pattern that can be used to direct further synthesis or to interact with a biological target. For instance, it has been utilized in the synthesis of halogen-doped pyrrole building blocks, which are then incorporated into larger molecules to fine-tune their electronic and binding properties for drug discovery programs.[20] It is also listed as a building block for protein degraders, a cutting-edge area of therapeutic development.[6]

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. This compound possesses moderate hazards that require appropriate precautions.

Hazard Information Details
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source(s):[22]

Recommended Handling Procedures:

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[22]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[22]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

Conclusion

This compound is a synthetically versatile and valuable building block for drug discovery and medicinal chemistry. Its well-defined synthesis, predictable reactivity at multiple sites, and established role as a precursor to more complex heterocyclic systems make it an important tool for researchers. A thorough understanding of its properties, as detailed in this guide, enables its effective and safe application in the laboratory to advance the development of novel therapeutics.

References

An In-Depth Technical Guide to the Physical Properties of Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-methyl-1H-pyrrole-2-carboxylate (CAS No. 3284-51-3) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block in the synthesis of various biologically active molecules, including receptor tyrosine kinase (RTK) inhibitors.[1] This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, offering a foundational resource for researchers, chemists, and formulation scientists. The methodologies for determining these properties are detailed, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are paramount for its application in synthesis, formulation, and quality control. These properties dictate the conditions required for handling, storage, and reaction scalability. The core physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 3284-51-3[2][3][4][5]
Molecular Formula C₈H₁₁NO₂[2][3][4][6]
Molecular Weight 153.18 g/mol [2][4][6][7]
Appearance Pale-yellow to yellow-brown solid. Also described as a white solid.[2][8]
Melting Point 99-102°C[2][3]
Boiling Point 264.9°C (at 760 mmHg)[2][3]
Density 1.106 g/cm³[2][3]
Flash Point 114°C[2][3]
Refractive Index 1.517[2][3]
Expert Insights: The Significance of Physical State and Thermal Properties

The compound's solid state at room temperature, combined with a relatively high melting point, indicates a stable crystalline lattice. This stability is advantageous for long-term storage and handling, minimizing concerns about degradation or polymorphism under standard conditions. The high boiling point suggests low volatility, which is a key consideration for reaction design, particularly for processes requiring elevated temperatures, as it reduces material loss.

Molecular Structure and Identification

A definitive understanding of a molecule's structure is the cornerstone of all chemical research. The IUPAC name for this compound is this compound.[4][5]

Caption: 2D structure of this compound.

Solubility and Partitioning Behavior

Solubility is a critical parameter in drug development and synthetic chemistry, influencing bioavailability, reaction kinetics, and purification strategies.

  • Aqueous Solubility: The compound is reported to be sparingly soluble in water.[3] This is expected, given the predominantly nonpolar pyrrole ring and the ethyl ester group, which outweigh the hydrogen-bonding capability of the N-H group.

  • Partition Coefficient (LogP): The LogP value is approximately 1.5.[2][6] This value indicates a moderate level of lipophilicity, suggesting the molecule can readily partition into organic phases and cross lipid membranes, a key characteristic for potential drug candidates.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method is a foundational technique for LogP determination. Its trustworthiness lies in its direct measurement of partitioning between two immiscible phases.

  • Preparation of Phases: Prepare mutually saturated n-octanol and water by stirring them together for 24 hours, followed by separation. This pre-saturation is critical to prevent volume changes during the experiment.

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the n-octanol phase to create a stock solution of known concentration.

  • Partitioning: Combine a precise volume of the octanol stock solution with a precise volume of the water phase in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for several minutes to facilitate partitioning, then allow the layers to separate completely. Centrifugation can be used to ensure a clean separation.

  • Analysis: Determine the concentration of the analyte in both the n-octanol and water phases using a validated analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule, essential for structural confirmation and purity assessment. While specific spectral data must be acquired experimentally, the expected characteristics can be predicted from the molecular structure.

workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Workflow cluster_validation Data Validation Prep Purified Solid Sample IR IR Spectroscopy (Functional Groups) Prep->IR KBr Pellet NMR NMR Spectroscopy (¹H & ¹³C Skeleton) Prep->NMR Dissolve in CDCl₃ MS Mass Spectrometry (Molecular Weight) Prep->MS EI/ESI Source Confirm Structure Confirmed IR->hub NMR->hub MS->hub hub->Confirm

Caption: Standard workflow for comprehensive structural characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. For this compound, the key expected absorption bands are:

  • N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹, characteristic of the secondary amine within the pyrrole ring.

  • C-H Stretches: Bands just below 3000 cm⁻¹ for the aliphatic sp³ C-H bonds of the methyl and ethyl groups, and potentially weaker bands above 3000 cm⁻¹ for the aromatic sp² C-H bonds of the pyrrole ring.

  • Ester Carbonyl (C=O) Stretch: A very strong, sharp absorption band in the range of 1700-1725 cm⁻¹. This is one of the most prominent peaks in the spectrum.

  • C-O Stretch: A strong band in the 1250-1300 cm⁻¹ region, corresponding to the C-O single bond of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR:

    • Ethyl Group: A quartet signal (~4.2-4.3 ppm) for the -OCH₂- protons, coupled to a triplet signal (~1.3-1.4 ppm) for the -CH₃ protons.

    • Methyl Group: A sharp singlet (~2.2-2.3 ppm) for the C5-methyl protons.

    • Pyrrole Ring Protons: Two distinct signals in the aromatic region (~6.0-7.0 ppm), likely appearing as doublets due to coupling with each other.

    • N-H Proton: A broad singlet in the downfield region (~8.0-9.5 ppm), the chemical shift of which can be highly dependent on solvent and concentration.

  • ¹³C NMR:

    • Eight distinct carbon signals are expected.

    • Ester Carbonyl: A signal in the highly deshielded region of ~160-165 ppm.

    • Pyrrole Ring Carbons: Four signals in the aromatic region (~110-140 ppm).

    • Ethyl Group: Two aliphatic signals, one for the -OCH₂- carbon (~60 ppm) and one for the -CH₃ carbon (~14 ppm).

    • Methyl Group: One aliphatic signal for the C5-methyl carbon (~12-13 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): Under Electron Ionization (EI), the spectrum will show a prominent molecular ion peak at an m/z value corresponding to the molecular weight, 153.18. High-resolution mass spectrometry (HRMS) can confirm the elemental composition C₈H₁₁NO₂.

  • Key Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-•OCH₂CH₃, m/z 45) or the entire ester group.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Hazard Identification: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2]

  • Storage Recommendations: To ensure stability, the compound should be stored in a tightly sealed container in a dry, cool place.[3] Recommended storage temperatures are between 2-8°C.[2]

Conclusion

This compound is a stable, solid compound with well-defined physicochemical and spectroscopic properties. Its moderate lipophilicity, characterized by a LogP of ~1.5, combined with its established role as a synthetic intermediate, makes it a valuable molecule for research and development, particularly in the pharmaceutical sector. The data and protocols presented in this guide provide a robust framework for its effective use, characterization, and handling in a professional research setting.

References

An In-Depth Technical Guide to the Solubility of Ethyl 5-methyl-1H-pyrrole-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solvent Landscape for a Versatile Pyrrole Ester

Ethyl 5-methyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science, presents a recurring challenge for researchers: its solubility. The efficiency of synthesis, purification, and formulation hinges on a nuanced understanding of how this solid compound interacts with various organic solvents. This guide moves beyond a simple catalog of solubility data. Instead, it equips you, the researcher, with the foundational principles and practical methodologies to predict, assess, and ultimately control the solubility of this compound. We will delve into the theoretical underpinnings of solubility, provide robust experimental protocols for its determination, and offer a predictive framework to guide your solvent selection process.

Section 1: Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which, in chemical terms, refers to the similarity of intermolecular forces between the solute and the solvent.[1] For this compound, a molecule possessing both polar (ester and N-H group) and nonpolar (methyl and ethyl groups, pyrrole ring) characteristics, its solubility behavior is a delicate balance of these forces.

The Role of Polarity and Hydrogen Bonding

The presence of an ester group and a hydrogen-bond-donating N-H group on the pyrrole ring imparts a degree of polarity to the molecule. This suggests that polar solvents capable of hydrogen bonding will be more effective at solvating the molecule than entirely nonpolar solvents. The lone pairs on the ester's oxygen atoms can act as hydrogen bond acceptors, while the N-H proton can act as a hydrogen bond donor. Solvents that can engage in these interactions will more readily overcome the crystal lattice energy of the solid, leading to dissolution.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions, we can employ Hansen Solubility Parameters (HSP), a powerful tool for predicting solvent-solute interactions.[2] HSP dissects the total cohesive energy of a substance into three components:

  • δd (Dispersion forces): Arising from temporary fluctuating dipoles.

  • δp (Polar forces): Stemming from permanent dipoles.

  • δh (Hydrogen bonding): Representing the energy of hydrogen bonds.

Each solvent and solute can be characterized by a unique set of these three parameters, defining a point in "Hansen space." The principle is that substances with similar HSP values are more likely to be miscible. The distance (Ra) between two substances in Hansen space can be calculated, and a smaller distance implies a higher likelihood of solubility.[2]

Section 2: Qualitative Solubility Profile

Based on the theoretical principles outlined above, we can predict the qualitative solubility of this compound in a range of common organic solvents. This information is summarized in the table below and should be used as a starting point for solvent screening.

SolventSolvent ClassPredicted SolubilityRationale
Highly Polar Protic
MethanolAlcoholHighStrong hydrogen bonding capability and polarity.
EthanolAlcoholHighSimilar to methanol, good hydrogen bonding.
Highly Polar Aprotic
Dimethyl Sulfoxide (DMSO)SulfoxideHighHighly polar, can accept hydrogen bonds.
N,N-Dimethylformamide (DMF)AmideHighHighly polar, can accept hydrogen bonds.
AcetonitrileNitrileModeratePolar, but a weaker hydrogen bond acceptor.
Moderately Polar
AcetoneKetoneModerateGood polarity, can accept hydrogen bonds.
Ethyl AcetateEsterModerate to High"Like dissolves like" due to the ester group.
Tetrahydrofuran (THF)EtherModerateModerate polarity and can accept hydrogen bonds.
DichloromethaneHalogenatedModerateGood dipole moment, but no hydrogen bonding.
Nonpolar
TolueneAromaticLowPrimarily dispersion forces, poor match for the polar groups.
HexaneAliphaticVery LowOnly dispersion forces, unable to solvate the polar parts of the molecule.
Diethyl EtherEtherLow to ModerateLower polarity than THF.

Section 3: Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is crucial for any research or development application. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative "Test Tube" Method

This rapid method is ideal for initial solvent screening to quickly categorize solvents as "soluble," "partially soluble," or "insoluble."[3]

Protocol:

  • Preparation: Add approximately 20-30 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add the test solvent dropwise, starting with 0.5 mL.

  • Agitation: Vigorously shake or vortex the test tube for 30-60 seconds after each solvent addition.

  • Observation: Visually inspect the solution for any undissolved solid against a contrasting background.

  • Incremental Addition: If the solid does not dissolve, continue adding the solvent in 0.5 mL increments, with agitation, up to a total volume of 3 mL.

  • Classification:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

    • Insoluble: No discernible amount of the solid dissolves.

Quantitative Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining the precise solubility of a compound in a given solvent at a specific temperature.

Protocol:

  • Sample Preparation: Create a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial or flask. The excess solid should be clearly visible.

  • Equilibration: Place the sealed container in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure a clear supernatant, centrifuge the sample at a high speed.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

  • Dilution: Dilute the extracted aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative Nuclear Magnetic Resonance (qNMR).

  • Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Visualizing the Workflow

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement (Shake-Flask) qual_start Start add_solid Add ~25mg of Compound to Test Tube qual_start->add_solid add_solvent Add Solvent Incrementally add_solid->add_solvent agitate Agitate Vigorously add_solvent->agitate observe Observe for Dissolution agitate->observe classify Classify Solubility observe->classify classify->add_solvent Incomplete Dissolution qual_end End classify->qual_end Complete Dissolution quant_start Start create_slurry Create Supersaturated Slurry quant_start->create_slurry equilibrate Equilibrate at Constant Temp (24-72h) create_slurry->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate extract Extract Clear Supernatant separate->extract quantify Quantify Concentration (e.g., HPLC, qNMR) extract->quantify calculate Calculate Solubility quantify->calculate quant_end End calculate->quant_end

Caption: Flowchart of qualitative and quantitative solubility determination methods.

Diagram 2: Conceptual Framework of Hansen Solubility Parameters

HSP cluster_hsp Hansen Space cluster_legend Solubility Prediction Solute Solute (δd₁, δp₁, δh₁) Solvent_Good Good Solvent (δd₂, δp₂, δh₂) Solute->Solvent_Good Small Ra Solvent_Poor Poor Solvent (δd₃, δp₃, δh₃) Solute->Solvent_Poor Large Ra Good_Solubility Small Distance (Ra) in Hansen Space = High Likelihood of Solubility Poor_Solubility Large Distance (Ra) in Hansen Space = Low Likelihood of Solubility

Caption: Conceptual representation of Hansen Solubility Parameters.

Section 4: Conclusion and Best Practices

The solubility of this compound is a critical parameter that influences its application across various scientific disciplines. While a definitive, universal solvent does not exist, a systematic approach combining theoretical prediction with empirical testing will yield the optimal solvent system for your specific needs. For initial trials in synthesis or purification, polar aprotic solvents like DMF and DMSO, or polar protic solvents like ethanol, are excellent starting points. For less polar applications, esters such as ethyl acetate may provide a suitable balance of solvating power and ease of removal. Always perform preliminary solubility tests, especially when scaling up reactions or developing new formulations. This guide provides the framework and the tools to approach solvent selection for this compound with confidence and scientific rigor.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a critical step in the journey from discovery to application. Among these, the pyrrole scaffold holds a prominent position, appearing in a multitude of natural products and pharmaceuticals.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 5-methyl-1H-pyrrole-2-carboxylate, a key substituted pyrrole. Our focus will be on not just presenting the data, but on interpreting it with the rigor and insight required in the field.

The five-membered aromatic ring of pyrrole presents a unique electronic environment that is highly sensitive to the nature and position of its substituents.[2] In this compound, the presence of an electron-donating methyl group at the C5 position and an electron-withdrawing ethyl carboxylate group at the C2 position creates a distinct pattern of chemical shifts and coupling constants in its NMR spectra. Understanding these nuances is paramount for unambiguous structural confirmation.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the following standardized numbering scheme for this compound will be used throughout this guide.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Purity Ensure High Purity Solvent Select Deuterated Solvent (e.g., CDCl3) Purity->Solvent Concentration Prepare Appropriate Concentration Solvent->Concentration Standard Add Internal Standard (TMS) Concentration->Standard Spectrometer Set Spectrometer Parameters (e.g., 400 MHz) Standard->Spectrometer H1_Acq Acquire 1H Spectrum (NS=8-16, D1=1-2s) Spectrometer->H1_Acq C13_Acq Acquire 13C Spectrum (Higher NS) Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Reference to TMS Baseline->Referencing

References

An In-Depth Technical Guide to Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and advanced materials.[1] Its unique electronic properties and ability to participate in a variety of chemical transformations have made it a privileged scaffold in medicinal chemistry. Molecules incorporating the pyrrole nucleus exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Notably, the blockbuster drug Atorvastatin (Lipitor®) and the targeted cancer therapy Sunitinib (Sutent®) feature a substituted pyrrole core, underscoring the therapeutic relevance of this heterocyclic system.[2][3][4]

This technical guide focuses on a key building block in the synthesis of functionalized pyrroles: Ethyl 5-methyl-1H-pyrrole-2-carboxylate (CAS No: 3284-51-3).[5] As a Senior Application Scientist, this document aims to provide not just a recitation of facts, but a comprehensive understanding of the synthesis, properties, and applications of this versatile intermediate. We will delve into the causality behind synthetic choices, provide robust experimental protocols, and explore its utility in the development of novel chemical entities.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 3284-51-3[5]
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol [5]
Appearance Solid
Purity ≥95%

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following tables provide an overview of the expected spectroscopic data for this compound.

¹H and ¹³C NMR Data

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment
Data to be populated from specific literature sourcesData to be populated from specific literature sources

IR and Mass Spectrometry Data

IR Spectroscopy Mass Spectrometry
Wavenumber (cm⁻¹) Assignment
Data to be populated from specific literature sourcesData to be populated from specific literature sources

Synthesis of this compound: A Practical Approach

The synthesis of substituted pyrroles can be achieved through various named reactions, with the Paal-Knorr and Hantzsch syntheses being the most prominent.[1][6][7][8] The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the pyrrole ring.

The Hantzsch Pyrrole Synthesis: A Powerful Tool for Substituted Pyrroles

The Hantzsch pyrrole synthesis is a versatile multicomponent reaction that allows for the construction of highly substituted pyrroles from simple, readily available starting materials.[1][9] The reaction typically involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1]

The causality behind this synthetic choice lies in its convergent nature, which allows for the rapid assembly of molecular complexity in a single step. By carefully selecting the starting materials, a wide variety of substituents can be introduced at different positions of the pyrrole ring, making it a powerful tool for generating libraries of compounds for drug discovery.[9]

Experimental Protocol: Hantzsch-type Synthesis of a Functionalized Pyrrole

This protocol provides a representative example of a Hantzsch pyrrole synthesis. While not for the title compound specifically, it illustrates the general principles and techniques involved.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • 2-Bromo-1-phenylethan-1-one (Phenacyl bromide) (1.0 eq)

  • Aqueous ammonia (28%, 5-10 eq)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.0 eq) in ethanol.

  • Addition of Ammonia: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Partition the residue between diethyl ether and water.

  • Extraction: Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure pyrrole derivative.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.

The Paal-Knorr Pyrrole Synthesis: A Classic Condensation Reaction

The Paal-Knorr synthesis is another cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[6][7][8] The reaction proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole ring.[7] The simplicity of the procedure and the ready availability of the starting materials contribute to its widespread use.[8]

Logical Flow of a Paal-Knorr Synthesis

Paal_Knorr_Workflow Start Select 1,4-Dicarbonyl and Amine/Ammonia Reaction Condensation Reaction (Acid Catalyst) Start->Reaction Reagents Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Purification Purification (e.g., Chromatography) Workup->Purification Extracted Product Characterization Spectroscopic Characterization Purification->Characterization Purified Product End Pure Substituted Pyrrole Characterization->End

Caption: Generalized workflow for a Paal-Knorr pyrrole synthesis.

Applications in Drug Development and Materials Science

This compound is a valuable intermediate in the synthesis of more complex molecules with important biological activities and material properties.

Role in Medicinal Chemistry

The pyrrole scaffold is a key component of numerous approved drugs.[2] For instance, the core of Atorvastatin, a widely prescribed cholesterol-lowering medication, is a polysubstituted pyrrole.[3] The synthesis of Atorvastatin often involves a Paal-Knorr or related cyclocondensation reaction to construct this central pyrrole ring.[3]

Similarly, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, features a substituted pyrrole-3-carboxamide moiety.[4][10] The synthesis of Sunitinib and its analogs often utilizes functionalized pyrrole intermediates.[11] While direct synthesis from this compound may not always be the chosen route, this building block provides a versatile platform for accessing a wide range of substituted pyrroles for structure-activity relationship (SAR) studies in drug discovery programs.

Signaling Pathway Inhibition by Pyrrole-based Kinase Inhibitors

Kinase_Inhibition cluster_cell Tumor Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR) Substrate Substrate Protein RTK->Substrate ATP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Signaling Downstream Signaling (Proliferation, Angiogenesis) P_Substrate->Signaling Pyrrole_Inhibitor Pyrrole-based Inhibitor (e.g., Sunitinib) Pyrrole_Inhibitor->RTK Inhibition

References

An In-Depth Technical Guide to Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in the design of biologically active molecules. Within this important class of heterocycles, Ethyl 5-methyl-1H-pyrrole-2-carboxylate stands out as a versatile and fundamental building block. Its strategic substitution pattern—an activating methyl group at the 5-position and an electron-withdrawing ester at the 2-position—provides a synthetically tractable platform for the elaboration of more complex molecular architectures.

This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, spectroscopic signature, synthesis, and reactivity, with a particular focus on its relevance as a precursor in the synthesis of advanced pharmaceutical intermediates.

Chemical and Physical Properties

This compound is a stable, solid organic compound under standard conditions.[3] Its key identifiers and physicochemical properties are summarized in the table below, providing a foundational dataset for its use in a laboratory setting. The presence of both a hydrogen bond donor (the pyrrole N-H) and acceptor (the carbonyl oxygen) influences its solid-state properties, such as its melting point and solubility.

PropertyValueSource(s)
IUPAC Name This compound[4][5]
CAS Number 3284-51-3[4][5][6]
Molecular Formula C₈H₁₁NO₂[4][6]
Molecular Weight 153.18 g/mol [5][6]
Appearance Solid[3]
Melting Point 100 °C[4]
Boiling Point 264.9 ± 20.0 °C (Predicted)[4]
Density 1.106 ± 0.06 g/cm³ (Predicted)[4]
SMILES CCOC(=O)C1=CC=C(N1)C[5]
InChIKey RIUNZXNCMZMRMP-UHFFFAOYSA-N[4][5]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The expected spectral data are consistent with its substituted pyrrole structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The pyrrole N-H proton will appear as a broad singlet, typically downfield. The two aromatic protons on the pyrrole ring (at the C3 and C4 positions) will appear as distinct doublets due to coupling with each other. The ethyl ester will present as a quartet for the -CH₂- group and a triplet for the terminal -CH₃ group. The methyl group at the C5 position will be a sharp singlet.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon of the ester will be the most downfield signal. The four carbons of the pyrrole ring will appear in the aromatic region, with their chemical shifts influenced by the attached substituents. The remaining signals correspond to the ethyl ester's two carbons and the C5-methyl carbon. A known literature reference for the ¹³C NMR spectrum in CDCl₃ provides authoritative data for comparison.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

  • A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the C=O stretch of the conjugated ester.

  • A broad band in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibration of the pyrrole ring.

  • C-H stretching vibrations for the aromatic and aliphatic protons typically observed around 2850-3100 cm⁻¹.

  • C-N and C-O stretching bands in the fingerprint region.

Synthesis and Purification

The synthesis of substituted pyrroles is a well-established field of organic chemistry. While various methods exist, many rely on the principles of the Knorr or Paal-Knorr pyrrole syntheses, which involve the condensation of an α-amino-ketone with a β-ketoester or a 1,4-dicarbonyl compound with an amine, respectively.[7][8][9] These foundational reactions are central to the industrial synthesis of the pyrrole cores found in blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent).[7][8][10][11][12]

A specific laboratory-scale synthesis for this compound has been reported, providing a direct and efficient route to this valuable intermediate.[13]

Experimental Protocol: Synthesis of this compound[13]

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel with appropriate safety precautions.

  • To a stirred solution of the starting material (an appropriate precursor, 0.55 mmol) in acetic acid (2.5 mL) within a reaction flask, add manganese triacetate dihydrate (8 mg, 0.028 mmol) and cobalt chloride (12 mg, 0.011 mmol).

  • Stir the reaction mixture vigorously at 25 °C for 3 hours.

  • Add ammonium acetate (0.42 g, 5.5 mmol) to the mixture.

  • Heat the reaction system to 60 °C and maintain this temperature for 30 minutes.

  • Cool the reaction to room temperature.

  • Remove the solvent by distillation under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the title compound as a white solid (yield reported as 64%).[13]

Causality and Rationale

The choice of a transition metal catalyst system (manganese and cobalt) is crucial for facilitating the oxidative cyclization required to form the aromatic pyrrole ring. Ammonium acetate serves as the nitrogen source for the pyrrole ring in this condensation reaction. The subsequent heating step drives the reaction to completion, favoring the formation of the thermodynamically stable aromatic product. Purification by column chromatography is a standard and effective method for isolating the product from unreacted starting materials and reaction byproducts.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Starting Material in Acetic Acid B Add Catalysts: - Manganese Triacetate - Cobalt Chloride A->B C Stir at 25°C for 3h B->C D Add Ammonium Acetate C->D E Heat to 60°C for 30 min D->E F Cool to RT E->F G Solvent Removal (Reduced Pressure) F->G H Flash Column Chromatography G->H I Isolated Product: This compound H->I

Caption: High-level workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The utility of this compound lies in its predictable reactivity, which allows it to serve as a scaffold for building more complex molecules. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, while the ester group provides a handle for various transformations, such as hydrolysis, reduction, or amidation.

While this specific molecule may not be a direct component of a final drug, it represents a fundamental structural motif found in critical pharmaceutical intermediates. For example, the synthesis of the multi-kinase inhibitor Sunitinib relies on a more substituted pyrrole core, specifically derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.[7][14] Similarly, the cholesterol-lowering agent Atorvastatin is built upon a pentasubstituted pyrrole ring, often formed via a Paal-Knorr synthesis.[8][9][10][12]

The subject compound serves as a model and starting point for developing synthetic routes to these more decorated pyrrole systems. Recent research has also explored derivatives, such as 5-methyl-2-carboxamidepyrroles, as potential dual inhibitors of mPGES-1/sEH for anticancer applications, highlighting the continued relevance of this core structure.[3][15]

Applications A Ethyl 5-methyl-1H- pyrrole-2-carboxylate (Core Scaffold) B Functional Group Transformation (e.g., Amidation) A->B Reactivity C Electrophilic Substitution (e.g., Formylation, Halogenation) A->C Reactivity D Advanced Pyrrole Intermediates B->D C->D E Active Pharmaceutical Ingredients (APIs) (e.g., Sunitinib, Atorvastatin Analogs) D->E Further Synthesis

Caption: Role of the core scaffold in synthesizing advanced intermediates and APIs.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as a warning-level substance with the following hazard codes: H302, H312, H315, H319, H332, H335.[4] This indicates that it may be harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.

Precautionary Measures:

  • P260, P262: Do not breathe dust/fume/gas/mist/vapors/spray. Do not get in eyes, on skin, or on clothing.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[4] It is typically stored at room temperature or under refrigerated conditions (2-8°C).

Conclusion

This compound is more than a simple chemical compound; it is a key enabling tool for research and development in the pharmaceutical and chemical industries. Its well-defined properties, predictable reactivity, and accessible synthesis make it an invaluable starting material. By understanding the fundamental chemistry and synthetic utility of this building block, scientists can more effectively design and execute synthetic routes to novel, complex, and potentially life-saving molecules. The principles underlying its synthesis and reactivity are directly applicable to the construction of the intricate pyrrole cores that define a generation of modern medicines.

References

key chemical properties of substituted pyrrole-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Chemical Properties of Substituted Pyrrole-2-carboxylates

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted pyrrole-2-carboxylates are a class of heterocyclic compounds of paramount importance in the fields of medicinal chemistry and materials science. Their versatile chemical nature, stemming from the electron-rich pyrrole ring in conjugation with an electron-withdrawing carboxylate group, allows for a wide array of synthetic modifications and applications. This guide provides a comprehensive overview of the core chemical properties of these molecules, intended for researchers, scientists, and professionals in drug development. We will delve into their synthesis, electronic characteristics, reactivity, and physicochemical properties, with a focus on the underlying principles that govern their behavior and utility.

Introduction: The Significance of the Pyrrole-2-carboxylate Scaffold

The pyrrole ring is a fundamental structural motif in a vast number of natural products and synthetic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] The introduction of a carboxylate group at the 2-position significantly influences the chemical and physical properties of the pyrrole core. This substitution modulates the electron density of the ring, influences its reactivity towards electrophiles and nucleophiles, and provides a handle for further chemical modifications.[1] Pyrrole-2-carboxylate derivatives are key intermediates in the synthesis of complex molecules and have been successfully incorporated into a number of marketed drugs and clinical candidates.[2][3] Their ability to act as ligands for metal catalysts further expands their utility in organic synthesis.[4]

Synthetic Strategies for Substituted Pyrrole-2-carboxylates

The construction of the substituted pyrrole-2-carboxylate scaffold can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Paal-Knorr Pyrrole Synthesis

One of the most classical and widely used methods for the synthesis of substituted pyrroles is the Paal-Knorr synthesis.[5] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[6][7] The reaction is typically catalyzed by an acid and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the pyrrole ring.[5][8]

The mechanism of the Paal-Knorr synthesis has been a subject of detailed investigation, with studies suggesting that the cyclization of the hemiaminal is the rate-determining step.[6][7] The reaction conditions can be tuned to favor the formation of pyrroles over furan byproducts, which can arise at lower pH.[6]

Experimental Protocol: A Generalized Paal-Knorr Synthesis of a Substituted Pyrrole [5][6]

  • Reactant Preparation: Dissolve the 1,4-dicarbonyl compound in a suitable solvent (e.g., acetic acid, ethanol).

  • Amine Addition: Add an excess of the primary amine or an ammonium salt (e.g., ammonium acetate) to the solution.

  • Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Paal_Knorr_Synthesis reactant1 1,4-Dicarbonyl Compound intermediate1 Hemiaminal Intermediate reactant1->intermediate1 + R-NH2 reactant2 Primary Amine (R-NH2) reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Cyclization product Substituted Pyrrole intermediate2->product - H2O

Caption: Generalized workflow of the Paal-Knorr pyrrole synthesis.

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is another powerful tool for the construction of five-membered heterocyclic rings, including pyrroles.[9][10] This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[10] While not a direct route to pyrrole-2-carboxylates in its most common form, variations and subsequent transformations of the resulting cycloadducts can lead to this scaffold. For instance, 1H-pyrrole-2,3-diones have been used as dipolarophiles in reactions with Huisgen 1,4-dipoles.[11][12][13]

Other Synthetic Approaches

A variety of other methods have been developed for the synthesis of substituted pyrrole-2-carboxylates. These include:

  • Knorr Pyrrole Synthesis: This method involves the reaction of an α-amino-ketone with a β-ketoester.[5]

  • Iron-Catalyzed Carboxylation: Alkyl 1H-pyrrole-2-carboxylates can be synthesized from 1H-pyrrole and carbon tetrachloride in the presence of iron-containing catalysts.[14]

  • From Ethyl N,N-dibenzylglycinate: 5-substituted ethyl pyrrole-2-carboxylates can be synthesized from ethyl N,N-dibenzylglycinate and β-ketoacetals.[15]

Electronic Properties and the Influence of Substituents

The chemical behavior of substituted pyrrole-2-carboxylates is intrinsically linked to the electronic nature of the pyrrole ring and the substituents it bears. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[16] The carboxylate group at the 2-position, being electron-withdrawing, deactivates the ring towards electrophilic substitution to some extent and directs incoming electrophiles to specific positions.

The aromaticity of the pyrrole ring in these compounds can be influenced by the nature of the substituents.[17] Theoretical and spectroscopic studies have shown that both electron-donating and electron-withdrawing groups can affect the π-electron delocalization within the ring.[17][18]

Substituent_Effects cluster_properties Electronic Properties pyrrole Pyrrole Ring ewg Electron-Withdrawing Group (EWG) e.g., -COOR pyrrole->ewg Substitution with edg Electron-Donating Group (EDG) e.g., -Alkyl, -OR pyrrole->edg Substitution with electron_density Decreased Ring Electron Density ewg->electron_density increased_reactivity Increased Ring Electron Density edg->increased_reactivity reactivity Reactivity electrophilic_attack Decreased Susceptibility to Electrophilic Attack electron_density->electrophilic_attack electrophilic_attack->reactivity enhanced_electrophilic_attack Enhanced Susceptibility to Electrophilic Attack increased_reactivity->enhanced_electrophilic_attack enhanced_electrophilic_attack->reactivity

Caption: Influence of substituents on the electronic properties of the pyrrole ring.

Reactivity of Substituted Pyrrole-2-carboxylates

The reactivity of substituted pyrrole-2-carboxylates is a rich area of study, with reactions occurring at the pyrrole ring, the carboxylate group, and the substituents.

Electrophilic Substitution on the Pyrrole Ring

Despite the deactivating effect of the carboxylate group, the pyrrole ring in these compounds can still undergo electrophilic substitution reactions such as halogenation, nitration, and acylation.[2] The position of substitution is directed by the existing substituents on the ring.

Reactions of the Carboxylate Group

The ester group of pyrrole-2-carboxylates can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, including amides and aldehydes.[19][20][21] Pyrrole-2-carboxamides, in particular, have shown significant potential as antibacterial agents.[19][22] The conversion of the carboxylate to a 2-formyl group is a key transformation in the synthesis of many biologically active molecules.[20][21]

Nucleophilic Reactivity

The nucleophilicity of the pyrrole ring is influenced by the substituents present. Alkyl-substituted pyrroles have been shown to be highly nucleophilic.[23] The nucleophilicity of the pyrrole nitrogen can also be exploited in N-alkylation and N-acylation reactions.[1][16]

Physicochemical and Spectroscopic Properties

The physicochemical properties of substituted pyrrole-2-carboxylates, such as solubility and lipophilicity, are crucial for their application in drug development.[24] These properties are highly dependent on the nature of the substituents.

Table 1: General Physicochemical Properties of Pyrrole-2-carboxylic Acid

PropertyValueSource
Molar Mass111.1 g/mol [25]
Melting Point134 - 138 °C[25]
Water SolubilitySlightly soluble[25]
pKa (Strongest Acidic)5.16[24]

The structural characterization of these compounds relies heavily on spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for determining the substitution pattern on the pyrrole ring.[3][26]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrational frequencies of the N-H bond, the carbonyl group of the ester, and other functional groups present in the molecule.[17]

  • UV-Vis Spectroscopy: The electronic transitions in the pyrrole ring give rise to characteristic absorption bands in the UV-Vis spectrum.[26][27]

  • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.[26][27]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.[18]

Applications in Drug Development

Substituted pyrrole-2-carboxylates are a privileged scaffold in medicinal chemistry due to their wide range of biological activities.

  • Antibacterial and Antitubercular Agents: Pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of bacterial growth, including activity against Mycobacterium tuberculosis.[2][22][28]

  • Anti-inflammatory Agents: The pyrrole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Novel pyrrole carboxylic acid derivatives have been designed and evaluated as COX-1 and COX-2 inhibitors.[3]

  • Antiviral Agents: Certain substituted pyrroles have shown activity against viruses such as HIV-1.[1]

  • Anticancer Agents: The pyrrole scaffold is found in various compounds with anticancer properties.[1]

The structure-activity relationship (SAR) studies of these compounds often reveal that small modifications to the substituents on the pyrrole ring can have a significant impact on their biological activity and selectivity.[3][22]

Conclusion

Substituted pyrrole-2-carboxylates represent a versatile and highly valuable class of compounds for researchers in organic synthesis and drug discovery. Their rich chemistry, tunable electronic properties, and diverse biological activities make them an enduring focus of scientific investigation. A thorough understanding of their synthesis, reactivity, and physicochemical properties is essential for harnessing their full potential in the development of new therapeutics and functional materials.

References

An In-depth Technical Guide to Ethyl 5-methyl-1H-pyrrole-2-carboxylate: A Cornerstone Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-methyl-1H-pyrrole-2-carboxylate is a deceptively simple heterocyclic compound that has emerged as a powerhouse building block in organic synthesis. Its unique electronic architecture—an electron-rich aromatic pyrrole ring functionalized with both an electron-withdrawing ester and an electron-donating methyl group—provides a synthetically versatile scaffold. This guide offers an in-depth exploration of its synthesis, reactivity, and strategic application, particularly in the realm of drug discovery and medicinal chemistry. We will dissect the causality behind established synthetic protocols, present detailed experimental workflows, and illustrate its role as a precursor to complex, biologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction: The Strategic Value of a Substituted Pyrrole

The pyrrole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its presence in molecules like heme, chlorophyll, and various alkaloids underscores its biological significance. This compound (CAS 3284-51-3) is a particularly valuable derivative due to the orthogonal reactivity of its substituents.[4][5]

  • The Pyrrole Core: The five-membered aromatic ring is inherently electron-rich, making it a potent nucleophile susceptible to electrophilic attack.[1]

  • C2-Ester Group: The ethyl carboxylate moiety is a strong electron-withdrawing group. It deactivates the ring towards electrophilic substitution, modulates the pKa of the N-H proton, and serves as a versatile synthetic handle for transformations into amides, alcohols, or carboxylic acids.

  • C5-Methyl Group: This electron-donating group activates the ring and provides a site for further functionalization, such as benzylic halogenation or oxidation.

This unique combination of functionalities allows for precise and regioselective modifications, making it an ideal starting point for the construction of complex molecular architectures, including kinase inhibitors and novel anticancer agents.[6][7]

Synthesis of the Core Scaffold: Established and Reliable Routes

The construction of the this compound scaffold is most reliably achieved through classic named reactions, primarily the Knorr and Hantzsch pyrrole syntheses. The choice of method often depends on the availability and stability of the starting materials.

The Knorr Pyrrole Synthesis

The Knorr synthesis is a widely utilized and robust method for creating substituted pyrroles.[8][9] It involves the condensation of an α-amino-ketone with a compound containing an active methylene group, such as a β-ketoester.[2][8][9]

Causality and Mechanistic Insight: A critical challenge in this synthesis is the high reactivity of α-aminoketones, which readily undergo self-condensation to form pyrazines.[9] To circumvent this, the α-aminoketone is almost always generated in situ. A field-proven technique involves the nitrosation of a ketone, followed by a zinc-mediated reduction in the presence of the second coupling partner.[8][10]

The diagram below illustrates the general workflow for a Knorr synthesis, highlighting the in situ generation of the key intermediate.

G cluster_0 Step 1: In Situ Generation of α-Amino-β-ketoester cluster_1 Step 2: Condensation and Cyclization A Ethyl Acetoacetate NaNO2 NaNO2, Acetic Acid A->NaNO2 B α-Oximino Intermediate NaNO2->B Nitrosation Zn Zinc Dust, Acetic Acid B->Zn C α-Amino Intermediate (Unstable) Zn->C Reduction D Second Equivalent of Ethyl Acetoacetate E Condensation Intermediate C->E D->E Condensation F Final Product: Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (Knorr's Pyrrole) E->F Cyclization & Aromatization Reactivity_Map Core Ethyl 5-methyl- 1H-pyrrole-2-carboxylate C4_Halo C4-Halogenation (NCS, Selectfluor) Core->C4_Halo Electrophilic Substitution C3_Acyl C3-Acylation (Friedel-Crafts) Core->C3_Acyl Electrophilic Substitution Vilsmeier C4-Formylation (Vilsmeier-Haack) Core->Vilsmeier Electrophilic Substitution N_Alkyl N-Alkylation / Arylation (e.g., NaH, RX) Core->N_Alkyl Deprotonation/ Substitution C2_Acid C2-Carboxylic Acid (Saponification) Core->C2_Acid Ester Modification C2_Amide C2-Carboxamide (Aminolysis) Core->C2_Amide Ester Modification C5_Halo C5-Benzylic Halogenation (NBS) Core->C5_Halo Radical Substitution Sunitinib_Analogue_Workflow A Ethyl 5-methyl- 1H-pyrrole-2-carboxylate B Pyrrole-2-carboxamide Intermediate A->B Amidation C Functionalized Pyrrole Aldehyde B->C Further Modification E Final Kinase Inhibitor Scaffold (e.g., Axitinib-like) C->E Aldol Condensation D Oxindole Derivative D->E Aldol Condensation

References

The Ubiquitous Scaffold: A Technical Guide to the Natural Occurrence of Pyrrole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrrole-2-Carboxylate Core - A Privileged Motif in Nature's Pharmacy

The pyrrole ring, a simple five-membered aromatic heterocycle, represents a fundamental building block in the grand architecture of natural products. When carboxylated at the C-2 position, it gives rise to the pyrrole-2-carboxylate scaffold, a recurring and functionally versatile motif that has captured the attention of chemists and biologists for decades. This guide provides an in-depth exploration of the natural occurrence of pyrrole-2-carboxylate derivatives, from their intricate biosynthetic origins to their diverse and potent biological activities. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the significance of this chemical scaffold and providing practical insights into its study. We will delve into the enzymatic machinery responsible for its creation, survey the vast array of natural products that feature this core structure, and detail the experimental methodologies required for their isolation, characterization, and biological evaluation.

Biosynthesis: Nature's Elegant Assembly of the Pyrrole-2-Carboxylate Scaffold

The biosynthesis of the pyrrole-2-carboxylate moiety is a testament to the efficiency and elegance of enzymatic catalysis. Nature has evolved sophisticated pathways to construct this scaffold, primarily from the amino acid L-proline. This transformation is a key step in the biosynthesis of a wide range of secondary metabolites, particularly in bacteria and marine organisms.[1]

The central enzymatic players in this process are often large, multifunctional enzymes known as nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). The biosynthesis typically begins with the activation of L-proline by an adenylation (A) domain within an NRPS. The activated prolyl-adenylate is then tethered to a peptidyl carrier protein (PCP) domain as a thioester.[2]

A crucial step in the formation of the pyrrole ring is the oxidation of the prolyl-S-PCP intermediate. This is often catalyzed by a dehydrogenase (DH) domain or a separate flavin-dependent oxidase, which introduces a double bond into the proline ring, forming a ∆1-pyrroline-2-carboxyl-S-PCP intermediate. A subsequent oxidation step leads to the aromatic pyrrole-2-carboxylate, still attached to the PCP domain.[2] This protein-tethered pyrrole-2-carboxylate can then be channeled into various downstream modifications and elaborations, including halogenation, methylation, and incorporation into larger molecular frameworks.[3][4]

A notable alternative biosynthetic route has been identified in Streptomyces ambofaciens, where 4-acetamidopyrrole-2-carboxylate, a precursor to the pyrrolamide family of natural products, is synthesized from fructose-6-phosphate, highlighting the diverse metabolic origins of this scaffold.[5]

Below is a generalized schematic of the L-proline-dependent biosynthesis of the pyrrole-2-carboxylate scaffold.

Pyrrole-2-Carboxylate Biosynthesis cluster_NRPS Nonribosomal Peptide Synthetase (NRPS) Module L-Proline L-Proline A_domain Adenylation (A) Domain L-Proline->A_domain ATP -> AMP + PPi PCP_domain Peptidyl Carrier Protein (PCP) Domain A_domain->PCP_domain Thioesterification Prolyl-S-PCP Prolyl-S-PCP PCP_domain->Prolyl-S-PCP DH_domain Dehydrogenase (DH) Domain Pyrrole-2-carboxyl-S-PCP Pyrrole-2-carboxyl-S-PCP DH_domain->Pyrrole-2-carboxyl-S-PCP Prolyl-S-PCP->DH_domain Oxidation (e.g., FAD-dependent) Downstream Modifications Downstream Modifications Pyrrole-2-carboxyl-S-PCP->Downstream Modifications Release/Transfer Final Natural Product Final Natural Product Downstream Modifications->Final Natural Product Experimental Workflow Natural Source Natural Source Extraction Extraction Natural Source->Extraction Crude Extract Crude Extract Extraction->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification Fractions->Purification Pure Compound Pure Compound Purification->Pure Compound Structure Elucidation Structure Elucidation Pure Compound->Structure Elucidation Biological Assays Biological Assays Pure Compound->Biological Assays Identified Active Compound Identified Active Compound Structure Elucidation->Identified Active Compound Biological Assays->Identified Active Compound

References

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Pyrrole scaffolds are integral to numerous biologically active compounds, and the targeted ester is a valuable precursor for more complex molecular architectures.[1] This guide details a robust and efficient protocol based on the principles of the Paal-Knorr pyrrole synthesis, utilizing an unsymmetrical 1,4-dicarbonyl compound as the primary precursor. We provide an in-depth examination of the reaction mechanism, a step-by-step experimental protocol, and expert insights into critical process parameters to ensure reproducibility and high yield.

Introduction and Significance

Substituted pyrroles are a class of aromatic heterocycles of immense interest due to their prevalence in natural products, pharmaceuticals, and functional materials.[1][2] this compound, in particular, serves as a versatile intermediate for the synthesis of compounds targeting a range of therapeutic areas, including anti-inflammatory and anticancer agents. Its structure, featuring both an ester for further functionalization and a methyl group, makes it an ideal starting point for building diverse molecular libraries.

The synthesis of pyrroles from acyclic precursors is a cornerstone of heterocyclic chemistry. The most prominent methods rely on the condensation of dicarbonyl compounds, including the Paal-Knorr, Knorr, and Hantzsch syntheses.[2][3] The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine, is particularly effective due to its operational simplicity and the accessibility of starting materials.[4][5] This application note will focus on a Paal-Knorr type condensation as the most direct and reliable route to the target compound.

Recommended Synthetic Pathway: The Paal-Knorr Condensation

The synthesis of this compound is most efficiently achieved through the cyclocondensation of Ethyl 2,4-dioxovalerate with an ammonia source. This reaction is a classic example of the Paal-Knorr pyrrole synthesis, which is renowned for its reliability in forming the pyrrole ring from 1,4-dicarbonyls.[6][7]

The overall transformation is depicted below:

Caption: Paal-Knorr synthesis of the target pyrrole.

Reaction Mechanism

The Paal-Knorr synthesis proceeds through a well-elucidated mechanism involving nucleophilic attack, cyclization, and dehydration.[4][8] The use of a weak acid like acetic acid is crucial as it catalyzes the reaction without promoting the formation of furan byproducts, a common side reaction under strongly acidic conditions.[8]

The key mechanistic steps are:

  • Hemiaminal Formation: The reaction initiates with the nucleophilic attack of ammonia on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[7]

  • Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This ring-closing step is often the rate-determining step and results in a 2,5-dihydroxytetrahydropyrrole derivative.[6][7]

  • Aromatization by Dehydration: The cyclic intermediate readily undergoes dehydration, losing two molecules of water to form the stable, aromatic pyrrole ring.[4]

Mechanism_Diagram start Ethyl 2,4-dioxovalerate + NH3 hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack cyclic_int Cyclic Dihydroxy Intermediate hemiaminal->cyclic_int Intramolecular Cyclization product Ethyl 5-methyl-1H- pyrrole-2-carboxylate + 2 H2O cyclic_int->product Dehydration (Aromatization)

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol

This protocol provides a self-validating method for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
Ethyl 2,4-dioxovalerate≥97%Commercial SupplierThe key 1,4-dicarbonyl starting material.
Ammonium Acetate (NH₄OAc)ACS Reagent, ≥98%Commercial SupplierServes as the ammonia source.
Glacial Acetic Acid (AcOH)ACS Reagent, ≥99.7%Commercial SupplierActs as both solvent and catalyst.
Ethyl Acetate (EtOAc)ACS GradeCommercial SupplierFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-houseFor neutralizing the acidic solvent.
Brine (Saturated NaCl)Aqueous SolutionPrepared in-houseFor washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousCommercial SupplierFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercial SupplierFor optional column chromatography.
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration and recrystallization

  • TLC plates (silica gel)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2,4-dioxovalerate (5.0 g, 31.6 mmol, 1.0 eq).

    • Add glacial acetic acid (30 mL) to dissolve the dicarbonyl compound.

    • Add ammonium acetate (4.87 g, 63.2 mmol, 2.0 eq) to the stirred solution.

    • Rationale: Acetic acid serves as a weakly acidic medium that catalyzes the condensation and dehydration steps.[8] Ammonium acetate is a convenient solid that provides ammonia in situ.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle or oil bath.

    • Maintain the reflux for 2-3 hours.

    • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The starting material should be consumed, and a new, lower Rf spot corresponding to the pyrrole product should appear.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the dark mixture into a beaker containing 150 mL of ice-cold water. This will often precipitate the crude product.

    • Stir the aqueous mixture for 15-20 minutes to complete precipitation.

    • Collect the crude solid by vacuum filtration, washing the filter cake with cold water (2 x 30 mL).

    • If the product does not precipitate or appears oily, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).

    • Rationale: The bicarbonate wash is critical to remove the high-boiling acetic acid solvent.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, typically a light brown or off-white solid, can be purified by recrystallization.

    • Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture.[9]

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and dry in vacuo.

    • Alternatively, if the product is an oil or recrystallization is ineffective, purify via silica gel column chromatography using a gradient of hexane and ethyl acetate.

Characterization

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~9.0 (br s, 1H, NH), 6.8 (m, 1H, pyrrole-H), 6.0 (m, 1H, pyrrole-H), 4.3 (q, 2H, OCH₂), 2.3 (s, 3H, CH₃), 1.3 (t, 3H, OCH₂CH₃).[10]

  • Expected Yield: 65-80%.

Summary of Reaction Parameters

ParameterValueRationale
Dicarbonyl Ethyl 2,4-dioxovalerate (1.0 eq)Provides the carbon backbone for the pyrrole ring.
Amine Source Ammonium Acetate (2.0 eq)Provides the nitrogen atom for the heterocycle.
Solvent/Catalyst Glacial Acetic AcidFacilitates protonation of carbonyls and dehydration steps.[8]
Temperature Reflux (~118 °C)Provides sufficient energy to overcome the activation barrier for cyclization.
Reaction Time 2-3 hoursTypically sufficient for complete conversion as monitored by TLC.
Expected Yield 65-80%Paal-Knorr syntheses are generally high-yielding reactions.[5]

Troubleshooting and Expert Insights

  • Low Yield: If the yield is poor, ensure the starting dicarbonyl is of high purity. Incomplete reaction can be addressed by extending the reflux time. During workup, ensure complete extraction of the product from the aqueous phase.

  • Dark-Colored Product: The formation of polymeric byproducts can lead to a dark-colored crude product. Purification by column chromatography or recrystallization with activated charcoal can help decolorize the final compound.

  • Furan Formation: While less common with acetic acid, the use of stronger acids (e.g., HCl, H₂SO₄) can promote the competing Paal-Knorr furan synthesis.[8] Stick to weak acid catalysts for optimal pyrrole formation.

References

Application Notes & Protocols: The Paal-Knorr Synthesis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of a Classic Transformation

The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, represents one of the most direct and reliable methods for constructing the pyrrole ring system.[1][2] This reaction, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, has remained a cornerstone of heterocyclic chemistry for over a century.[2][3] Its enduring utility stems from its operational simplicity, the accessibility of its starting materials, and its ability to produce a wide array of substituted pyrroles.[4] The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products, pharmaceuticals, and functional materials, making the Paal-Knorr synthesis an indispensable tool in modern drug discovery and development.[4][5][6][7]

These application notes provide an in-depth guide to the Paal-Knorr synthesis, covering the foundational reaction mechanism, modern catalytic and procedural advancements, detailed experimental protocols, and its application in the generation of molecular diversity for pharmaceutical research.

The Chemical Rationale: Understanding the Reaction Mechanism

The efficacy of the Paal-Knorr synthesis is rooted in a well-elucidated and predictable reaction pathway. The process is typically conducted under neutral or weakly acidic conditions, which are sufficient to catalyze the key steps of the transformation.[2][8] The established mechanism, supported by extensive studies, proceeds as follows:

  • Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This carbonyl group is often activated by protonation under acidic conditions, making it more electrophilic. This initial attack forms a hemiaminal intermediate.[1][2][4]

  • Intramolecular Cyclization: The crucial ring-forming step involves an intramolecular nucleophilic attack by the nitrogen of the hemiaminal on the second carbonyl group. This cyclization, which forms a 2,5-dihydroxytetrahydropyrrole derivative, is frequently the rate-determining step of the entire sequence.[2][3][8][9] Mechanistic studies by Amarnath and colleagues demonstrated that this pathway is favored over an alternative mechanism involving an enamine intermediate.[1][8]

  • Dehydration and Aromatization: The cyclic intermediate readily undergoes a two-fold dehydration (loss of two water molecules) to yield the final, stable aromatic pyrrole ring.[1][3]

The causality behind the reaction's success lies in the precise positioning of the two carbonyl groups, which facilitates the high-yielding intramolecular cyclization following the initial intermolecular condensation.

Paal_Knorr_Mechanism Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal + R'-NH2 (Nucleophilic Attack) Amine Primary Amine (R'-NH2) Amine->Hemiaminal Cyclic Cyclic Intermediate (2,5-Dihydroxytetrahydropyrrole) Hemiaminal->Cyclic Intramolecular Cyclization (RDS) Pyrrole Substituted Pyrrole Cyclic->Pyrrole - 2H₂O (Dehydration) Experimental_Workflow Start Start: Combine Reactants, Solvent, & Catalyst Reaction Reaction Conditions (Conventional Heating, Microwave, etc.) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

References

Application Note: The Knorr-Type Pyrrole Synthesis for Carboxylated Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Mechanism, Protocol, and Experimental Insights

For inquiries, contact: --INVALID-LINK--

Introduction: The Enduring Relevance of the Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, remains a cornerstone reaction in heterocyclic chemistry for the construction of substituted pyrroles.[1][2] This powerful method involves the condensation of an α-amino ketone with a compound containing an active methylene group, most notably a β-ketoester.[3] The resulting pyrrole products, often bearing carboxylate (ester) functional groups, are pivotal building blocks in the synthesis of pharmaceuticals, natural products, and advanced materials.

This guide provides an in-depth examination of the Knorr synthesis as it applies to the preparation of carboxylated pyrroles. We will dissect the reaction mechanism, offer a detailed and validated laboratory protocol, and provide expert insights into the causality behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of this classic and versatile reaction.

It is important to distinguish the Knorr synthesis from the related Paal-Knorr synthesis. The Paal-Knorr reaction condenses a 1,4-dicarbonyl compound with a primary amine or ammonia, following a different mechanistic pathway to the pyrrole ring.[4][5][6] In contrast, the Knorr synthesis builds the ring from an α-amino ketone and an active methylene component, offering a distinct strategy for accessing highly functionalized pyrroles.

Core Reaction Mechanism

The Knorr pyrrole synthesis proceeds through a well-established sequence of condensation, cyclization, and dehydration. The overall transformation involves the reaction of an α-amino-ketone with a β-ketoester, which provides the carboxylate functionality.[3]

Key Mechanistic Steps:

  • Enamine Formation: The reaction initiates with the nucleophilic attack of the α-amino ketone's nitrogen atom on the ketone carbonyl of the β-ketoester. This is followed by dehydration to form an imine, which rapidly tautomerizes to the more stable enamine intermediate.[1][3] This step is crucial as it positions the reacting groups for the subsequent cyclization.

  • Intramolecular Cyclization (Knoevenagel Condensation): The enamine then undergoes an intramolecular cyclization. The activated α-carbon of the original β-ketoester moiety attacks the carbonyl carbon of the original α-amino ketone fragment. This ring-closing step is often the rate-determining step of the synthesis.

  • Dehydration and Aromatization: The cyclic intermediate readily eliminates a molecule of water to form the stable, aromatic pyrrole ring, driven by the thermodynamic favorability of aromatization.[7]

The mechanism below illustrates the synthesis of "Knorr's Pyrrole," the product from the original reaction conditions.

Knorr_Mechanism cluster_intermediates Intermediates cluster_product Product AminoKetone α-Amino Ketone Enamine Enamine Intermediate AminoKetone->Enamine + β-Ketoester - H₂O Ketoester β-Ketoester CyclicIntermediate Cyclic Hemiaminal Enamine->CyclicIntermediate Intramolecular Cyclization Pyrrole Substituted Pyrrole CyclicIntermediate->Pyrrole Dehydration (-H₂O)

Figure 1: General workflow of the Knorr Pyrrole Synthesis.

Application Protocol: Synthesis of Diethyl 3,5-Dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

This protocol details the classic one-pot synthesis of Knorr's Pyrrole, which cleverly uses two equivalents of ethyl acetoacetate. One equivalent is converted in situ to the requisite α-amino ketone, which then reacts with the second equivalent.

3.1. Principle & Causality

A critical aspect of the Knorr synthesis is the management of the α-amino ketone reactant. These compounds are highly unstable and prone to self-condensation, forming pyrazines.[8] To circumvent this, the α-amino ketone is generated in situ. The protocol achieves this by the nitrosation of ethyl acetoacetate with sodium nitrite to form an α-oximino-β-ketoester. This stable intermediate is then reduced by zinc dust in acetic acid to the transient α-amino ketone, which is immediately consumed in the main reaction.[3]

3.2. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Ethyl acetoacetateC₆H₁₀O₃130.1432.5 g (0.25 mol)Reagent grade, ≥99%
Glacial Acetic AcidCH₃COOH60.0575 mLSolvent and catalyst
Sodium NitriteNaNO₂69.008.7 g (0.126 mol)
Zinc DustZn65.3816.7 g (0.255 mol)Fine powder
Deionized WaterH₂O18.02~1 LFor workup and washing
EthanolC₂H₅OH46.07As neededFor recrystallization
250 mL Round-bottom flask--1
Addition Funnel--1
Magnetic Stirrer & Bar--1
Ice Bath--1
Heating Mantle/Reflux setup--1
Büchner Funnel & Flask--1For filtration

3.3. Step-by-Step Experimental Procedure

  • Setup and Nitrosation:

    • Combine ethyl acetoacetate (32.5 g) and glacial acetic acid (75 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool the flask in an ice bath to approximately 5-10 °C.

    • In a separate beaker, dissolve sodium nitrite (8.7 g) in deionized water (12.5 mL).

    • Transfer the sodium nitrite solution to an addition funnel placed above the reaction flask.

    • Add the sodium nitrite solution dropwise to the stirred acetic acid mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. This step forms the α-oximinoacetoacetate.[3]

  • Reduction and Condensation:

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Begin adding zinc dust (16.7 g) to the mixture in small portions over approximately 1 hour. Caution: This reduction is highly exothermic. If the mixture begins to boil too vigorously, slow the addition rate and apply external cooling with a water bath.[3] The zinc reduces the oxime to the amine.

    • Once all the zinc has been added, attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour to complete the reaction.[9]

  • Workup and Isolation:

    • While the reaction mixture is still hot, carefully pour it into a large beaker containing 850 mL of cold deionized water. Stir vigorously.

    • A precipitate of the crude product will form. Allow the mixture to cool completely to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.[9]

    • Wash the solid product thoroughly with copious amounts of cold water to remove zinc salts and residual acetic acid.

  • Purification:

    • Press the crude product as dry as possible on the filter.

    • Transfer the solid to a clean flask and recrystallize from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. The expected product is a white to off-white crystalline solid.

3.4. Safety Precautions

  • Corrosives: Glacial acetic acid is corrosive. Handle with appropriate gloves and eye protection in a well-ventilated fume hood.

  • Exothermic Reaction: The addition of zinc dust is highly exothermic. Maintain control over the addition rate and be prepared to cool the reaction if necessary.

  • General: Standard laboratory personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.

Data Summary and Expected Results

The described protocol is robust and provides good yields of the target pyrrole. The table below summarizes the key quantitative aspects of the synthesis.

ParameterValueReference
Reactants Ethyl Acetoacetate, NaNO₂, Zn[3][9]
Stoichiometry 2 eq. Ketoester: ~1 eq. NaNO₂: ~2 eq. Zn[3]
Solvent/Catalyst Glacial Acetic Acid[3]
Reaction Time ~3 hours (addition + reflux)[9]
Product Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate[3]
Theoretical Yield ~31.7 g-
Expected Actual Yield 25-28 g (79-88%)-
Appearance White to off-white crystalline solid[9]

Conclusion

The Knorr pyrrole synthesis is a highly effective and historically significant method for preparing substituted pyrroles, particularly those bearing carboxylate groups that serve as handles for further chemical modification. By understanding the underlying mechanism—especially the necessity of in situ α-amino ketone generation—researchers can reliably execute this synthesis. The provided protocol for "Knorr's Pyrrole" is a validated, scalable, and high-yielding procedure that serves as an excellent entry point for chemists in discovery, process development, and materials science.

References

Application Note: Strategic Derivatization of the N-H Group in Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 5-methyl-1H-pyrrole-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility is significantly expanded through the strategic modification of its N-H group. This guide provides an in-depth exploration of key derivatization strategies—N-alkylation, N-acylation, and N-sulfonylation—offering detailed protocols, mechanistic insights, and characterization data. The causality behind experimental choices is explained to empower researchers to rationally modify this scaffold for applications ranging from novel therapeutics to advanced organic materials.

Introduction: The Pyrrole N-H as a Gateway for Molecular Diversification

The pyrrole scaffold is a cornerstone in a vast array of pharmaceuticals and functional materials, prized for its unique electronic properties and ability to engage in hydrogen bonding.[1][2][3] this compound, in particular, serves as a versatile starting material. The nitrogen atom's lone pair contributes to the ring's aromaticity, rendering the pyrrole nucleus electron-rich and reactive towards electrophiles.[4] However, the N-H proton is also weakly acidic and its derivatization is a fundamental strategy for several reasons:

  • Modulation of Physicochemical Properties: N-substitution directly impacts solubility, lipophilicity, and steric profile, properties critical for drug candidates.[5]

  • Tuning Electronic Character: The introduction of electron-withdrawing or -donating groups at the nitrogen position alters the reactivity of the entire pyrrole ring system.

  • Installation of Pharmacophores: The N-substituent can be a key part of a pharmacophore, directly interacting with biological targets.[1][5]

  • Protecting Group Strategy: For multi-step syntheses, the N-H group often requires protection to prevent unwanted side reactions or to direct subsequent functionalization to other positions on the ring.[6]

This document details robust and reproducible protocols for the N-alkylation, N-acylation, and N-sulfonylation of this compound, providing the technical foundation for its effective utilization in research and development.

Foundational Principles: Activating the Pyrrole Nitrogen

The key to successful N-H derivatization lies in the deprotonation of the pyrrole nitrogen to form a nucleophilic pyrrolide anion. The acidity of the N-H proton (pKa ≈ 17 in DMSO) is significantly influenced by the C2-ester substituent, which helps to stabilize the resulting negative charge. This allows for deprotonation with a variety of bases.[7]

Causality of Reagent Selection:

  • Base: The choice of base is critical and depends on the reactivity of the electrophile.

    • Strong Bases (e.g., NaH, KH): These are used for complete and irreversible deprotonation, creating a high concentration of the pyrrolide anion. This is ideal for less reactive electrophiles like simple alkyl halides. The only byproduct is hydrogen gas, simplifying workup.

    • Weaker Bases (e.g., K₂CO₃, Et₃N, Pyridine): These can be sufficient for highly reactive electrophiles like acid chlorides and sulfonyl chlorides. They establish an equilibrium and are often easier to handle than metal hydrides.

  • Solvent: Anhydrous polar aprotic solvents such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are preferred. They effectively solvate the cation of the base without quenching the highly reactive pyrrolide anion.

The general workflow for N-H derivatization involves the careful deprotonation of the pyrrole followed by the introduction of a suitable electrophile.

G cluster_start Step 1: Deprotonation cluster_reaction Step 2: Derivatization cluster_end Step 3: Workup & Purification Pyrrole This compound Base Select Base (e.g., NaH, K₂CO₃) Pyrrole->Base Add Pyrrolide Pyrrolide Anion (Nucleophile) Base->Pyrrolide Generates Electrophile Add Electrophile (R-X, RCOCl, RSO₂Cl) Pyrrolide->Electrophile Nucleophilic Attack Product N-Derivatized Product Electrophile->Product Workup Aqueous Workup Product->Workup Purification Purification (e.g., Chromatography) Workup->Purification G Pyrrolide Pyrrolide Anion AcylChloride Benzoyl Chloride (Electrophile) Pyrrolide->AcylChloride Nucleophilic Attack on Carbonyl Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Product N-Benzoylpyrrole Product Intermediate->Product Collapse & Ejection of Cl⁻ Chloride Cl⁻

References

The Versatility of Ethyl 5-methyl-1H-pyrrole-2-carboxylate: A Keystone Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among the vast array of functionalized pyrroles, Ethyl 5-methyl-1H-pyrrole-2-carboxylate stands out as a particularly valuable and versatile building block for the synthesis of a diverse range of biologically active compounds.[3] Its strategic placement of a reactive ester group and a stabilizing methyl group allows for facile and regioselective modifications, making it an ideal starting point for the construction of complex molecular architectures targeting a variety of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[4][5]

This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthetic utility, showcasing its role in the development of potent kinase inhibitors, anticancer agents, and antibacterials. Detailed, field-proven protocols for key chemical transformations are provided to enable researchers to effectively utilize this powerful scaffold in their drug discovery programs.

The Strategic Advantage of the 5-Methyl-2-carboxylate Substitution

The substitution pattern of this compound offers a distinct advantage for medicinal chemists. The electron-withdrawing nature of the C2-ester group deactivates the pyrrole ring towards electrophilic attack, thereby influencing the regioselectivity of further functionalization. Conversely, the C5-methyl group is a key modulator of steric and electronic properties, often contributing to favorable interactions within biological targets. This inherent reactivity profile allows for a controlled and predictable elaboration of the pyrrole core.

Applications in Kinase Inhibition: A Privileged Scaffold for Anticancer Therapy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6] The pyrrole scaffold has emerged as a highly effective template for the design of potent and selective kinase inhibitors.[3] this compound serves as a key starting material for the synthesis of inhibitors targeting several important cancer-related kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Aurora kinases.[7][8]

VEGFR Inhibitors for Angiogenesis Blockade

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key mediators of this process, making them a prime target for anticancer therapies.[9] Several potent VEGFR-2 inhibitors have been developed using the pyrrole scaffold derived from this compound.[7][10] The general synthetic strategy involves the elaboration of the pyrrole core to mimic the binding mode of ATP in the kinase domain.

A common synthetic route to pyrrole-based VEGFR-2 inhibitors is depicted below:

G A This compound B Halogenation (e.g., NBS, NCS) A->B Step 1 C Halogenated Pyrrole Intermediate B->C D Suzuki Coupling with Arylboronic Acid C->D Step 2 E Aryl-Substituted Pyrrole D->E F Hydrolysis E->F Step 3 G Pyrrole-2-carboxylic Acid F->G H Amide Coupling with Amine G->H Step 4 I Pyrrole-based VEGFR-2 Inhibitor H->I

Caption: Synthetic workflow for pyrrole-based VEGFR-2 inhibitors.

The mechanism of action of these inhibitors typically involves binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting angiogenesis. This leads to a reduction in tumor growth and metastasis.[11]

Aurora Kinase Inhibitors for Mitotic Arrest

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for therapeutic intervention.[8] Pyrrolo[2,3-d]pyrimidine derivatives, synthesized from pyrrole precursors, have been identified as a potent class of Aurora-A kinase inhibitors.[12]

The synthesis of these inhibitors often begins with the construction of a functionalized pyrrole, which can be derived from this compound. The pyrrole ring is then annulated to a pyrimidine ring to form the core pyrrolo[2,3-d]pyrimidine scaffold.

G cluster_0 Cell Cycle Progression cluster_1 Inhibition by Pyrrole-based Inhibitor G2 Phase G2 Phase Mitosis Mitosis G2 Phase->Mitosis Aurora A Activity Cell Proliferation Cell Proliferation Mitosis->Cell Proliferation Aurora Kinase Aurora Kinase Inhibited Aurora Kinase Inhibited Aurora Kinase Aurora Kinase->Inhibited Aurora Kinase Binds to ATP Pocket Mitotic Arrest & Apoptosis Mitotic Arrest & Apoptosis Inhibited Aurora Kinase->Mitotic Arrest & Apoptosis Pyrrole-based\nInhibitor Pyrrole-based Inhibitor Pyrrole-based\nInhibitor->Aurora Kinase

Caption: Mechanism of action of Aurora kinase inhibitors.

Anticancer Applications Beyond Kinase Inhibition: Induction of Apoptosis

Derivatives of this compound have demonstrated anticancer activity through mechanisms other than kinase inhibition. A significant body of research points to the ability of these compounds to induce apoptosis, or programmed cell death, in cancer cells.[3][4]

The precise mechanisms by which these pyrrole derivatives induce apoptosis are often multifactorial and can involve:

  • Disruption of Microtubule Polymerization: Some pyrrole compounds can interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[4]

  • Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of apoptosis. Certain pyrrole derivatives can modulate the expression of these proteins, shifting the balance towards a pro-apoptotic state.[4]

  • Induction of Oxidative Stress: Some compounds can generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and triggering the apoptotic cascade.

Antibacterial and Anti-inflammatory Potential

The versatility of the this compound scaffold extends beyond oncology. Numerous studies have reported the synthesis of pyrrole derivatives with significant antibacterial and anti-inflammatory activities.[5][13]

Antibacterial Agents

Pyrrole-2-carboxamides, readily synthesized from the corresponding carboxylic acid, have shown potent activity against various bacterial strains, including drug-resistant pathogens.[5] The mechanism of action can vary, but some derivatives have been shown to inhibit essential bacterial enzymes.

Anti-inflammatory Agents

Chronic inflammation is a key factor in the development of many diseases. Pyrrole derivatives have been investigated as anti-inflammatory agents, with some compounds exhibiting selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[13]

Key Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound, forming the foundation for the synthesis of a wide range of bioactive molecules.

Protocol 1: Hydrolysis of this compound

Objective: To synthesize 5-methyl-1H-pyrrole-2-carboxylic acid, a key intermediate for amide coupling reactions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution and stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 5-methyl-1H-pyrrole-2-carboxylic acid as a solid.

Protocol 2: Amide Coupling of 5-methyl-1H-pyrrole-2-carboxylic acid with an Aniline

Objective: To synthesize a pyrrole-2-carboxamide derivative.

Materials:

  • 5-methyl-1H-pyrrole-2-carboxylic acid

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.[14]

Protocol 3: Suzuki Coupling of a Halogenated this compound Derivative

Objective: To introduce an aryl or heteroaryl substituent at a specific position on the pyrrole ring.

Materials:

  • Halogenated this compound (e.g., 4-bromo derivative)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or DME/water)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the halogenated pyrrole (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).

  • Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl-substituted pyrrole.[15][16]

Data Presentation

The biological activity of compounds derived from this compound is typically evaluated using in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound.

Compound ClassTargetRepresentative IC₅₀ ValuesReference
Pyrrole-based InhibitorsVEGFR-20.07 µM - 5.48 µM[11][17]
Pyrrolo[2,3-d]pyrimidinesAurora-A Kinase8 nM - 150 nM[12]
Pyrrole-2-carboxamidesM. tuberculosisMIC < 0.016 µg/mL[5]
1,5-DiarylpyrrolesCOX-2Varies with substitution[13]

Conclusion

This compound has proven to be a highly valuable and adaptable scaffold in the field of medicinal chemistry. Its inherent chemical properties and synthetic accessibility have enabled the development of a wide range of bioactive molecules with potential applications in the treatment of cancer, infectious diseases, and inflammatory conditions. The detailed protocols and application notes provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable building block in their own drug discovery endeavors. The continued exploration of new synthetic methodologies and biological applications of this compound derivatives is sure to yield exciting new therapeutic agents in the years to come.

References

Application Note: A Stability-Indicating RP-HPLC Method for Purity Determination of Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for Ethyl 5-methyl-1H-pyrrole-2-carboxylate. The method is designed for use in research, quality control, and drug development settings. The protocol details a systematic approach, from method development considerations to a finalized, validated procedure capable of separating the main analyte from potential process-related impurities and degradation products. This guide explains the scientific rationale behind the selection of chromatographic parameters and outlines the necessary steps for system suitability and method validation as per International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Background

This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] The pyrrole core is a key structural motif in numerous biologically active molecules, including natural products and synthetic drugs.[2] Therefore, ensuring the purity and stability of this intermediate is critical for the quality, safety, and efficacy of the final products.

Analytical HPLC, particularly in the reversed-phase mode, is the premier technique for assessing the purity of pharmaceutical ingredients and their intermediates.[3] Its high resolution, sensitivity, and precision make it ideal for separating the target compound from closely related structures. A crucial aspect of a reliable purity method is its ability to be "stability-indicating." This means the method must be able to resolve the active pharmaceutical ingredient (API) or key intermediate from any degradation products that may form under various stress conditions. Forced degradation studies, which intentionally expose the analyte to harsh conditions like acid, base, oxidation, heat, and light, are essential for developing and validating such a method.[4][5]

This document provides a comprehensive protocol for a stability-indicating RP-HPLC method tailored for this compound, grounded in established chromatographic principles and regulatory expectations.

Method Development Strategy: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process. The choices of stationary phase, mobile phase, and detection parameters are based on the physicochemical properties of the analyte, this compound (MW: 153.18 g/mol ).[6]

  • Column Selection: The analyte is a moderately polar molecule containing both hydrophobic (ethyl and methyl groups) and polar (pyrrole N-H, ester carbonyl) functionalities. A C18 (octadecylsilane) stationary phase is the logical first choice as it provides a versatile hydrophobic surface suitable for retaining and separating a wide range of organic molecules.[7][8] A column with standard dimensions (e.g., 150 mm x 4.6 mm, 5 µm particle size) offers a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase Selection: A mixture of an organic solvent and an aqueous buffer is standard for RP-HPLC.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.[7]

    • Aqueous Phase: The pyrrole ring contains a weakly acidic N-H proton. To ensure consistent retention times and sharp, symmetrical peak shapes, it is crucial to control the pH of the mobile phase. An acidic buffer (e.g., phosphate buffer at pH 3.0) is used to suppress the ionization of the pyrrole nitrogen and minimize undesirable interactions with residual silanols on the silica support.[3][7]

  • Detection Wavelength (λ): The conjugated system of the pyrrole ring and the carboxylate group constitutes a chromophore that absorbs UV light. While literature on similar pyrrole derivatives suggests detection at wavelengths around 225 nm or 250 nm, the optimal wavelength should be experimentally determined by obtaining a UV spectrum of the analyte in the mobile phase to identify the wavelength of maximum absorbance (λmax), ensuring maximum sensitivity.[7][9]

  • Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.

MethodDevelopment cluster_Analyte Analyte Characterization cluster_Stationary Stationary Phase cluster_Mobile Mobile Phase cluster_Detection Detection cluster_Optimization Optimization A Ethyl 5-methyl-1H- pyrrole-2-carboxylate (Moderately Polar, UV Active) B Select C18 Column (Versatile Hydrophobicity) A->B Properties suggest RP-HPLC C Screen Organic: Acetonitrile (ACN) B->C Start with common phase pair D Select Aqueous Buffer: Phosphate Buffer pH 3.0 (Control Ionization) C->D Combine for mobile phase E Determine λmax (e.g., ~225-250 nm) D->E Optimize for sensitivity F Develop Gradient Elution (Resolve all Impurities) E->F Optimize for resolution G Finalize Method Parameters (Flow Rate, Temp.) F->G Fine-tune for performance

Caption: Logical workflow for HPLC method development.

Forced Degradation and Method Specificity

To establish the stability-indicating nature of the method, forced degradation studies must be performed according to ICH guideline Q1A. The objective is to generate potential degradation products and demonstrate that the analytical method can separate them from the parent compound and from each other. Pyrrole derivatives are known to be potentially unstable in strongly acidic or alkaline media and may be susceptible to oxidation and photodegradation.[10][11]

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent / ConditionDuration
Acid Hydrolysis 0.1 M Hydrochloric Acid8 hours at 60 °C
Base Hydrolysis 0.1 M Sodium Hydroxide4 hours at 60 °C
Oxidation 3% Hydrogen Peroxide (H₂O₂)24 hours at RT
Thermal Dry Heat48 hours at 80 °C
Photolytic ICH Q1B Option 2 (1.2 million lux hours and 200 watt hours/m²)As specified

The goal is to achieve 5-20% degradation of the active substance.[4] The chromatograms from these stressed samples are then used to confirm the specificity of the method. The peak for this compound should be pure in all cases, which can be verified using a photodiode array (PDA) detector to assess peak purity.

ForcedDegradation cluster_Stress Stress Conditions (ICH Q1A/Q1B) Analyte Ethyl 5-methyl-1H- pyrrole-2-carboxylate (API Solution) Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Thermal Thermal (Heat) Analyte->Thermal Photo Photolytic (Light) Analyte->Photo HPLC Inject into HPLC System Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Result Assess Peak Purity & Resolution (Specificity Confirmed) HPLC->Result

Caption: Workflow for forced degradation and specificity assessment.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Chromatography Software: Empower™, Chromeleon™, or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Gradient Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

    • Orthophosphoric Acid (H₃PO₄) (AR Grade)

    • Water (Milli-Q® or equivalent HPLC grade)

  • Reference Standard: this compound, >99.0% purity.

Chromatographic Conditions

Table 2: Final HPLC Method Parameters

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 30% B; 18.1-25 min: 30% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (filtered and degassed).

  • Diluent: Mobile Phase A / Acetonitrile (70:30 v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Standard Working Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Working Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.

System Suitability and Method Validation

Before sample analysis, the chromatographic system must meet predefined performance criteria to ensure the validity of the results.

System Suitability Testing (SST)

Inject the Standard Working Solution in six replicates and evaluate the following parameters.

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry
Theoretical Plates (N) ≥ 2000Indicates column efficiency
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision
% RSD of Retention Time ≤ 1.0%Confirms retention stability
Method Validation Overview (ICH Q2(R1))

For routine use, the method must be fully validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: Demonstrated through forced degradation studies.

  • Linearity: Assessed over a range of concentrations (e.g., LOQ to 150% of the working concentration).

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Established based on signal-to-noise ratio or standard deviation of the response.

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH, flow rate, column temperature).

Data Analysis

The purity of the sample is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main analyte at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For accurate quantitation of specific impurities, their respective reference standards and relative response factors should be used.

Conclusion

The RP-HPLC method described in this application note is simple, precise, and stability-indicating for the determination of purity of this compound. The method demonstrates excellent separation of the main peak from degradation products generated under various stress conditions, confirming its specificity. This protocol provides a solid foundation for researchers and quality control analysts, and it can be fully validated according to ICH guidelines to support drug development and manufacturing activities.

References

A Scalable, One-Pot Synthesis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate via a Modified Knorr Condensation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Gemini Synthesis Group

Abstract This application note provides a comprehensive, field-tested protocol for the large-scale synthesis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate, a valuable heterocyclic building block. The procedure is based on a robust, one-pot modification of the classic Knorr pyrrole synthesis, specifically the Fischer-Fink methodology, which utilizes readily available and cost-effective starting materials.[1] By generating the key α-aminoketone intermediate in situ from ethyl acetoacetate, this process avoids the isolation of unstable intermediates and is well-suited for industrial production. The protocol details critical process parameters, safety considerations, and work-up procedures to ensure high yield and purity on a multi-kilogram scale.

1. Introduction Pyrrole and its derivatives are fundamental heterocyclic motifs found in a vast array of biologically active compounds, including natural products like heme and chlorophyll, as well as blockbuster pharmaceuticals such as atorvastatin.[2] this compound, in particular, serves as a crucial intermediate in the synthesis of various specialty chemicals and active pharmaceutical ingredients (APIs).[3]

While several classical methods exist for constructing the pyrrole ring, including the Paal-Knorr, Hantzsch, and Knorr syntheses, many are limited in scale-up by harsh conditions or the need for complex, inaccessible precursors.[4][5] The Knorr pyrrole synthesis, which traditionally involves the condensation of an α-aminoketone with a β-ketoester, is a powerful and versatile method for creating highly functionalized pyrroles.[4] A significant advancement by Fischer and Fink demonstrated a pathway to synthesize the title compound by reacting an in situ-generated α-aminoketone with 3-ketobutyraldehyde diethyl acetal.[1] This approach is highly advantageous for large-scale synthesis as it proceeds in a single pot from inexpensive bulk starting materials: ethyl acetoacetate, sodium nitrite, and acetylacetaldehyde diethyl acetal.

This guide provides a detailed, step-by-step protocol for this modified Knorr condensation, with a focus on the practical aspects of process control, safety, and isolation required for successful and reproducible large-scale production.

2. Reaction Scheme and Mechanism

The overall transformation is a one-pot, multi-step sequence that leverages the principles of the Knorr pyrrole synthesis:

Overall Reaction Scheme

Figure 1: One-pot synthesis of this compound from ethyl acetoacetate and acetylacetaldehyde diethyl acetal.

The reaction proceeds through three key stages within a single reaction vessel:

  • Nitrosation: Ethyl acetoacetate is first treated with sodium nitrite in acetic acid to form ethyl 2-oximino-3-oxobutanoate. This is a critical step where the active methylene group is converted into an oxime.

  • Reductive Amination: Zinc dust is introduced, which reduces the oxime in situ to the highly reactive α-aminoketone intermediate, ethyl 2-amino-3-oxobutanoate. This intermediate is immediately consumed in the next step, preventing its self-condensation.[1][4]

  • Condensation and Cyclization: In the same acidic medium, the second starting material, acetylacetaldehyde diethyl acetal, is hydrolyzed to the corresponding β-ketoaldehyde. This aldehyde readily condenses with the in situ-generated α-aminoketone. The resulting intermediate rapidly undergoes cyclization and dehydration (aromatization) to yield the stable pyrrole ring.[1]

3. Data and Materials Summary for Large-Scale Batch

The following table outlines the materials required for a representative 10-mole scale synthesis.

Compound NameMolecular FormulaMW ( g/mol )Molar Eq.Moles (mol)Mass (kg)Volume (L)Density (g/mL)Grade
Ethyl AcetoacetateC₆H₁₀O₃130.141.010.01.301.271.028Technical
Acetylacetaldehyde Diethyl AcetalC₈H₁₆O₂144.211.010.01.441.620.891Technical
Sodium NitriteNaNO₂69.001.0510.50.725--Technical
Zinc Dust (<10 µm)Zn65.382.222.01.44--Technical
Glacial Acetic AcidC₂H₄O₂60.05--4.204.001.05Technical
Water (for NaNO₂)H₂O18.02--1.501.501.00Deionized
Ethanol (for recrystallization)C₂H₆O46.07--As neededAs needed0.789Technical
Product (Theoretical Yield) C₈H₁₁NO₂ 153.18 - 10.0 1.53 - - -

4. Experimental Protocol: Large-Scale Synthesis

This protocol is designed for execution in a 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe, reflux condenser, and a pressure-equalizing addition funnel.

4.1. Reactor Setup and Initial Charge

  • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with glacial acetic acid (4.0 L).

  • Begin stirring at a moderate speed (e.g., 150-200 RPM).

  • Add ethyl acetoacetate (1.30 kg, 10.0 mol) to the acetic acid.

  • Cool the reactor contents to 5 °C using a circulating chiller.

4.2. Step 1: In Situ Oxime Formation (Nitrosation)

  • In a separate vessel, dissolve sodium nitrite (0.725 kg, 10.5 mol) in deionized water (1.5 L).

  • Transfer the sodium nitrite solution to the addition funnel.

  • Once the reactor temperature is stable at 5 °C, begin the dropwise addition of the sodium nitrite solution.

  • Causality Note: This addition is highly exothermic. The addition rate must be carefully controlled to maintain the internal temperature between 5-10 °C. A temperature spike above 15 °C can lead to decomposition and the formation of hazardous NOx gases. The slow addition over 2-3 hours is critical for safety and yield.

4.3. Step 2: Reductive Condensation

  • After the nitrite addition is complete, maintain the temperature at 5-10 °C and stir for an additional 30 minutes.

  • Charge the addition funnel with acetylacetaldehyde diethyl acetal (1.44 kg, 10.0 mol).

  • Begin a simultaneous slow addition of the acetal from the funnel and portion-wise addition of zinc dust (1.44 kg, 22.0 mol) directly into the reactor via a powder funnel.

  • Causality Note: The zinc reduction of the oxime is also highly exothermic. Co-adding the acetal and zinc ensures that the reactive α-aminoketone intermediate is formed in the presence of its condensation partner, maximizing the desired reaction pathway. The rate of addition should be controlled to keep the temperature below 40 °C.

4.4. Step 3: Cyclization and Reaction Completion

  • Once the zinc and acetal additions are complete, slowly heat the reaction mixture to reflux (approx. 110-115 °C).

  • Maintain a gentle reflux for 1 hour to ensure the cyclization and dehydration are complete.[6]

  • Monitor the reaction progress by TLC or HPLC if desired.

4.5. Step 4: Product Isolation and Work-up

  • Prepare a separate large vessel (e.g., 100 L) containing 40 L of an ice/water slurry.

  • While still hot, carefully transfer the reaction mixture into the ice/water slurry under vigorous stirring. This will precipitate the crude product and help dissolve inorganic salts.

  • Stir the resulting slurry for 30 minutes, then collect the solid product by filtration using a large Büchner funnel or a filter press.

  • Wash the filter cake thoroughly with deionized water (3 x 5 L) until the washings are neutral (pH ~7). This removes residual acetic acid and zinc salts.

  • Dry the crude product under vacuum at 50 °C until a constant weight is achieved. The crude product is typically an off-white to tan solid.[6]

4.6. Step 5: Purification

  • Transfer the dried crude solid to a clean reactor.

  • Add technical grade ethanol (approx. 3-4 L per kg of crude product).

  • Heat the mixture to reflux with stirring until all the solid dissolves.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for at least 4 hours to maximize crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50 °C.

  • Expected Outcome: This procedure typically yields 1.0 - 1.2 kg (65-78% yield) of this compound as a white to pale yellow crystalline solid with a purity of >98%.

5. Workflow Diagram

G cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Isolation & Purification prep_reactor 1. Charge Reactor (Acetic Acid, Ethyl Acetoacetate) prep_cool 2. Cool to 5 °C prep_reactor->prep_cool react_nitro 4. Nitrosation (Add NaNO2 solution @ 5-10 °C) prep_cool->react_nitro prep_nano2 3. Prepare NaNO2 Solution prep_nano2->react_nitro react_reduct 5. Reductive Condensation (Add Zinc & Acetal @ < 40 °C) react_nitro->react_reduct react_reflux 6. Cyclization (Reflux @ 110 °C for 1 hr) react_reduct->react_reflux workup_quench 7. Quench in Ice Water react_reflux->workup_quench workup_filter 8. Filter Crude Product workup_quench->workup_filter workup_wash 9. Wash with H2O workup_filter->workup_wash workup_dry 10. Dry Crude Solid workup_wash->workup_dry purify_recrys 11. Recrystallize from Ethanol workup_dry->purify_recrys purify_final 12. Filter & Dry Final Product purify_recrys->purify_final end_product Final Product: This compound purify_final->end_product

References

Topic: Reaction Conditions for the Regioselective Acylation of Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the reaction conditions for the acylation of Ethyl 5-methyl-1H-pyrrole-2-carboxylate, a common heterocyclic building block in medicinal chemistry and materials science. We delve into the foundational principles governing the regioselectivity of this transformation, offering detailed protocols for two primary acylation methodologies: Friedel-Crafts acylation and Vilsmeier-Haack formylation. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize C4-acylated pyrrole derivatives with high efficiency and control.

Introduction: The Significance of Acylpyrroles

Acylpyrroles are pivotal structural motifs found in a wide array of natural products, pharmaceuticals, and functional materials. They serve as versatile intermediates in the synthesis of more complex molecules, including chemotherapeutic agents and biologically important alkaloids.[1] The introduction of an acyl group onto the pyrrole ring provides a synthetic handle for further functionalization, making the development of robust and regioselective acylation methods a critical objective in organic synthesis. This guide focuses on the acylation of this compound, a substrate with pre-defined substitution that allows for highly predictable outcomes.

Core Principles: Understanding Regioselectivity

In electrophilic aromatic substitution reactions, the inherent reactivity of the pyrrole ring is a key consideration. For an unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position, as the resulting cationic intermediate (the Wheland intermediate) is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position.[2][3]

However, in the case of this compound, the C2 and C5 positions are already substituted. This leaves the C3 and C4 positions as potential sites for acylation. The regiochemical outcome is dictated by the electronic effects of the existing substituents:

  • Ethyl Carboxylate Group (at C2): This is an electron-withdrawing group (-I, -M effect) that deactivates the pyrrole ring towards electrophilic attack, particularly at the adjacent C3 position.

  • Methyl Group (at C5): This is an electron-donating group (+I effect) that activates the ring, directing electrophiles to the adjacent C4 position.

The combination of these effects—deactivation at C3 and activation at C4—overwhelmingly favors the regioselective acylation at the C4 position . The intermediate formed by electrophilic attack at C4 is significantly more stable than the one formed by attack at C3.

Key Acylation Methodologies

Two primary methods are exceptionally well-suited for the acylation of electron-rich pyrroles like the title compound: Friedel-Crafts Acylation and Vilsmeier-Haack Formylation.

Friedel-Crafts Acylation

This classic reaction involves the use of an acyl chloride or acid anhydride as the acylating agent in the presence of a Lewis acid catalyst.[4][5] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich pyrrole ring.[6]

Key variables that influence the reaction's success include:

  • Acylating Agent: Acyl chlorides are generally more reactive than their corresponding anhydrides.[7][8] Acetic anhydride is a common choice for introducing an acetyl group.

  • Lewis Acid Catalyst: The choice of Lewis acid is critical. While strong Lewis acids like AlCl₃ are common, they can sometimes lead to polymerization or side reactions with sensitive substrates.[3] Milder Lewis acids such as SnCl₄, ZnCl₂, or TiCl₄ are often preferred for pyrrole acylations.[1][9] A stoichiometric amount of the catalyst is typically required, as the product ketone can form a stable complex with the Lewis acid.[5]

  • Solvent and Temperature: Anhydrous, non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Reactions are often initiated at low temperatures (e.g., 0 °C) and allowed to warm to room temperature to control the reaction rate.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a specific method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[10][11] The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃).[12][13]

These reagents react to form the "Vilsmeier reagent," a chloroiminium ion, which serves as the electrophile.[13][14] This electrophile is weaker than the acylium ions generated in Friedel-Crafts reactions, making the Vilsmeier-Haack reaction highly selective for electron-rich substrates and less prone to side reactions.[12] The initial product is an iminium salt, which is hydrolyzed during aqueous workup to yield the final aldehyde.[13]

Comparative Analysis of Reaction Conditions

The following table summarizes typical conditions for the C4-acylation of this compound.

ParameterFriedel-Crafts AcylationVilsmeier-Haack Formylation
Target Group General Acyl (e.g., Acetyl)Formyl (-CHO)
Acylating Agent Acyl Chloride or Acid AnhydrideN,N-Dimethylformamide (DMF)
Activating Reagent Lewis Acid (e.g., SnCl₄, AlCl₃, TiCl₄)Phosphorus Oxychloride (POCl₃)
Typical Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)DMF (can act as solvent and reagent) or DCE
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Workup Quenching with ice/water, aqueous extractionHydrolysis with aqueous base (e.g., NaOAc, NaOH)
Key Advantage Versatility in introducing various acyl groupsMild conditions, high selectivity for formylation
Consideration Requires stoichiometric, moisture-sensitive Lewis acidLimited to formylation

Detailed Experimental Protocols

Safety Precaution: These protocols involve corrosive and moisture-sensitive reagents. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All glassware must be thoroughly dried before use.

Protocol 1: Friedel-Crafts Acetylation at C4

This protocol describes the synthesis of Ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate using acetic anhydride and tin(IV) chloride.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Pyrrole Substrate in anhydrous DCM B Cool solution to 0 °C (ice-water bath) A->B C Add Acetic Anhydride (1.1 eq) B->C D Add SnCl4 (1.2 eq) dropwise via syringe C->D E Stir at 0 °C for 30 min, then warm to RT D->E F Monitor reaction by TLC (approx. 2-4 hours) E->F G Quench by slowly pouring into ice-water F->G H Extract with DCM G->H I Wash with NaHCO3 (sat.) and brine H->I J Dry (Na2SO4), filter, and concentrate I->J K Purify by column chromatography J->K

Caption: Workflow for Friedel-Crafts Acetylation.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Anhydride (1.1 eq)

  • Tin(IV) chloride (SnCl₄, 1.2 eq)

  • Round-bottom flask with stir bar, ice-water bath, syringe, separatory funnel

  • Standard workup and purification supplies (ice, water, sat. NaHCO₃, brine, Na₂SO₄, silica gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add acetic anhydride (1.1 eq) to the solution.

  • Slowly add tin(IV) chloride (1.2 eq) dropwise via syringe over 10-15 minutes. The solution may change color.

  • Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and water to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure Ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate.[15]

Protocol 2: Vilsmeier-Haack Formylation at C4

This protocol details the synthesis of Ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate.

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Reaction cluster_workup Hydrolysis & Purification A Add POCl3 to anhydrous DMF at 0 °C B Stir for 30 min at 0 °C A->B C Add Pyrrole Substrate solution in DMF dropwise at 0 °C B->C D Stir at RT for 1-2 hours C->D E Heat to 40-50 °C if needed (Monitor by TLC) D->E F Pour mixture onto ice E->F G Add aqueous NaOAc or NaOH and stir until hydrolysis is complete F->G H Collect precipitate by filtration or extract with EtOAc G->H I Wash with water H->I J Dry product in vacuo I->J

Caption: Workflow for Vilsmeier-Haack Formylation.

Reagents & Equipment:

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃, 1.2 eq)

  • This compound (1.0 eq)

  • Sodium acetate (NaOAc) or Sodium hydroxide (NaOH) solution

  • Round-bottom flask with stir bar, ice-water bath, dropping funnel

  • Standard workup and purification supplies (ice, water, filtration apparatus or separatory funnel)

Procedure:

  • In a dry three-neck flask equipped with a dropping funnel and under an inert atmosphere, place anhydrous DMF (can be used as the solvent). Cool the flask to 0 °C in an ice-water bath.

  • Add POCl₃ (1.2 eq) dropwise to the cold DMF with vigorous stirring. A solid may form. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.[14]

  • Dissolve the this compound (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Perform hydrolysis by adding a sufficient amount of aqueous sodium acetate or sodium hydroxide solution to make the mixture basic. Stir vigorously until the intermediate iminium salt has fully hydrolyzed to the aldehyde (this can take several hours).

  • The product often precipitates as a solid and can be collected by filtration. If it remains in solution, extract with a suitable solvent like ethyl acetate (EtOAc).

  • Wash the collected solid or the organic extracts with water.

  • Dry the product under vacuum to yield Ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive Lewis acid (moisture contamination); Insufficient activation.Use freshly opened or distilled reagents. Ensure all glassware is scrupulously dry. Consider a stronger Lewis acid or slightly elevated temperature.
Formation of Dark Polymer Lewis acid is too strong; Reaction temperature is too high.Switch to a milder Lewis acid (e.g., SnCl₄ instead of AlCl₃). Maintain low temperatures during reagent addition.[3]
Incomplete Hydrolysis (Vilsmeier) Insufficient time or base for hydrolysis of the iminium salt intermediate.Extend the stirring time after adding the aqueous base. Ensure the pH is sufficiently basic. Gentle heating can sometimes facilitate hydrolysis.
Mixture of Isomers (Unlikely for this substrate) Incorrect reaction conditions.This substrate is highly biased for C4 acylation. If isomers are detected, re-verify starting material purity and re-optimize Lewis acid and solvent choice.[1]

Conclusion

The acylation of this compound is a highly regioselective transformation, reliably yielding the C4-acylated product due to the strong directing effects of the C2-ester and C5-methyl substituents. Both Friedel-Crafts acylation and Vilsmeier-Haack formylation are effective methods for this conversion. The choice between them depends on the desired acyl group. Careful control of reaction conditions, particularly the choice of Lewis acid and the exclusion of moisture, is paramount to achieving high yields and purity. The protocols provided herein serve as a robust starting point for the synthesis of these valuable chemical intermediates.

References

Application Notes & Protocols: Ethyl 5-methyl-1H-pyrrole-2-carboxylate as a Versatile Scaffold for Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Pyrrole Scaffold in an Era of Antibacterial Resistance

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] As the global challenge of antimicrobial resistance intensifies, rendering many conventional drugs ineffective, the need for novel therapeutic strategies is paramount.[4] In this context, simple, functionalized heterocycles serve as invaluable starting points for the synthesis of new chemical entities. Ethyl 5-methyl-1H-pyrrole-2-carboxylate is one such foundational building block, offering a versatile and reactive framework for the development of next-generation antibacterial agents.[1][5]

This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the rationale for its use, outline key synthetic transformations, present a detailed experimental protocol for the synthesis of a core derivative, and summarize the biological activities of resulting compound classes.

Scientific Rationale: Why this compound?

The strategic value of this compound in antibacterial drug design is rooted in its chemical versatility. The molecule presents three primary sites for chemical modification:

  • The C2-Ester Group: This is the most readily functionalized position. The ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for forming a wide array of derivatives such as amides, hydrazides, and other esters. This flexibility is crucial for structure-activity relationship (SAR) studies.[6][7]

  • The N1-Pyrrole Nitrogen: The N-H proton is moderately acidic and can be deprotonated with a suitable base, allowing for alkylation or arylation to introduce diverse substituents that can modulate the compound's pharmacokinetic and pharmacodynamic properties.[3]

  • The C3 and C4 Positions on the Pyrrole Ring: While less reactive than the other positions, these carbons can undergo electrophilic substitution reactions, such as formylation, allowing for further extension of the molecular scaffold.[8]

Derivatives stemming from this core have been shown to exhibit antibacterial activity through various mechanisms, including the inhibition of essential mycobacterial enzymes like MmpL3 and potential inhibition of DNA gyrase.[5][7] The ability to systematically modify each part of the molecule allows researchers to fine-tune its properties to enhance potency, improve selectivity, and overcome resistance mechanisms.

Key Synthetic Pathways & Applications

The following pathways illustrate the conversion of the this compound scaffold into classes of compounds with demonstrated antibacterial potential.

Pathway 1: Synthesis of Pyrrole-2-Carboxamides

Amide derivatives of pyrrole-2-carboxylic acid are a cornerstone of many antibacterial discovery programs. The amide bond introduces a hydrogen bond donor and acceptor, which can be critical for target binding. Studies have shown that attaching bulky or substituted aryl groups via an amide linkage can significantly enhance antitubercular activity.[7] The general workflow involves saponification of the starting ester followed by amide coupling.

G Start This compound Step1 Saponification (e.g., NaOH, EtOH/H2O, Reflux) Start->Step1 Intermediate 5-methyl-1H-pyrrole-2-carboxylic acid Step1->Intermediate Step2 Amide Coupling (Amine R-NH2, Coupling Agent like EDC/HOBt, Base, Solvent like DMF) Intermediate->Step2 Product N-substituted 5-methyl-1H-pyrrole-2-carboxamide Step2->Product

Caption: Workflow for the synthesis of Pyrrole-2-Carboxamide derivatives.

Pathway 2: Synthesis of Pyrrole-Hydrazone Derivatives

Hydrazone linkages provide a robust method for connecting the pyrrole core to other aromatic systems. This strategy has proven highly effective in generating potent inhibitors of Mycobacterium tuberculosis. Specifically, an ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate derivative containing a nitrobenzoyl hydrazone moiety was found to have a Minimum Inhibitory Concentration (MIC) of 0.7 µg/mL.[1][5] This pathway typically involves converting the ester to a hydrazide, which is then condensed with an appropriate aldehyde or ketone.

G Start This compound Step1 Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) Start->Step1 Intermediate 5-methyl-1H-pyrrole-2-carbohydrazide Step1->Intermediate Step2 Condensation (Aldehyde/Ketone R-CHO, Acid catalyst, Reflux) Intermediate->Step2 Product Pyrrole-2-yl-hydrazone Derivative Step2->Product

Caption: Synthesis of potent Pyrrole-Hydrazone antibacterial agents.

Pathway 3: Synthesis of Pyrrole-Chalcone Hybrids

Chalcones are a class of natural products known for their antimicrobial properties. Hybrid molecules incorporating both a pyrrole and a chalcone moiety can exhibit synergistic or enhanced activity. The synthesis begins with the formylation of the pyrrole ring at the C5 position (note: this requires a starting material with an unsubstituted C5), followed by a Claisen-Schmidt condensation with a substituted acetophenone.[8] This demonstrates how the pyrrole ring itself can be functionalized to build more complex structures.

G Start Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (Analogous Starting Material) Step1 Vilsmeier-Haack Formylation (POCl3, DMF) Start->Step1 Intermediate Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Step1->Intermediate Step2 Claisen-Schmidt Condensation (Substituted Acetophenone, Base like KOH, MeOH) Intermediate->Step2 Product Pyrrole-Chalcone Hybrid Step2->Product

Caption: Pathway to Pyrrole-Chalcone hybrids via ring formylation.

Detailed Experimental Protocol: Two-Step Synthesis of N-benzyl-5-methyl-1H-pyrrole-2-carboxamide

This protocol provides a representative, field-proven method for synthesizing a core pyrrole-2-carboxamide derivative. It is designed to be a self-validating system where successful isolation and characterization of the intermediate in Step 1 confirms the viability of the starting material and reagents for the subsequent coupling reaction.

Step 1: Saponification to 5-methyl-1H-pyrrole-2-carboxylic acid
  • Rationale: The ester is hydrolyzed under basic conditions to form the sodium carboxylate salt, which is soluble in the aqueous alcohol mixture. Subsequent acidification protonates the carboxylate, causing the significantly less soluble carboxylic acid to precipitate, allowing for easy isolation.

  • Materials:

    • This compound (1.0 eq)

    • Sodium Hydroxide (NaOH) (2.0 eq)

    • Ethanol (EtOH)

    • Deionized Water

    • Hydrochloric Acid (HCl), 2M

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a 3:1 mixture of Ethanol and Water.

    • Add sodium hydroxide pellets and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly add 2M HCl dropwise while stirring vigorously to acidify the solution to a pH of approximately 3-4. A white precipitate will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

    • Dry the resulting white solid, 5-methyl-1H-pyrrole-2-carboxylic acid, under vacuum. The product can be used in the next step without further purification if TLC shows high purity.

Step 2: Amide Coupling to N-benzyl-5-methyl-1H-pyrrole-2-carboxamide
  • Rationale: A peptide coupling agent, such as EDC (a water-soluble carbodiimide) in the presence of HOBt, is used to activate the carboxylic acid. This forms a highly reactive intermediate that is readily attacked by the primary amine (benzylamine) to form the stable amide bond. A tertiary amine base (DIPEA) is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Materials:

    • 5-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq)

    • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.1 eq)

    • Benzylamine (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • To a dry flask under an inert atmosphere (e.g., Nitrogen), add 5-methyl-1H-pyrrole-2-carboxylic acid, EDC·HCl, and HOBt.

    • Dissolve the solids in anhydrous DMF and cool the solution to 0 °C in an ice bath.

    • Add DIPEA, followed by the dropwise addition of benzylamine.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with Ethyl Acetate and water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Hexane) to yield the pure N-benzyl-5-methyl-1H-pyrrole-2-carboxamide.

    • Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[6][9][10]

Summary of Antibacterial Activity

Derivatives synthesized from pyrrole-2-carboxylate scaffolds have shown promising activity against a range of bacterial pathogens. The following table summarizes representative data from the literature.

Compound Class/DerivativeTarget Organism(s)Activity Measurement (MIC)Reference
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7 µg/mL[1][5]
Pyrrole-2-carboxamide derivativesMycobacterium tuberculosis< 0.016 µg/mL[7]
Pyrrole-Thiazole hybrid (Compound 3d)E. coli, S. aureusEquipotent to Ciprofloxacin at 100 µg/mL[9][10]
1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acidsStaphylococcus spp.Appreciable activity[11]
1H-pyrrole-2,5-dicarboxylic acid (PT22)Pseudomonas aeruginosaQuorum sensing inhibitor, antibiotic enhancer[1][12]

Conclusion

This compound is a high-value, versatile starting material for the synthesis of novel antibacterial agents. Its adaptable structure allows for the systematic exploration of chemical space through straightforward, high-yielding reactions. The demonstrated potency of its derivatives, particularly against challenging pathogens like Mycobacterium tuberculosis, underscores the continued importance of the pyrrole scaffold in the ongoing search for new and effective antimicrobial drugs. The protocols and pathways detailed herein provide a robust framework for researchers and drug development professionals to leverage this powerful building block in their discovery efforts.

References

Application Note: A Practical Guide to the Single-Crystal X-ray Crystallography of Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, field-proven protocol for determining the three-dimensional atomic structure of Ethyl 5-methyl-1H-pyrrole-2-carboxylate using single-crystal X-ray diffraction. Pyrrole derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, making detailed structural elucidation essential for rational drug design and understanding structure-property relationships. This document outlines the entire workflow, from the critical step of growing diffraction-quality single crystals to final structure solution and refinement. It is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to small organic molecules.

Introduction: The Significance of Structural Analysis

This compound is a valuable synthetic intermediate. Its molecular structure—the precise arrangement of its atoms, bond lengths, bond angles, and intermolecular interactions—governs its chemical reactivity and physical properties. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining this three-dimensional structure.[1][2][3] By providing an unambiguous atomic map, SCXRD allows scientists to:

  • Confirm molecular identity and stereochemistry.

  • Analyze conformational details of flexible groups, such as the ethyl ester.

  • Understand intermolecular interactions (e.g., hydrogen bonding) that dictate crystal packing.

  • Provide foundational data for computational modeling and drug design efforts.

This guide offers a validated, step-by-step methodology, explaining not just the "how" but the critical "why" behind each procedural choice.

Part I: Growing Diffraction-Quality Single Crystals

The success of any crystallographic analysis hinges on the quality of the single crystal. The ideal crystal for SCXRD is transparent, has sharp edges, and is typically 0.1–0.4 mm in at least two dimensions.[4] The goal is to create a supersaturated solution from which the molecule slowly precipitates in an ordered, crystalline lattice rather than as an amorphous powder.

Recommended Method: Slow Solvent Evaporation

Slow evaporation is a robust and widely successful technique for small, air-stable molecules like this compound.[4][5][6][7] The principle is to dissolve the compound in a suitable solvent and allow the solvent to evaporate over several days, gradually increasing the compound's concentration to the point of crystallization.[4]

Protocol 1: Crystallization by Slow Evaporation

  • Purity Assessment: Ensure the starting material has a purity of at least 90%. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.[8]

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. If solubility is too high, the compound will not crystallize; if it is too low, it will be difficult to dissolve a sufficient amount.

    • Recommended Solvents: Based on the polarity of the target molecule, good starting points include ethyl acetate, dichloromethane, or a binary mixture such as hexane/ethyl acetate.

  • Solution Preparation: Prepare a nearly saturated solution. In a clean, small glass vial (e.g., a 4 mL vial), dissolve 5-10 mg of this compound in 1-2 mL of the chosen solvent. Gently warm the mixture if necessary to ensure complete dissolution, then allow it to cool to room temperature.

    • Scientist's Note: The solution must be free of any particulate matter, as dust or undissolved compound can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.[5][7] If needed, filter the solution through a small cotton plug in a pipette.

  • Evaporation Control: Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm.[4][5][6] This restricts the rate of evaporation, which is crucial for slow, ordered crystal growth. The number of holes can be adjusted based on the solvent's volatility.

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.[5][7] A quiet shelf or drawer is ideal.

  • Monitoring: Check for crystal growth every 24-48 hours without disturbing the vial. Suitable crystals may form over a period of 2 to 14 days.

Part II: X-ray Diffraction Data Collection

Once suitable crystals are obtained, the next step is to measure how they diffract X-rays. This process is performed using a single-crystal X-ray diffractometer.

Protocol 2: Crystal Mounting and Data Collection

  • Crystal Selection & Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks. Using a cryoloop, carefully pick up the selected crystal along with a small amount of its mother liquor.

  • Flash Cooling: Immediately plunge the loop and crystal into liquid nitrogen. This process, known as cryo-cooling, vitrifies the surrounding solvent and protects the crystal from radiation damage during data collection.

  • Diffractometer Setup: Mount the cryoloop onto the goniometer head of the diffractometer, which is bathed in a stream of cold nitrogen gas (typically at 100 K).

  • Data Collection Strategy: Modern diffractometers automate much of the data collection process. The standard approach for a small molecule is to collect data to a resolution of at least 0.85 Å.[9]

    • X-ray Source: Common sources are Molybdenum (Mo, λ = 0.71073 Å) or Copper (Cu, λ = 1.5418 Å).

    • Data Acquisition: The software will determine an optimal strategy to measure a highly redundant set of diffraction spots by rotating the crystal in the X-ray beam and recording images on a detector.[9] This ensures accurate intensity measurements and helps correct for systematic errors.[9]

Part III: Structure Solution and Refinement

The collected diffraction data (a series of images) must be processed to determine the crystal structure. This is a computational process involving specialized software.

Workflow Overview

The overall experimental and computational workflow is summarized in the diagram below.

G Overall Workflow: From Compound to Crystal Structure cluster_wet_lab Experimental Phase cluster_comp Computational Phase Compound Ethyl 5-methyl-1H- pyrrole-2-carboxylate Crystallization Protocol 1: Slow Evaporation Compound->Crystallization SingleCrystal Diffraction-Quality Single Crystal Crystallization->SingleCrystal DataCollection Protocol 2: SC-XRD Data Collection SingleCrystal->DataCollection RawData Raw Diffraction Images DataCollection->RawData Integration Data Integration (h, k, l, Intensity) RawData->Integration Solution Structure Solution (SHELXT / Direct Methods) Integration->Solution Refinement Structure Refinement (SHELXL) Solution->Refinement FinalModel Final Structural Model (CIF File) Refinement->FinalModel

Caption: Experimental and computational workflow for crystal structure determination.

Protocol 3: Structure Solution and Refinement using SHELX

The SHELX suite of programs is the industry standard for small-molecule crystallography.[10]

  • Data Integration and Reduction: The raw diffraction images are processed to identify the position of the crystal lattice (indexing) and measure the intensity of each diffraction spot. This produces a reflection file (.hkl) containing the Miller indices (h,k,l) and intensity for each spot.

  • Space Group Determination: Based on the symmetry of the diffraction pattern, the software will suggest possible space groups. This defines the symmetry operations within the crystal.

  • Structure Solution: The program SHELXT uses direct methods to calculate initial phases for the diffraction data, generating an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.

  • Iterative Refinement (SHELXL): This is the core of the process.[11]

    • Model Building: The initial atomic positions are fitted to the electron density map. Atoms are assigned their correct chemical identity (C, N, O).

    • Least-Squares Refinement: The program SHELXL is used to iteratively adjust atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed diffraction data (from the .hkl file).[11]

    • Difference Fourier Maps: After each refinement cycle, a difference map is calculated to reveal missing atoms (like hydrogens) or incorrectly placed atoms. Hydrogen atoms are typically added to the model at calculated positions.

    • Convergence: Refinement continues until key statistical indicators (R1, wR2, GooF) stabilize at low values and the difference map is essentially flat. A final R1 value below 5% is indicative of a well-refined structure.[10]

Data Presentation and Analysis

The final result of a crystallographic study is a Crystallographic Information File (CIF), which contains all the information about the crystal, data collection, and the final atomic coordinates. A crystal structure of the target compound has been reported and its data is available from the Cambridge Crystallographic Data Centre (CCDC).[12]

Table 1: Crystallographic Data for this compound (Data sourced from CCDC Deposition Number 834284)[12]

ParameterValue
Chemical FormulaC₈H₁₁NO₂
Formula Weight153.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.233(3)
b (Å)6.946(2)
c (Å)10.741(3)
β (°)109.28(3)
Volume (ų)790.6(4)
Z (Molecules/Unit Cell)4
Temperature (K)293(2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected1421
Final R1 [I > 2σ(I)]0.052
wR2 (all data)0.149
Molecular Structure Visualization

The connectivity of the atoms in this compound is shown below. The crystal structure analysis confirms the planarity of the pyrrole ring and reveals the specific conformation adopted by the ethyl ester group in the solid state.

Caption: 2D chemical structure of this compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the complete crystallographic analysis of this compound. By following these steps—from meticulous crystal growth to rigorous data refinement—researchers can reliably determine the precise three-dimensional structure of this and other small organic molecules. Such structural data is invaluable, providing definitive proof of chemical identity and offering critical insights that accelerate research in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl 5-methyl-1H-pyrrole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate. This molecule is a valuable building block in medicinal chemistry and materials science. Its successful synthesis is critical for many research and development programs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a focus on identifying and mitigating impurities. We will delve into the causality behind common synthetic challenges and provide validated protocols to ensure the highest purity of your final product.

Pyrrole and its derivatives are known to be sensitive to air, light, and acidic conditions, which can lead to discoloration and the formation of various impurities.[1][2] Understanding the origin of these impurities is the first step toward preventing their formation and achieving a high-yielding, clean reaction.

Common Synthetic Routes

While several methods exist for synthesizing substituted pyrroles, the Knorr pyrrole synthesis and the Paal-Knorr synthesis are among the most common.[3][4][5] The Knorr synthesis typically involves the condensation of an α-amino-ketone with a β-ketoester.[3][6] The Paal-Knorr synthesis is a more direct approach, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][7][8]

This guide will focus on impurities that can arise from these popular synthetic pathways.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis of this compound.

Question 1: My final product is dark brown/black, not the expected white or off-white solid. What causes this discoloration?

Answer:

This is one of the most common issues when working with pyrroles. The discoloration is almost always due to oxidation and subsequent polymerization of the pyrrole ring.

  • Causality: The pyrrole ring is electron-rich, making it highly susceptible to oxidation, especially when exposed to air (oxygen).[4][9] This process can be accelerated by light and trace acid impurities. The initial oxidation can form reactive intermediates that readily polymerize, leading to the formation of dark, insoluble materials often referred to as "pyrrole black".

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Purification of Starting Materials: Ensure your starting materials are free from acidic impurities. For instance, commercial amines can degrade over time to form ammonium salts, which can lower the pH.[10]

    • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (2-8°C is recommended).[11]

Question 2: My NMR spectrum shows unreacted starting materials. What are the best strategies to drive the reaction to completion and remove them?

Answer:

Incomplete conversion is a frequent problem. Identifying and removing unreacted starting materials is crucial for obtaining a pure product.

  • Causality:

    • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough or at a high enough temperature for full conversion.

    • Poor Reagent Purity: Impurities in starting materials can inhibit the reaction.[10] For example, in the Paal-Knorr synthesis, the amine's nucleophilicity can be reduced by electron-withdrawing groups.[7]

    • Stoichiometry: An incorrect ratio of reactants can lead to the incomplete consumption of the limiting reagent.[10]

  • Troubleshooting & Prevention:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the limiting starting material. Do not stop the reaction until the starting material is no longer visible.

    • Optimize Conditions: If the reaction stalls, consider increasing the temperature or extending the reaction time. However, be cautious, as prolonged heating can also lead to degradation.[10]

    • Purification: Unreacted starting materials can often be removed by column chromatography on silica gel. A non-polar solvent system, such as a gradient of ethyl acetate in hexane, is typically effective.

Question 3: I see a significant byproduct in my reaction mixture. What could it be?

Answer:

The identity of the byproduct depends heavily on the synthetic route.

  • For Paal-Knorr Synthesis (from a 1,4-dicarbonyl):

    • Furan Byproduct: The most common side reaction is the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound to form a furan derivative.[7][10] This is especially prevalent under strongly acidic conditions (pH < 3).[7]

    • Prevention: Maintain weakly acidic or neutral conditions. Using acetic acid as a catalyst is often sufficient to promote the desired pyrrole formation without excessive furan byproduct formation.[7]

  • For Knorr Synthesis (from an α-aminoketone and a β-ketoester):

    • Self-Condensation of α-aminoketone: The α-aminoketone intermediate is often unstable and can self-condense to form a pyrazine byproduct.[6]

    • Prevention: The α-aminoketone is typically generated in situ from an α-oximinoketone by reduction (e.g., with zinc dust in acetic acid).[3] This prevents the unstable intermediate from accumulating and undergoing self-condensation.

    • Over-alkylation/Dimerization: If the reaction conditions are not carefully controlled, N-alkylation or C-alkylation can occur, leading to dimers or other substituted byproducts.

Question 4: How can I confirm the identity of my product and its impurities?

Answer:

A combination of analytical techniques is essential for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the primary tool for structural confirmation. For the title compound, you should expect to see signals corresponding to the ethyl ester protons, the methyl group protons, the two pyrrole ring protons, and the N-H proton.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • Confirms the molecular weight of your product. The expected molecular weight for C₈H₁₁NO₂ is 153.18 g/mol .[12]

  • High-Performance Liquid Chromatography (HPLC):

    • An excellent method for assessing the purity of your compound and quantifying impurities.[1]

Data Summary of Potential Impurities

Impurity NameStructureCommon SourceKey Analytical SignatureMitigation Strategy
Unreacted Ethyl Acetoacetate CH₃COCH₂COOEtKnorr Synthesis¹H NMR: Distinctive singlets for acetyl and methylene protons.Drive reaction to completion; remove via column chromatography.
2,5-Dimethylfuran Paal-Knorr Synthesis¹H NMR: Characteristic singlet for furan protons (~5.8 ppm) and methyl groups.Maintain neutral to weakly acidic pH; avoid strong acids.[7][10]
Pyrazine Dimer Knorr SynthesisMS: Peak corresponding to the dimer's molecular weight.Generate α-aminoketone in situ.[6]
Oxidized/Polymeric Species N/AGeneral DegradationBroad, unresolved signals in NMR; baseline noise in HPLC; discoloration.Use inert atmosphere and degassed solvents; protect from light.[2]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is effective for removing many common impurities, including unreacted starting materials and less polar byproducts.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and then adding the silica. Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Dry pack the column with silica gel. Wet the column with the starting eluent (e.g., 5% ethyl acetate in hexane).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the column.

  • Elution: Begin elution with the starting eluent. Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexane) to elute the desired product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving purity issues during the synthesis.

G start Crude Product Analysis (NMR, TLC, Appearance) discolored Product Discolored? start->discolored impure_nmr Impurities in NMR/TLC? discolored->impure_nmr No oxidation Probable Oxidation/ Polymerization discolored->oxidation Yes identify_impurity Identify Impurity Type impure_nmr->identify_impurity Yes pure_product Pure Product impure_nmr->pure_product No review_inert Action: Review inert atmosphere technique. Use degassed solvents. Protect from light. oxidation->review_inert review_inert->impure_nmr unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm side_product Side Product? unreacted_sm->side_product No optimize_rxn Action: Optimize reaction (Time, Temp, Stoichiometry). Monitor by TLC. unreacted_sm->optimize_rxn Yes furan Furan byproduct likely (Paal-Knorr) side_product->furan Yes pyrazine Pyrazine byproduct likely (Knorr) side_product->pyrazine No purify_column Action: Purify via Column Chromatography. optimize_rxn->purify_column purify_column->pure_product control_ph Action: Control reaction pH. Use weak acid catalyst. furan->control_ph in_situ Action: Generate α-aminoketone in situ. pyrazine->in_situ control_ph->purify_column in_situ->purify_column

Caption: Troubleshooting flowchart for synthesis and purification.

References

Technical Support Center: Navigating Byproduct Formation in the Synthesis of Polysubstituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting common and complex issues related to byproduct formation in your synthetic preparations. This guide offers in-depth, scientifically grounded solutions to help you optimize your reactions, improve yields, and ensure the purity of your target molecules.

General Troubleshooting: Foundational Principles for Success

Before delving into method-specific issues, it's crucial to address the fundamental parameters that influence the outcome of any pyrrole synthesis. Low yields or the presence of multiple byproducts can often be traced back to these core principles.

Frequently Asked Questions (FAQs) - General

Q1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?

A1: Low yields and product mixtures in pyrrole synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions. It is advisable to use freshly purified reagents.[1]

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. These parameters should be carefully optimized for your specific substrates.[1]

  • Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent.[1]

  • Presence of Moisture: Some pyrrole syntheses are sensitive to moisture. Using dry solvents and an inert atmosphere can be crucial.[1]

Q2: I'm observing a dark, tar-like substance in my reaction flask. What is causing this and how can I prevent it?

A2: Tar formation is a common issue, particularly in acid-catalyzed reactions or when using sensitive substrates at elevated temperatures. This is often due to polymerization or degradation of the starting materials or the pyrrole product itself. To mitigate this:

  • Milder Reaction Conditions: Consider using a milder acid catalyst or a Lewis acid instead of a strong Brønsted acid.[2]

  • Lower Temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can prevent decomposition.

  • Solvent Choice: High-boiling aprotic solvents like toluene or DMF can offer better temperature control compared to solvent-free conditions.

Method-Specific Troubleshooting Guides

This section provides detailed troubleshooting for common synthetic routes to polysubstituted pyrroles.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][3]

FAQs: Paal-Knorr Synthesis

Q3: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I avoid this?

A3: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis.[1] This occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[1] The key to avoiding this is to control the acidity of the reaction medium. Strongly acidic conditions (pH < 3) favor the formation of furans.[3]

In-Depth Troubleshooting: Furan Byproduct Formation

Probable Cause: The reaction mechanism for furan formation involves the protonation of one carbonyl group, followed by enolization of the other and subsequent intramolecular nucleophilic attack. In contrast, pyrrole formation requires the nucleophilic attack of the amine on the carbonyl carbons.[2][4] When the reaction is too acidic, the amine is protonated to its non-nucleophilic ammonium salt, which disfavors the pathway to the pyrrole.[2]

Solutions:

  • pH Control: Maintain a neutral to weakly acidic pH. The addition of a weak acid like acetic acid can accelerate the reaction without promoting significant furan formation.[3]

  • Catalyst Choice: Employing milder catalysts can be beneficial. While traditional methods use strong acids, modern protocols have shown success with a variety of catalysts that can minimize furan formation.

Data Presentation: Effect of Catalyst on Paal-Knorr Synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole

CatalystReaction Time (min)Yield (%)
p-Toluenesulfonic acid6092
Sulfamic acid4595
Ceric ammonium nitrate3094
Zinc(II) perchlorate hexahydrate2596

This data is illustrative and specific results may vary based on substrates and conditions.

Experimental Protocol: Minimizing Furan Formation in the Synthesis of 1,2,5-trimethylpyrrole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetonylacetone (1 equivalent) and a 40% aqueous solution of methylamine (2 equivalents).

  • Solvent: Use ethanol as the solvent.

  • Catalyst: Add a catalytic amount of acetic acid (0.1 equivalents).

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Extract the residue with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.

Byproduct Identification: 2,5-Dimethylfuran

  • 1H NMR (CDCl3): δ 5.80 (s, 2H, furan ring protons), 2.20 (s, 6H, methyl protons).[5]

  • 13C NMR (CDCl3): δ 151.1 (C2/C5), 105.8 (C3/C4), 13.4 (CH3).

  • GC-MS: Look for a molecular ion peak corresponding to the mass of 2,5-dimethylfuran (m/z = 96.13).

Visualization: Competing Pathways in Paal-Knorr Synthesis

G cluster_pyrrole Pyrrole Formation (Weakly Acidic/Neutral) cluster_furan Furan Formation (Strongly Acidic) 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal + R-NH2 Cyclized Intermediate Cyclized Intermediate Hemiaminal->Cyclized Intermediate Intramolecular Attack Pyrrole Pyrrole Cyclized Intermediate->Pyrrole - 2H2O 1,4-Dicarbonyl_F 1,4-Dicarbonyl Protonated Carbonyl Protonated Carbonyl 1,4-Dicarbonyl_F->Protonated Carbonyl + H+ Enol Enol Protonated Carbonyl->Enol Cyclized Hemiacetal Cyclized Hemiacetal Enol->Cyclized Hemiacetal Intramolecular Attack Furan Furan Cyclized Hemiacetal->Furan - H2O, -H+

Caption: Paal-Knorr Synthesis: Pyrrole vs. Furan Pathways.

The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the condensation of an α-amino ketone with a compound containing an active methylene group, such as a β-ketoester.[3]

FAQs: Knorr Synthesis

Q4: My Knorr pyrrole synthesis is failing, and I suspect the α-amino ketone is the problem. What is the common issue with this reagent?

A4: α-Amino ketones are notoriously unstable and readily undergo self-condensation to form pyrazine byproducts.[6][7] This dimerization is a significant competing reaction that can drastically reduce the yield of the desired pyrrole.

In-Depth Troubleshooting: α-Amino Ketone Self-Condensation

Probable Cause: The high reactivity of α-amino ketones allows for the rapid formation of a dihydropyrazine intermediate through the condensation of two molecules, which then oxidizes to the stable aromatic pyrazine.

Solutions:

  • In Situ Generation: The most effective strategy is to generate the α-amino ketone in situ from a stable precursor.[3] A common method is the reduction of an α-oximino ketone.[3] This ensures that the concentration of the free α-amino ketone remains low throughout the reaction, favoring the desired reaction with the active methylene compound over self-condensation.

Visualization: Knorr Synthesis - Desired vs. Side Reaction

G cluster_desired Desired Knorr Synthesis cluster_side Side Reaction: Self-Condensation alpha-Amino Ketone alpha-Amino Ketone Pyrrole Pyrrole alpha-Amino Ketone->Pyrrole + Active Methylene Compound alpha-Amino Ketone_side alpha-Amino Ketone Pyrazine Pyrazine alpha-Amino Ketone_side->Pyrazine + alpha-Amino Ketone

Caption: Knorr Synthesis: Desired Pathway vs. Self-Condensation.

Experimental Protocol: In Situ Generation of α-Amino Ketone for Knorr Synthesis

This protocol describes the synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole").

  • Preparation of α-Oximino Ketone: Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium nitrite (one equivalent).

  • In Situ Reduction and Condensation: In a separate flask, dissolve a second equivalent of ethyl acetoacetate in glacial acetic acid. To this solution, gradually and simultaneously add the prepared α-oximino ketone solution and zinc dust. The reaction is exothermic and should be controlled with external cooling.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization.

Byproduct Identification: Tetramethylpyrazine

  • 1H NMR (CDCl3): δ 2.50 (s, 12H, methyl protons).

  • 13C NMR (CDCl3): δ 151.0 (C2/C3/C5/C6), 21.5 (CH3).

  • GC-MS: Look for a molecular ion peak at m/z = 136.20.

The Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[8]

FAQs: Hantzsch Synthesis

Q5: I am getting a furan derivative as a major byproduct in my Hantzsch pyrrole synthesis. What is this side reaction and how can I suppress it?

A5: The formation of a furan byproduct in the Hantzsch synthesis is due to a competing reaction known as the Feist-Bénary furan synthesis. This reaction pathway does not involve the amine component.[1]

In-Depth Troubleshooting: Feist-Bénary Furan Byproduct

Probable Cause: The Feist-Bénary reaction involves the condensation of the β-ketoester with the α-haloketone under basic conditions to form a furan. This reaction competes with the desired formation of the enamine from the β-ketoester and the amine, which is the first step of the Hantzsch synthesis.

Solutions:

  • Amine Concentration: Using a sufficient concentration or a slight excess of the amine or ammonia can help to ensure that the reaction pathway leading to the pyrrole is favored.[1]

  • Catalyst Choice: While the reaction can be performed without a catalyst, certain catalysts can improve the yield and selectivity for the pyrrole product.

  • Slow Addition of α-Haloketone: Adding the α-haloketone slowly to the pre-formed enamine can minimize the competing Feist-Bénary reaction.

Data Presentation: Comparison of Catalysts in Hantzsch Dihydropyridine Synthesis

While this data is for a related dihydropyridine synthesis, the principles of catalyst efficacy can be informative for the pyrrole synthesis as well.

CatalystSolventTemperature (°C)Time (h)Yield (%)
No CatalystEthanolReflux865
p-TSAEthanolReflux682
Tannic AcidH₂O80194
Fe₃O₄@SiO₂-SO₃HEthanol600.596

Data adapted from a model dihydropyridine synthesis and illustrates the potential for catalyst optimization.[9]

The Van Leusen Pyrrole Synthesis

The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with a Michael acceptor in the presence of a base.[10]

FAQs: Van Leusen Synthesis

Q6: I am getting a complex mixture of products in my Van Leusen synthesis. What are the potential side reactions of TosMIC?

A6: TosMIC is a versatile reagent with multiple reactive sites.[11] Side reactions can occur if the reaction conditions are not carefully controlled. Potential byproducts can arise from the reaction of TosMIC with itself or with the solvent, or from incomplete reaction pathways.

In-Depth Troubleshooting: TosMIC-Related Byproducts

Probable Cause: Under strongly basic conditions, TosMIC can undergo self-condensation or react with nucleophilic solvents. Additionally, if the Michael acceptor is not sufficiently reactive, or if the reaction is not driven to completion, various intermediates can be isolated.

Solutions:

  • Base Selection: Use a strong, non-nucleophilic base such as sodium hydride or DBU.

  • Solvent Choice: Employ dry, aprotic solvents like THF or DME.

  • Temperature Control: The initial deprotonation of TosMIC is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. The reaction is then allowed to warm to room temperature.

  • Purity of Michael Acceptor: Ensure the Michael acceptor is pure and free of any nucleophilic impurities.

Experimental Protocol: General Procedure for Van Leusen Pyrrole Synthesis

  • Reaction Setup: To a solution of the Michael acceptor (1 equivalent) in dry THF, add a base (e.g., sodium hydride, 1.1 equivalents) at 0 °C under an inert atmosphere.

  • TosMIC Addition: Add a solution of TosMIC (1.1 equivalents) in dry THF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

References

Technical Support Center: Purification of Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of pyrrole derivatives. Specifically, we address the common challenges and nuances associated with the purification of Ethyl 5-methyl-1H-pyrrole-2-carboxylate by column chromatography. Our goal is to provide a framework of field-proven insights and troubleshooting strategies grounded in established chemical principles.

Introduction: The Challenge of Purifying Pyrroles

Pyrrole heterocycles are fundamental building blocks in medicinal chemistry and materials science. However, their purification can be deceptively complex. The pyrrole ring's electron-rich nature makes it susceptible to oxidation and polymerization, particularly under acidic conditions.[1] Standard silica gel, the workhorse of column chromatography, is inherently acidic and can lead to significant product degradation, streaking, and poor recovery if not properly addressed.[1][2] This guide provides a systematic approach to navigate these challenges and achieve high purity of this compound.

Part 1: Recommended Purification Protocol

This protocol provides a robust starting point for the purification of this compound.

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization The cornerstone of a successful column separation is the selection of an appropriate mobile phase, which is determined by preliminary TLC analysis.[3][4]

  • Prepare TLC Plates: Spot a dilute solution of your crude reaction mixture onto at least three different TLC plates.

  • Test Solvent Systems: Develop the plates in chambers containing different ratios of a non-polar and a polar solvent. A good starting point is a mixture of hexanes and ethyl acetate.[2][3]

    • Test 1: 9:1 Hexanes:Ethyl Acetate

    • Test 2: 7:3 Hexanes:Ethyl Acetate

    • Test 3: 1:1 Hexanes:Ethyl Acetate

  • Analyze Results: Visualize the plates under UV light and/or with a potassium permanganate stain. The ideal solvent system will provide good separation between the desired product spot and impurities, with an Rf value for the product between 0.2 and 0.4.[2][3][5] An Rf in this range ensures the compound interacts sufficiently with the stationary phase for effective separation without requiring excessively long elution times.[5]

Step 2: Column Preparation and Packing

  • Select Column and Silica: Choose a column with an appropriate diameter and length for your sample size. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.[6]

  • Prepare Slurry: In a beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).[2][7]

  • Pack the Column: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7] Pour the silica slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[7] Drain the excess solvent until it is just level with the top of the silica bed.

Step 3: Sample Loading Proper sample loading is critical for achieving sharp bands and good resolution.

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small portion of silica gel (approximately 2-3 times the mass of your crude product) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully layer this powder onto the top of the packed column.[3][8] This method prevents issues with sample solubility in the mobile phase and leads to superior separation.[8]

  • Wet Loading: Dissolve the crude sample in the absolute minimum volume of the mobile phase or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica bed without disturbing the surface.[3]

Step 4: Elution and Fraction Collection

  • Carefully add a layer of sand on top of your sample to prevent disturbance.

  • Fill the column with the mobile phase determined from your TLC analysis.

  • Apply gentle air pressure (if performing flash chromatography) to achieve a steady flow rate.[9]

  • Begin collecting fractions in an ordered array of test tubes.

  • Gradient Elution (Optional but Recommended): If your TLC shows multiple components with a wide range of polarities, a gradient elution can be beneficial. Start with a lower polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) and gradually increase the proportion of the polar solvent (e.g., to 80:20 Hexanes:EtOAc) over the course of the separation.[10]

Step 5: Analysis and Product Isolation

  • Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question: My product is streaking badly on both the TLC plate and the column. What's causing this and how do I fix it?

Answer: Streaking is a classic sign of undesirable interactions between your compound and the stationary phase, a common issue with pyrrole derivatives on acidic silica gel.[1][2] The lone pair of electrons on the pyrrole nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface.

  • Primary Solution: Neutralize the Stationary Phase. The most effective solution is to add a small amount of a basic modifier to your eluent. Incorporate 0.5-1% triethylamine (Et3N) into your hexane/ethyl acetate mobile phase.[2][6] The triethylamine will preferentially bind to the acidic sites on the silica, effectively neutralizing it and allowing your pyrrole compound to elute with a much-improved peak shape.

  • Alternative Stationary Phase: If streaking persists even with a modifier, consider using a different stationary phase. Neutral alumina is an excellent alternative for acid-sensitive or basic compounds.[2][6]

Question: I'm seeing poor separation between my desired product and a closely-running impurity. How can I improve the resolution?

Answer: Achieving good resolution is a matter of optimizing the selectivity of your chromatographic system.

  • Fine-Tune Your Solvent System: The initial hexane/ethyl acetate system may not be optimal. Test different solvent combinations. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the specific interactions between the solvents, your compounds, and the stationary phase, potentially resolving the co-eluting spots.

  • Employ a Shallow Gradient: Instead of a steep increase in solvent polarity, use a very shallow gradient. For instance, increase the ethyl acetate content by only 1-2% at a time. This slows the elution of the compounds and allows more time for the separation to occur on the column.

  • Check Your Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation. Ensure your silica is packed uniformly without any air bubbles.

Question: My product seems to be decomposing on the column. My yield is very low, and I'm seeing new, colored spots on my TLC analysis of the fractions. What should I do?

Answer: This indicates that your compound is unstable on silica gel, a known issue for sensitive pyrroles.[2][11]

  • Deactivate the Silica: As with streaking, the first line of defense is to add 0.5-1% triethylamine to your eluent to neutralize the acidic silica.[1][11]

  • Minimize Residence Time: The longer your compound is on the column, the more time it has to decompose. Use flash chromatography (applying pressure) to speed up the elution process.[9]

  • Consider Alternative Purification: If column chromatography consistently leads to degradation, explore non-chromatographic methods. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or Kugelrohr distillation under high vacuum may be viable alternatives for obtaining pure material.

Question: The purified product is a pale yellow or tan solid, but literature suggests it should be a white solid. How can I remove the color?

Answer: Coloration in pyrrole compounds is typically a result of oxidation, which can form highly colored polymeric impurities.[1]

  • Work Quickly and Under Inert Atmosphere: Minimize the compound's exposure to air and light. If possible, perform the purification steps under a nitrogen or argon atmosphere.[2] Use fresh, HPLC-grade solvents to avoid contaminants that could promote oxidation.[2]

  • Activated Carbon Treatment: Dissolve the colored product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (charcoal), stir for 15-20 minutes, and then filter the mixture through a pad of Celite. The activated carbon will adsorb many of the colored impurities.

  • Recrystallization: A final recrystallization step after chromatography is often very effective at removing baseline impurities and residual color.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for TLC analysis of this compound?

    • A1: A mixture of hexanes and ethyl acetate is the most common and effective starting point. Begin with a ratio of 9:1 (Hexanes:Ethyl Acetate) and progressively increase the ethyl acetate concentration to find a system that provides an Rf value between 0.2 and 0.4.[2][3]

  • Q2: How do I choose between normal-phase and reversed-phase chromatography?

    • A2: The choice depends on the compound's polarity. This compound is a moderately polar compound, making it well-suited for normal-phase chromatography on silica gel or alumina.[2] Reversed-phase (e.g., C18) is generally reserved for highly polar compounds that are soluble in water, methanol, or acetonitrile.[2]

  • Q3: Can I use the same solvent system for my column that I optimized on TLC?

    • A3: Yes, the solvent system that gives an ideal Rf on TLC is the best starting point for your column.[2] However, be aware that the separation on a column is often slightly better than on a TLC plate, so you may find your compound elutes slightly faster than expected.

Data Summary Table

ParameterRecommendationRationale & Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for compounds of intermediate polarity.[6]
Alternative Phase Neutral AluminaUse if significant decomposition or irreversible adsorption occurs on silica gel.[6]
Mobile Phase Hexanes / Ethyl AcetateExcellent starting system with a tunable polarity range.[3]
Mobile Phase Modifier 0.5 - 1% Triethylamine (v/v)Neutralizes acidic sites on silica gel, preventing streaking and decomposition.[1][2][6]
Target Rf (from TLC) 0.2 - 0.4Provides optimal balance between separation and elution time.[3][5]
Sample Loading Dry LoadingRecommended for superior resolution and to avoid solvent compatibility issues.[3][8]

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_troubleshoot Troubleshooting Loop Crude Crude Product TLC TLC Optimization (Hexanes:EtOAc) Crude->TLC Pack Pack Column (Silica + Eluent) TLC->Pack Load Dry Load Sample onto Column Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Purity OK Streaking Streaking or Decomposition? Analyze->Streaking Purity NOT OK Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure Streaking->Elute No, Poor Resolution Add_Base Add 1% Et3N to Eluent Streaking->Add_Base Yes Add_Base->TLC

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Navigating the Scale-Up of Substituted Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. Substituted pyrroles form the core of numerous blockbuster pharmaceuticals and advanced materials. However, transitioning their synthesis from the laboratory bench to pilot or production scale is fraught with challenges that can impede progress and inflate costs.

This guide provides in-depth, field-proven insights into overcoming these hurdles. Structured as a series of troubleshooting guides and frequently asked questions (FAQs), this center moves beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve immediate problems but also anticipate and mitigate future challenges.

Section 1: Core Scale-Up Challenges & General FAQs

Scaling up any chemical synthesis introduces variables that are often negligible at the bench. For pyrrole synthesis, these can be particularly acute. This section addresses overarching issues applicable to most synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My pyrrole synthesis is highly exothermic and becomes uncontrollable at a larger scale. What are the primary causes and mitigation strategies?

A1: Exothermicity is a critical safety and quality concern during scale-up, especially in classic condensations like the Paal-Knorr synthesis[1]. The root cause lies in the thermodynamics of bond formation during cyclization and the reduced surface-area-to-volume ratio of larger reactors, which severely limits heat dissipation. This can lead to localized "hot spots," promoting byproduct formation, polymerization, and potentially a dangerous thermal runaway.

Mitigation Strategies:

  • Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump or a controlled addition funnel to add the limiting reagent slowly. This keeps the instantaneous concentration of reactive species low, thereby controlling the rate of heat generation.

  • Improved Heat Transfer: Ensure your reactor is appropriately sized and equipped with an efficient cooling jacket and overhead stirrer capable of maintaining homogenous mixing.

  • Continuous Flow Chemistry: The most robust solution is often to move from batch to a continuous flow process using microreactors[1][2][3]. The high surface-area-to-volume ratio of these systems offers superior heat transfer, allowing for reactions at higher concentrations and temperatures with minimal risk[1][4]. This has been demonstrated to enable production rates of over 55 g/hour in a readily scalable manner[1].

  • Solvent Selection: Choose a solvent with a higher boiling point to absorb more heat, but be mindful of downstream purification challenges.

Q2: I'm observing a significant drop in yield and an increase in impurities upon scaling up. Why does this happen?

A2: This is a common issue stemming from several factors that are magnified at scale:

  • Mass and Heat Transfer Limitations: As mentioned above, poor mixing and cooling can create non-uniform reaction conditions, leading to side reactions.

  • Starting Material Quality: Impurities in precursors, which might be insignificant at the gram scale, can have a major impact on multi-kilogram batches by catalyzing side reactions or reducing the effective concentration of your reactants[5]. Always use reagents with consistent, documented purity.

  • Sensitivity to Air and Moisture: Many pyrrole syntheses involve intermediates or reagents that are sensitive to air and moisture, such as organometallics or certain aniline derivatives[6]. Inadequate inert atmosphere control in a large reactor can lead to significant degradation and byproduct formation[6].

Q3: My final pyrrole product is persistently colored (yellow to brown) even after purification. What are the likely causes and how can I obtain a colorless product?

A3: Color in pyrrole derivatives is a frequent problem, often indicating trace impurities. The primary causes are:

  • Oxidation: Electron-rich pyrroles are susceptible to oxidation by atmospheric oxygen, which is often accelerated by light and residual acid from the synthesis, forming highly conjugated, colored impurities[7].

  • Residual Catalysts: Trace amounts of metal catalysts used in the synthesis can impart color.

  • Highly Conjugated Byproducts: Side reactions can generate small quantities of intensely colored polymeric or conjugated byproducts[7].

Troubleshooting Steps:

  • Inert Atmosphere: During workup and purification, handle the material under an inert atmosphere (Nitrogen or Argon) and protect it from light by using amber glassware or covering flasks with foil[7].

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated charcoal for a short period. The charcoal can effectively adsorb many colored impurities. Be sure to perform a small-scale test first, as it can sometimes adsorb the product as well.

  • Careful Purification: Avoid overheating during distillation. Use vacuum distillation to lower the boiling point. If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent, as acidic silica can cause decomposition of sensitive pyrroles on the column[7].

Section 2: Troubleshooting Guides for Specific Synthetic Routes

This section provides detailed, Q&A-based troubleshooting for the most common methods used to synthesize substituted pyrroles.

Paal-Knorr Pyrrole Synthesis

This robust method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. While efficient, its traditional reliance on harsh acidic conditions presents scale-up challenges[8][9].

Q: My Paal-Knorr reaction is sluggish and requires prolonged heating under harsh acidic conditions, leading to degradation of my starting materials. How can I improve this?

A: The classical approach often suffers from these drawbacks[8][9][10]. Modern modifications focus on milder and more efficient catalytic systems.

  • Catalyst Optimization: Instead of strong mineral acids, explore milder Lewis acids or solid acid catalysts. Iron(III) chloride (FeCl₃) has been shown to be an economical and effective catalyst, even in water[11]. Scandium triflate (Sc(OTf)₃) is another powerful catalyst that can drive the reaction under milder conditions[11]. Alumina-based catalysts have also been shown to be effective, reusable, and suitable for solvent-free conditions[12].

  • Microwave-Assisted Synthesis: For sterically hindered substrates, microwave irradiation can significantly reduce reaction times from hours to minutes by efficiently overcoming activation energy barriers[13].

Workflow for Optimizing Paal-Knorr Conditions

Caption: Decision workflow for troubleshooting Paal-Knorr synthesis.

Hantzsch Pyrrole Synthesis

A versatile three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine[14]. Scale-up can be challenging due to the multi-component nature and potential for side reactions.

Q: My Hantzsch synthesis produces a complex mixture of byproducts, making purification a nightmare on a large scale. How can I improve the chemoselectivity?

A: The Hantzsch synthesis involves several competing reaction pathways[15]. The key is to control the initial enamine formation and subsequent alkylation.

  • Stepwise vs. One-Pot: While often performed as a one-pot reaction, a stepwise approach can offer better control at scale. Pre-form the enamine by reacting the β-ketoester and the amine first, then slowly add the α-haloketone[15]. This minimizes self-condensation of the β-ketoester and other side reactions.

  • Solvent and Base: The choice of solvent and base is critical. In some cases, using an ionic liquid as the solvent can improve yields and simplify catalyst recovery[16].

  • Reaction Monitoring: Use in-process controls like HPLC or LC-MS to monitor the consumption of starting materials and the formation of intermediates and byproducts. This allows for adjustments to be made in real-time[17].

Van Leusen Pyrrole Synthesis

This method utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an activated alkene (Michael acceptor) to form the pyrrole ring[18][19].

Q: The Van Leusen reaction is not going to completion at scale, and I have difficulty removing the p-toluenesulfinic acid byproduct during workup. What can I do?

A: Sluggishness can be due to poor solubility of reagents or insufficient basicity. The workup is a known challenge.

  • Improving Reaction Rate:

    • Base Selection: Sodium hydride (NaH) is commonly used, but potassium tert-butoxide or DBU can be effective alternatives, sometimes offering better solubility and reactivity profiles[19].

    • Solvent System: A mixture of DMSO and ether is common[20]. Ensure your reagents are fully dissolved. For some substrates, a polar aprotic solvent like DMF may be beneficial.

  • Streamlining Workup:

    • The p-toluenesulfinic acid byproduct can be removed with a basic aqueous wash (e.g., dilute NaOH or K₂CO₃). However, this can lead to emulsions at a large scale.

    • An alternative is to quench the reaction with water and extract the product into a non-polar solvent. The sulfinic acid salt will remain in the aqueous phase. Subsequent washes with brine can help break any emulsions.

Section 3: Protocols and Data

To provide actionable guidance, this section includes a scalable protocol and comparative data for key process decisions.

Protocol 1: Scalable, Iron-Catalyzed Paal-Knorr Synthesis in Water

This protocol is adapted from demonstrated green chemistry principles for the synthesis of N-substituted pyrroles[11]. It avoids harsh acids and volatile organic solvents.

Materials:

  • 1,4-Dicarbonyl Compound (e.g., 2,5-hexanedione): 1.0 eq

  • Primary Amine (e.g., Aniline): 1.05 eq

  • Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O): 0.02 eq

  • Deionized Water

Procedure:

  • Setup: To a jacketed glass reactor equipped with an overhead stirrer, thermocouple, and condenser, charge the 1,4-dicarbonyl compound (1.0 eq), the primary amine (1.05 eq), and deionized water (approx. 5-10 volumes).

  • Catalyst Addition: Begin stirring and add the iron(III) chloride (0.02 eq) to the mixture. The catalyst can be added as a solid or as a concentrated solution in water.

  • Reaction: Heat the reaction mixture to 60-80 °C. The reaction is often biphasic initially but should become more homogenous as the product forms.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting dicarbonyl is consumed (typically 1-4 hours).

  • Workup: Cool the mixture to room temperature. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Purification: Wash the organic layer with water and then brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude pyrrole can be further purified by vacuum distillation or recrystallization if necessary.

Self-Validation:

  • Endpoint Check: The disappearance of the 1,4-dicarbonyl starting material via HPLC is a reliable indicator of reaction completion.

  • Purity Assessment: The purity of the crude and purified product should be assessed by ¹H NMR and HPLC to confirm the structure and identify any significant impurities.

Data Table: Comparison of Purification Methods at Scale

Choosing the right purification strategy is paramount for achieving the desired purity and yield in a cost-effective manner.

Purification MethodScaleCostTypical PurityThroughputKey Challenges at Scale
Column Chromatography Lab to PilotHigh>99%LowSolvent consumption, packing consistency, scalability[7]
Recrystallization Lab to ProductionLow>98%MediumSolvent selection, yield loss in mother liquor, crystal morphology
Distillation (Fractional) Pilot to ProductionMedium>99.5%HighThermal degradation of sensitive pyrroles, azeotrope formation[17][21]
Acid/Base Wash Pilot to ProductionVery LowRemoves specific impuritiesHighEmulsion formation, waste disposal[21][22][23]

Section 4: Concluding Remarks

The successful scale-up of substituted pyrrole synthesis is an exercise in managing thermodynamics, kinetics, and process safety. While classical methods provide a strong foundation, modern approaches such as flow chemistry, greener catalysts, and robust in-process monitoring are essential for developing efficient, safe, and economically viable processes. This guide serves as a starting point for troubleshooting common issues. Always perform a thorough safety assessment before implementing any chemical process at a larger scale[5][24].

References

Technical Support Center: Purification of Pyrrole Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the critical step of purifying pyrrole derivatives. Pyrrole and its analogs are foundational scaffolds in medicinal chemistry and materials science, making their purity paramount for reliable downstream applications.[1] This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when removing unreacted starting materials and byproducts from your reaction mixture.

Section 1: Foundational Purification Strategies

The successful isolation of a pure pyrrole derivative hinges on selecting the appropriate purification strategy. The choice of method depends on the physical properties of the target pyrrole (e.g., polarity, boiling point, crystallinity) and the nature of the impurities. This section details the most common and effective techniques.

Column Chromatography: The Workhorse of Pyrrole Purification

Column chromatography, particularly flash chromatography, is the most frequently employed method for purifying pyrrole derivatives due to its versatility and efficiency in separating compounds with different polarities.[2][3]

Issue: My pyrrole derivative is streaking or tailing on the silica gel column.

  • Causality: Streaking is often caused by the interaction of the polar pyrrole ring with the acidic silanol groups on the surface of the silica gel.[4][5] This is particularly problematic for basic pyrrole derivatives.

  • Solutions:

    • Solvent System Modification: A gradual increase in the polarity of the eluent can improve solubility and reduce strong interactions with the stationary phase.[5]

    • Addition of a Basic Modifier: Incorporating a small amount (0.1-1%) of a base like triethylamine (Et₃N) or pyridine into the eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[4][5][6]

    • Alternative Stationary Phases: For strongly basic pyrroles, consider using neutral or basic alumina as the stationary phase.[4][5] Deactivated silica gel, prepared by pre-treating with a triethylamine solution, is another effective option.[4]

    • Reversed-Phase Chromatography: For highly polar pyrrole derivatives, reversed-phase chromatography (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase) can be a more suitable approach.[4]

Issue: I am observing poor separation between my desired pyrrole and an impurity.

  • Causality: Inadequate resolution between spots on a TLC plate, which translates to poor separation on a column, can result from an unoptimized solvent system.

  • Solutions:

    • Optimize the Solvent System: Systematically test a range of solvent systems with varying polarities to achieve a baseline separation of your target compound and the impurity on a TLC plate.[5] An ideal Rf value for the target compound in flash chromatography is typically between 0.2 and 0.3.[5][7]

    • Gradient Elution: Employing a solvent gradient, where the polarity of the mobile phase is gradually increased during the chromatography run, can significantly improve the resolution of closely eluting compounds.[4][7]

  • Solvent System Selection: Develop an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point for many pyrrole derivatives is a mixture of hexanes and ethyl acetate.[2] Adjust the ratio to achieve an Rf value of ~0.2-0.3 for the target pyrrole.[5]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your eluent.[7] Wet-pack the column, ensuring a homogenous and air-free stationary phase.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[2] Carefully load the sample onto the top of the silica bed. For samples not readily soluble in the eluent, dry loading is a preferred alternative.[8]

  • Elution: Begin elution with the solvent system determined from your TLC analysis. If a gradient is required, systematically increase the proportion of the polar solvent.[2]

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.[2] Combine the pure fractions and remove the solvent under reduced pressure.

Distillation: For Volatile Pyrroles

Distillation is an effective purification method for thermally stable, volatile pyrrole derivatives. It is particularly useful for removing non-volatile impurities.

Issue: My pyrrole derivative decomposes at high temperatures.

  • Causality: Many substituted pyrroles are thermally labile and can decompose or polymerize at their atmospheric boiling points.

  • Solution: Perform the distillation under reduced pressure (vacuum distillation).[6] This lowers the boiling point of the compound, minimizing the risk of thermal degradation.[6] A rotary evaporator can be used for the distillation of pyrrole itself.[9]

Issue: My pyrrole derivative co-distills with an impurity.

  • Causality: Azeotropes, which are mixtures with a constant boiling point, can form between pyrrole and certain impurities, making separation by simple distillation challenging.[10]

  • Solution: Consider azeotropic distillation. For instance, in some industrial processes, water is used to form an azeotrope with pyrrole to facilitate its separation.[10]

Recrystallization: Achieving High Purity for Solid Pyrroles

For solid pyrrole derivatives, recrystallization can be an excellent final purification step to achieve high purity.[2]

Issue: My pyrrole derivative "oils out" instead of crystallizing.

  • Causality: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly.[4]

  • Solutions:

    • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[4]

    • Use a More Dilute Solution: Add more hot solvent to fully dissolve the compound and then allow the solvent to evaporate slowly to induce crystallization.[4]

Liquid-Liquid Extraction: A Crucial Work-up Step

Liquid-liquid extraction is a fundamental technique used during the work-up of pyrrole synthesis reactions to separate the desired product from water-soluble impurities, unreacted starting materials, and salts.

Issue: Low recovery of my pyrrole derivative from the organic layer.

  • Causality: Inefficient extraction can be due to the pyrrole having some water solubility or an incorrect pH of the aqueous layer.

  • Solutions:

    • Multiple Extractions: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous phase.[6]

    • pH Adjustment: Ensure the aqueous layer is at a pH where the pyrrole is in its neutral, organic-soluble form.[6] For pyrroles synthesized under acidic conditions, neutralization with a weak base like sodium bicarbonate solution before extraction is crucial to prevent degradation and improve partitioning into the organic layer.[6]

Section 2: Synthesis-Specific Purification Strategies

Different pyrrole synthesis methods present unique purification challenges. This section provides targeted advice for common synthetic routes.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[11][12][13][14]

  • Common Impurities: Unreacted 1,4-dicarbonyl compound, excess amine, and furan byproducts (formed under highly acidic conditions).[6]

  • Purification Strategy:

    • Neutralization: After the reaction, it is critical to neutralize the acidic catalyst (if used) with a mild base like sodium bicarbonate.[6]

    • Aqueous Work-up: An aqueous wash can help remove the amine salt and other water-soluble impurities.

    • Chromatography: Flash column chromatography is typically effective for separating the pyrrole product from the less polar dicarbonyl starting material.

Knorr Pyrrole Synthesis

The Knorr synthesis utilizes an α-amino-ketone and a β-ketoester.[11][15]

  • Common Impurities: Unreacted β-ketoester, and byproducts from the self-condensation of the α-amino-ketone.

  • Purification Strategy:

    • Aqueous Work-up: The reaction mixture is often partitioned between an organic solvent and water to remove inorganic salts.

    • Chromatography: Column chromatography is generally required to separate the desired pyrrole from the starting materials and byproducts.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[11][16][17]

  • Common Impurities: Unreacted starting materials.

  • Purification Strategy:

    • Work-up: A typical work-up involves extracting the reaction mixture with an organic solvent, followed by washing with aqueous solutions like sodium thiosulfate (to remove any remaining halogen), sodium bicarbonate (to neutralize any acid), and brine.[18]

    • Chromatography: The crude product is then purified by silica gel column chromatography.[18]

Section 3: Visualized Workflows

Purification Strategy Decision Tree

Purification_Strategy start Crude Pyrrole Product is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile and thermally stable? is_solid->is_volatile No recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_volatile->chromatography No distillation Distillation / Vacuum Distillation is_volatile->distillation Yes final_product Pure Pyrrole chromatography->final_product recrystallization->final_product distillation->final_product

Caption: Decision tree for selecting the primary purification method for a crude pyrrole product.

General Pyrrole Synthesis Work-up and Purification Workflow

Workup_Workflow reaction Reaction Mixture quench Quench Reaction (e.g., with NaHCO₃) reaction->quench extract Liquid-Liquid Extraction (Organic Solvent/Water) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purification (Chromatography/Distillation/Recrystallization) concentrate->purify pure_product Pure Pyrrole purify->pure_product

Caption: A generalized workflow for the work-up and purification of pyrrole synthesis products.

Section 4: Frequently Asked Questions (FAQs)

Q1: My purified pyrrole is colorless initially but turns brown upon standing. What is happening and how can I prevent it?

A1: The discoloration of pyrroles is typically due to oxidation and polymerization upon exposure to air and light.[6] To minimize this, it is advisable to handle purified pyrroles under an inert atmosphere (e.g., nitrogen or argon), store them in amber vials in a cool, dark place, and use them as quickly as possible after purification.[4][6] Distillation of the colored product can sometimes remove these polymeric impurities.[6]

Q2: I'm having trouble removing unreacted amine from my Paal-Knorr reaction. What is the best approach?

A2: Unreacted primary amines can often be removed by performing an acidic wash (e.g., with dilute HCl) during the work-up. The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer. However, be cautious as pyrroles can be sensitive to strong acids.[6] A milder approach is to use an aqueous wash with a reagent that reacts with the amine, such as an aqueous solution of copper (II) sulfate.

Q3: Can I use activated charcoal to decolorize my pyrrole sample?

A3: Yes, treating a solution of your crude product with a small amount of activated charcoal can be effective in adsorbing highly colored, conjugated byproducts.[4] However, be aware that this may also lead to a reduction in your overall yield as some product may also be adsorbed.[4]

Q4: My crude product is a sticky oil. How can I best handle it for purification?

A4: A sticky or oily crude product often indicates the presence of residual solvent or low-melting point impurities.[2] First, ensure all solvents are thoroughly removed under high vacuum, with gentle heating if necessary.[2] If the oil persists, column chromatography is typically the most effective purification method.[2]

Q5: What are some "green" or more environmentally friendly approaches to pyrrole purification?

A5: Recent advancements in pyrrole synthesis focus on greener methodologies. Some Paal-Knorr syntheses have been developed to be performed in water, sometimes with the aid of a surfactant like sodium dodecyl sulfate, which can simplify the work-up and reduce the use of organic solvents.[19] Additionally, some modern methods, such as those employing continuous flow chemistry or mechanochemical synthesis, can lead to higher yields and reduced need for extensive purification of intermediates.[16][18]

References

preventing polymerization during pyrrole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrrole Synthesis

A Guide to Preventing and Troubleshooting Unwanted Polymerization

Welcome to the technical support center for pyrrole synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who work with pyrroles and face the common, yet often frustrating, challenge of unwanted polymerization. Pyrrole's electron-rich nature makes it highly susceptible to oxidation and acid-catalyzed oligomerization, leading to the formation of intractable "pyrrole black," reduced yields, and purification difficulties.

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose issues, optimize your reaction conditions, and ensure the successful synthesis of your target molecules.

Troubleshooting Guide: Diagnosing and Solving Polymerization Events

This section addresses specific, observable problems during pyrrole synthesis and purification. Each entry follows a logical diagnostic workflow to help you pinpoint and resolve the issue.

Question: My reaction mixture turned dark brown or black immediately upon adding reagents, and TLC analysis shows only baseline material. What happened?

Answer: This is a classic sign of rapid, uncontrolled polymerization. The dark color is characteristic of conjugated polypyrrole, often formed when the pyrrole monomer is exposed to potent oxidants or highly acidic conditions.

Immediate Diagnostic Checks & Solutions:

  • Purity of Starting Pyrrole: Commercial pyrrole often contains colored impurities from slow air oxidation. These impurities can act as initiators for polymerization.

    • Action: Always purify pyrrole immediately before use. Vacuum distillation is the standard method.[1] For small-scale reactions, passing the monomer through a short plug of basic alumina can effectively remove colored, oxidized species.[2]

  • Atmosphere Control: Pyrrole is highly sensitive to atmospheric oxygen, which can initiate oxidative polymerization.

    • Action: Ensure your reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). All solvents must be thoroughly degassed prior to use via sparging with an inert gas, freeze-pump-thaw cycles, or by using a solvent purification system.

  • Acidic Catalysts/Conditions: Strong acids can protonate the pyrrole ring, increasing its susceptibility to nucleophilic attack by another pyrrole molecule, initiating a polymerization cascade.[3] This is a known issue in syntheses like the Paal-Knorr, which can be run under acidic conditions.[4][5]

    • Action: If your synthesis requires acid, use the mildest possible catalyst (e.g., acetic acid instead of a strong mineral acid).[4][6] Consider Lewis acids or solid acid catalysts which can offer better control.[6] Monitor the pH carefully. For sensitive substrates, buffered conditions may be necessary.

Logical Troubleshooting Workflow for Acute Polymerization

Below is a systematic workflow to diagnose the cause of rapid polymerization during your experiment.

G Workflow: Diagnosing Acute Polymerization start Problem: Reaction Turned Black check_purity Check Was the pyrrole monomer purified immediately before use? start->check_purity check_atmosphere Check Was the reaction set up under a strictly inert atmosphere (N₂/Ar) with degassed solvents? check_purity:f0->check_atmosphere Yes sol_purity Action: Purify monomer via vacuum distillation or alumina plug filtration. check_purity:f1->sol_purity No check_acid Check Does the reaction use a strong acid catalyst or generate acidic byproducts? check_atmosphere:f0->check_acid Yes sol_atmosphere Action: Improve inert atmosphere technique. Degas all solvents thoroughly. check_atmosphere:f1->sol_atmosphere No check_oxidant Check Are there any adventitious or intentional strong oxidants present? check_acid:f0->check_oxidant Yes sol_acid Action: Switch to a milder acid catalyst (e.g., acetic acid, Lewis acid) or use buffered conditions. check_acid:f1->sol_acid No sol_oxidant Action: Eliminate oxidants. If required (e.g., for aromatization), add slowly at low temperature. check_oxidant:f1->sol_oxidant No end_node Re-run Experiment with Optimized Conditions check_oxidant:f0->end_node Yes sol_purity->end_node sol_atmosphere->end_node sol_acid->end_node sol_oxidant->end_node

Caption: A flowchart for troubleshooting rapid polymerization in pyrrole synthesis.

Question: My purified pyrrole product looks clean initially but darkens significantly upon storage in the freezer. Is it decomposing?

Answer: Yes, this is a common observation. Even at low temperatures, purified pyrroles can slowly oxidize and oligomerize, especially if exposed to trace amounts of air and light.[7] This is particularly true for N-unsubstituted or simple alkyl-substituted pyrroles.

Solutions for Storage and Stability:

  • Inert Environment: Store purified pyrroles in amber vials under an argon or nitrogen atmosphere. Use a well-sealed vial with a PTFE-lined cap.

  • Solvent Choice: If storing as a solution, use a thoroughly degassed, high-purity solvent.

  • Temperature: Store at the lowest practical temperature (e.g., -20°C or -80°C).

  • Derivatization: If the N-H pyrrole is an intermediate, consider protecting it with a group like tosyl (Ts), Boc, or SEM immediately after synthesis. These electron-withdrawing groups decrease the electron density of the ring, making it less prone to oxidation.

Question: My Paal-Knorr (or Knorr/Hantzsch) synthesis is giving me a low yield of the desired pyrrole along with a significant amount of baseline "smear" on my TLC plate. How can I clean this up?

Answer: A "smear" on the TLC plate is indicative of a mixture of oligomers and small polymers. This suggests that while your reaction is proceeding, competing polymerization pathways are consuming a significant portion of your starting material or product. This is common in syntheses that require heating or acidic/basic conditions.[5][8][9]

Optimization Strategies:

ParameterRecommended Adjustment & Rationale
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures accelerate both the desired cyclization and undesired polymerization. Consider microwave-assisted synthesis, which can dramatically reduce reaction times and often minimize byproduct formation.[6][10]
Concentration Run the reaction at a higher dilution. Lower concentrations can disfavor intermolecular polymerization reactions, which are often higher-order processes compared to the intramolecular cyclization step.
Reagent Addition If one of the reagents is particularly unstable or reactive, add it slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration low, suppressing side reactions.
Catalyst Choice In Paal-Knorr synthesis, traditional strong acids can be problematic.[11] Explore milder alternatives like acetic acid, Sc(OTf)₃, or even solvent-free, mechanochemical methods which have been shown to be highly efficient.[6][12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of pyrrole polymerization?

A1: The most widely accepted mechanism for both chemical and electrochemical polymerization is through oxidative coupling.[13] The process begins with the oxidation of a pyrrole monomer to form a radical cation.[14][15] This highly reactive species then attacks a neutral pyrrole monomer. Subsequent deprotonation and re-oxidation continue the chain growth, leading to polypyrrole.[13][16] This is why oxidants—whether intentional (like FeCl₃) or incidental (like atmospheric oxygen)—are the primary culprits in unwanted polymerization.[17][18]

Mechanism of Oxidative Polymerization

G Monomer Pyrrole Monomer Radical Pyrrole Radical Cation Monomer->Radical Oxidation [-e⁻] p1 Monomer->p1 p2 Monomer->p2 Radical->p1 DimerRadical Dimer Radical Cation DimerRadical->p2 Polymer Growing Polymer Chain Oxidant Oxidant (e.g., O₂, FeCl₃) Oxidant->Monomer p1->DimerRadical Coupling & Deprotonation [-2H⁺] p2->Polymer Propagation...

Caption: The oxidative polymerization pathway of pyrrole.

Q2: How do substituents on the pyrrole ring affect its stability and tendency to polymerize?

A2: Substituents have a profound impact on the electronic properties of the pyrrole ring and, consequently, its stability.[10][19]

  • Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy, or amino groups increase the electron density of the ring. This makes the pyrrole more nucleophilic and more easily oxidized, thus increasing its susceptibility to polymerization.[20]

  • Electron-Withdrawing Groups (EWGs): Groups such as esters, ketones, cyano, or sulfonyl groups decrease the ring's electron density. This makes the pyrrole less nucleophilic and harder to oxidize, which significantly decreases its tendency to polymerize. This is why N-sulfonylpyrroles are substantially more stable than N-H or N-alkylpyrroles.[21]

  • Steric Hindrance: Bulky substituents, particularly at the 2- and 5-positions, can sterically hinder the coupling of pyrrole units, thereby slowing down polymerization.

Q3: Are there any specific considerations for preventing polymerization in common named reactions for pyrrole synthesis?

A3: Yes, each method has its own nuances.

  • Paal-Knorr Synthesis: The primary challenge is managing the acidic conditions.[4] Traditional methods using strong acids and high heat are prone to polymerization.[5]

    • Prevention: Use mild acids (acetic acid), Lewis acids, or try modern variations using microwave irradiation or solvent-free conditions to accelerate the desired reaction over polymerization.[6][12]

  • Knorr Pyrrole Synthesis: This reaction involves the self-condensation of α-amino-ketones, which are often unstable.[8] The reaction is typically run in acetic acid.

    • Prevention: The α-amino-ketone is almost always generated in situ from a more stable precursor (like an oxime) to keep its concentration low and minimize side reactions.[8] Careful temperature control is critical.

  • Hantzsch Pyrrole Synthesis: This multi-component reaction involves an α-haloketone, a β-ketoester, and an amine.[9][22] Side reactions can occur, including self-condensation of the starting materials.

    • Prevention: Control the stoichiometry carefully. The key is the initial formation of the enamine from the β-ketoester and the amine. Ensuring this step is efficient before adding the α-haloketone can improve chemoselectivity and reduce byproducts.[9][23]

Key Experimental Protocols

Protocol 1: Pre-reaction Purification of Pyrrole Monomer via Vacuum Distillation

This protocol should be performed in a well-ventilated fume hood.

  • Apparatus Setup: Assemble a simple vacuum distillation apparatus. Use a small distilling flask (e.g., 25 or 50 mL) to minimize losses. Ensure all glassware is oven-dried and cooled under a stream of nitrogen or argon.

  • Charging the Flask: Add the commercial pyrrole to the distilling flask along with a few boiling chips or a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully apply vacuum. Pyrrole has a boiling point of ~129-131°C at atmospheric pressure, but this drops significantly under vacuum (e.g., ~65°C at 100 mmHg).

  • Distillation: Gently heat the flask using a heating mantle or oil bath. Discard the first few drops (forerun). Collect the clear, colorless fraction in a receiving flask that has been pre-flushed with nitrogen or argon.

  • Storage: Once the distillation is complete, break the vacuum by backfilling the apparatus with an inert gas. Immediately seal the receiving flask containing the purified pyrrole and store it under an inert atmosphere in a freezer, protected from light. Use the purified pyrrole as soon as possible.

References

Paal-Knorr Synthesis Technical Support Center: Mastering Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Paal-Knorr Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing substituted furans, pyrroles, and thiophenes. Here, we focus on one of the most persistent challenges encountered with unsymmetrical 1,4-dicarbonyl compounds: controlling regioselectivity.

This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and the causal chemical principles behind them to empower you to rationalize your experimental design and achieve your desired regioisomeric products with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of the Paal-Knorr reaction?

A: The Paal-Knorr synthesis is a powerful method for creating five-membered heterocycles from 1,4-dicarbonyl compounds.[1][2] When the 1,4-dicarbonyl starting material is symmetrical, only one product can be formed. However, when using an unsymmetrical 1,4-dicarbonyl (where the substituents R2/R5 and R3/R4 are different), the initial nucleophilic attack and subsequent cyclization can occur at either of the two distinct carbonyl groups. This leads to the potential formation of two different constitutional isomers, known as regioisomers. Regioselectivity is the control of the reaction to preferentially form one regioisomer over the other.

Q2: What are the primary factors that influence which regioisomer is formed?

A: Achieving high regioselectivity depends on exploiting the inherent differences in reactivity between the two carbonyl groups in the unsymmetrical substrate. The outcome is primarily dictated by a combination of steric and electronic factors, which can be further modulated by carefully selecting reaction conditions.[3]

  • Electronic Effects: The electrophilicity of the carbonyl carbons is a key determinant. Electron-withdrawing groups (EWGs) adjacent to a carbonyl group increase its partial positive charge, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease its electrophilicity.[3]

  • Steric Hindrance: Bulky substituents near one carbonyl group can physically impede the approach of the nucleophile (e.g., the amine in pyrrole synthesis), thereby favoring attack at the less sterically hindered carbonyl.[3]

  • Reaction Conditions: Parameters such as pH, catalyst choice, temperature, and solvent can influence the reaction pathway. For instance, strongly acidic conditions (pH < 3) in pyrrole synthesis can favor the formation of furan byproducts.[4][5]

Troubleshooting Guide: Controlling Regiochemical Outcomes

This section addresses specific experimental challenges and provides actionable strategies to improve regioselectivity.

Q3: My Paal-Knorr synthesis with an unsymmetrical 1,4-diketone is yielding an inseparable mixture of regioisomers. How can I improve the selectivity?

A: This is a classic challenge. To favor a single regioisomer, you must amplify the subtle differences in reactivity between the two carbonyl groups. The choice of strategy depends on the specific structure of your substrate.

The underlying principle is to force the initial, rate-determining cyclization step to occur preferentially at one of the two carbonyls. For pyrrole synthesis, this involves the formation of a hemiaminal intermediate, which then cyclizes.[4][5][6] For furan synthesis, it involves the attack of an enol onto a protonated carbonyl.[1][7]

Here is a workflow to guide your optimization:

G cluster_decision Decision Logic start Start: Mixture of Regioisomers analyze Analyze Substrate: Identify Steric & Electronic Differences start->analyze steric Is one carbonyl significantly more hindered? analyze->steric electronic Is one carbonyl activated by an EWG or deactivated by an EDG? steric->electronic No strategy_steric Strategy: Steric Control Use bulky nucleophile (amine). Lower temperature to increase steric sensitivity. steric->strategy_steric Yes strategy_electronic Strategy: Electronic Control Use milder acidic conditions to favor attack at the most electrophilic site. electronic->strategy_electronic Yes no_diff Inherent differences are minimal. Consider substrate modification or accept lower selectivity. electronic->no_diff No optimize Optimize Reaction Conditions (Catalyst, Solvent, Temperature) strategy_steric->optimize strategy_electronic->optimize strategy_both Strategy: Combined Effects Leverage both factors. Prioritize electronic effects under mild/kinetic conditions. no_diff->optimize end Result: Improved Regioselectivity optimize->end

Caption: Troubleshooting workflow for improving regioselectivity.

Detailed Strategies:

  • Exploit Electronic Effects:

    • Causality: An electron-withdrawing group (e.g., ester, keto, nitro) will render the adjacent carbonyl carbon more electrophilic and thus more reactive toward the initial nucleophilic attack. This is often the most powerful directing effect.

    • Actionable Advice: Use mild reaction conditions. Weakly acidic catalysts (e.g., acetic acid) are often sufficient to promote the reaction without scrambling the selectivity.[4] Lewis acids like Sc(OTf)₃ or Bi(NO₃)₃ can also be effective under mild conditions.[8][9] These conditions favor the kinetically controlled product, which results from the attack on the most electronically deficient carbonyl.

  • Leverage Steric Hindrance:

    • Causality: A bulky group (e.g., tert-butyl, phenyl) near one carbonyl will sterically shield it. The incoming nucleophile (especially if it is also bulky) will preferentially attack the less hindered carbonyl.

    • Actionable Advice: Lowering the reaction temperature can amplify the influence of steric hindrance, as the transition state for attack at the hindered site will be of higher energy.[3]

The table below summarizes how to approach experimental design based on your substrate's properties.

Substrate Feature Controlling Factor Recommended Strategy Rationale
Carbonyl adjacent to an EWG (e.g., -CO₂R)Electronic Use mild acid catalysis (e.g., AcOH, p-TsOH) at room temperature or with gentle heating.Favors kinetic attack on the more electrophilic carbonyl center.[3]
Carbonyl adjacent to a bulky group (e.g., -tBu)Steric Use lower reaction temperatures. If synthesizing a pyrrole, consider using a bulkier primary amine.Increases the energy difference between the transition states for attack at the hindered vs. unhindered sites.[3]
Phenyl vs. Alkyl substituentMixed Phenyl group is sterically larger but can also have electronic effects. Generally, attack occurs at the less hindered alkyl-substituted carbonyl.Steric hindrance is often the dominant factor in this competition.
Acid-sensitive functional groups presentReaction Conditions Use milder catalysts (e.g., I₂, clay, Sc(OTf)₃) or consider microwave-assisted synthesis.[8][10]Avoids harsh conditions (prolonged heating in strong acid) that can degrade the substrate or cause side reactions.[1]
Q4: My substrate contains acid-sensitive groups, but I still need to run a Paal-Knorr furan synthesis. How can I achieve cyclization without degrading my material?

A: This is a common issue, as the traditional Paal-Knorr furan synthesis often requires strong acid and heat.[1][8] Modern methods offer excellent alternatives.

The key is to use a catalytic system that promotes dehydration under milder conditions.

  • Microwave-Assisted Synthesis:

    • Causality: Microwave irradiation can dramatically accelerate the reaction, often allowing for completion in minutes instead of hours.[11][10] This rapid heating reduces the overall time the substrate is exposed to potentially degrading conditions, minimizing side product formation.

    • Actionable Advice: Screen various mild acid catalysts (e.g., p-TsOH, acetic acid) in a suitable solvent under microwave irradiation. This approach has been shown to be highly effective and versatile.[11][12]

  • Mild Lewis Acid Catalysis:

    • Causality: Lewis acids can activate the carbonyl group toward nucleophilic attack without requiring the high proton concentration of strong Brønsted acids.

    • Actionable Advice: Catalysts like ZnBr₂, BF₃·Et₂O, or Sc(OTf)₃ can be effective.[8] Reactions can often be run at lower temperatures.

  • Use of Dehydrating Agents:

    • Causality: Instead of relying solely on an acid catalyst to promote the elimination of water, a dedicated dehydrating agent can drive the reaction to completion.

    • Actionable Advice: Anhydrous conditions with agents like acetic anhydride (Ac₂O) or phosphorus pentoxide (P₂O₅) can be used, though care must be taken as these are also harsh reagents.[1][8]

The following diagram illustrates the competing pathways in the synthesis of a substituted pyrrole from an unsymmetrical diketone.

G cluster_pathways Competing Cyclization Pathways sub Unsymmetrical 1,4-Diketone (R¹ ≠ R⁴, R² ≠ R³) pathA Attack at C1 Hemiaminal A sub->pathA:f0 Pathway A (e.g., Less Hindered/ More Electrophilic) pathB Attack at C4 Hemiaminal B sub->pathB:f0 Pathway B (e.g., More Hindered/ Less Electrophilic) prodA Regioisomer A pathA:f1->prodA - 2 H₂O prodB Regioisomer B pathB:f1->prodB - 2 H₂O

Caption: Competing pathways leading to two regioisomers.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Benzyl-2-methyl-5-phenylpyrrole

This protocol demonstrates the principle of controlling regioselectivity using an unsymmetrical diketone (1-phenyl-1,4-pentanedione), where steric and electronic factors favor attack at the less-hindered methyl ketone.

Materials:

  • 1-Phenyl-1,4-pentanedione (1.0 eq)

  • Benzylamine (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,4-pentanedione (1.0 eq) in glacial acetic acid.[3]

  • Reagent Addition: Add benzylamine (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 1-benzyl-2-methyl-5-phenylpyrrole.

Causality of Selectivity: The initial nucleophilic attack by benzylamine occurs preferentially at the methyl ketone (C4) rather than the phenyl ketone (C1). This is because the phenyl group at C1 presents significantly more steric hindrance. The acetic acid serves as a weak acid catalyst, promoting the reaction without being harsh enough to override this steric preference.[3][4]

References

Technical Support Center: Purifying Ethyl 5-methyl-1H-pyrrole-2-carboxylate via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 5-methyl-1H-pyrrole-2-carboxylate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges during the recrystallization process. As Senior Application Scientists, we have curated this guide to blend foundational chemical principles with practical, field-tested solutions.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the cause and providing a step-by-step solution.

Q1: My compound has separated as an oil instead of forming crystals. What went wrong and how can I fix it?

A1: This phenomenon, known as "oiling out," is a common issue in recrystallization.

  • Underlying Causes:

    • Melting Point vs. Solvent Boiling Point: Oiling out frequently occurs when the boiling point of the solvent is higher than the melting point of the compound.[1][2] The compound dissolves in the hot solvent, but upon cooling, the solution becomes saturated at a temperature that is still above the compound's melting point, causing it to separate as a liquid (oil) rather than a solid crystal.[3][4]

    • High Impurity Levels: Significant amounts of impurities can depress the melting point of the crude solid, increasing the likelihood of it oiling out.[1]

    • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to orient themselves into a crystal lattice, favoring the formation of an amorphous oil.

  • Solutions:

    • Re-heat and Add Solvent: Gently warm the flask to re-dissolve the oil.[1][2] Add a small amount of additional hot solvent to lower the saturation temperature of the solution.[4]

    • Slow Down the Cooling Process: Allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it on a cooling hot plate can facilitate the formation of crystals instead of oil.[1]

    • Change Solvents: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point or switch to a mixed-solvent system.

    • Scratch the Flask: Inducing crystallization by scratching the inner surface of the flask with a glass rod just below the solvent line can provide a nucleation point for crystal growth and may prevent oiling out.[4]

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: The failure of crystals to appear is typically due to one of two main reasons: using too much solvent or forming a supersaturated solution.

  • Underlying Causes:

    • Excess Solvent: This is the most common reason for crystallization failure.[1] If too much solvent is used, the solution may not become saturated upon cooling, and thus the compound will remain dissolved.[5][6]

    • Supersaturation: Sometimes, even when a solution is cooled below its saturation point, it may contain more dissolved solute than it theoretically should.[1] This metastable state, known as supersaturation, requires a nucleation event to initiate crystallization.[5]

  • Solutions:

    • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent. A rotary evaporator is ideal for this if volatile organic solvents were used.[1] Allow the concentrated solution to cool again.

    • Induce Nucleation (Scratching): Vigorously scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site for crystal growth.[1][5]

    • Add a Seed Crystal: If you have a small, pure crystal of this compound from a previous batch, add it to the supersaturated solution. This "seed crystal" provides a template onto which other molecules can deposit, initiating crystallization.[1][5]

    • Cool Further: If crystals have not formed at room temperature, try cooling the solution in an ice-water bath or refrigerator.[1][2]

Q3: My yield of recrystallized product is very low. How can I improve it?

A3: A low recovery rate indicates a loss of product during the recrystallization steps.

  • Underlying Causes:

    • Using an Excessive Amount of Solvent: The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling, leading to product loss.[5][6]

    • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, it will be discarded along with the insoluble impurities.[4]

    • Washing with Warm Solvent: Rinsing the collected crystals with solvent that is not ice-cold will re-dissolve some of the purified product.[5]

    • Inadequate Cooling: Not cooling the solution to a sufficiently low temperature means more product will remain dissolved in the solvent.[6]

  • Solutions:

    • Use the Minimum Amount of Hot Solvent: Aim to dissolve the crude solid in the minimum volume of boiling (or near-boiling) solvent necessary to achieve a saturated solution.[5][7]

    • Prevent Premature Crystallization: During hot filtration, use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor to prevent cooling and premature crystal formation.[4]

    • Use Ice-Cold Rinsing Solvent: Always wash the filtered crystals with a small amount of ice-cold solvent to remove any adhering mother liquor without significantly dissolving the product.[5]

    • Maximize Cooling: Once the solution has cooled slowly to room temperature, place it in an ice bath to maximize the precipitation of the product from the solution.[6]

Q4: The final product is still colored or appears impure. What's the next step?

A4: If impurities are still present after one recrystallization, the chosen solvent may be ineffective, or specialized techniques may be required.

  • Underlying Causes:

    • Inappropriate Solvent Choice: The impurity may have solubility characteristics very similar to the desired compound in the chosen solvent, leading to co-crystallization.

    • Colored Impurities: Highly colored impurities may be present, which are not effectively removed by a single crystallization.

  • Solutions:

    • Perform a Second Recrystallization: Re-crystallize the material using a different solvent or solvent system in which the impurity has different solubility properties.

    • Use Activated Carbon (Charcoal): For removing colored impurities, add a very small amount of activated carbon to the hot solution before filtration.[2] The carbon adsorbs the colored compounds. Use it sparingly, as it can also adsorb your desired product. Never add activated carbon to a boiling solution, as it can cause violent bumping.

    • Consider Chromatography: If recrystallization fails to provide the desired purity, purification by column chromatography may be necessary.[8][9] This technique separates compounds based on their differential adsorption to a stationary phase.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7][10] The impurities, conversely, should either be insoluble in the hot solvent or very soluble in the cold solvent.[10]

A good starting point is the "like dissolves like" principle.[5][11] this compound has both polar features (the ester and N-H groups) and non-polar features (the pyrrole ring and alkyl groups). Therefore, solvents of intermediate polarity are often good candidates. A rule of thumb suggests that solvents with functional groups similar to the compound can be effective; for an ester, ethyl acetate is a logical choice.[12][13]

The best approach is to perform small-scale solubility tests with a variety of solvents.[10][11]

Q2: What is a mixed-solvent recrystallization and when is it useful?

A2: A mixed-solvent recrystallization is used when no single solvent has the ideal solubility properties.[10] This technique employs a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "antisolvent").[10]

The procedure involves dissolving the crude compound in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (saturated).[3] A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly. This method is particularly useful when the compound is either too soluble or too insoluble in all common single solvents.

Q3: What are the key characteristics of a good recrystallization solvent?

A3: A good recrystallization solvent should have the following properties[14]:

  • Favorable Temperature Coefficient: It should dissolve the compound well when hot but poorly when cold.[7]

  • Inertness: It must not react chemically with the compound being purified.

  • Appropriate Boiling Point: The boiling point should be low enough to be easily removed from the crystals after filtration but high enough to provide a significant solubility difference over the temperature range.[6] The boiling point must also be lower than the melting point of the compound to prevent oiling out.[6]

  • Volatility: It should be volatile enough to be easily evaporated from the purified crystals.[10]

  • Safety: It should be non-toxic, non-flammable, and inexpensive whenever possible.

Data Presentation: Potential Solvents

The following table summarizes potential solvents for the recrystallization of this compound based on its structure and general laboratory practice. Final selection must be based on experimental testing.

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Hexane 69Non-polarA procedure for a similar compound, ethyl pyrrole-2-carboxylate, uses hexane.[15] May be a good choice if impurities are polar. Prone to causing oiling out with some compounds.[13]
Ethyl Acetate 77IntermediateA good starting point based on the "like dissolves like" principle (ester dissolves ester).[13] Often a very effective recrystallization solvent.
Ethanol 78PolarA common and effective solvent for many organic compounds.[13] The compound may have high solubility even when cold, potentially leading to lower yields.
Water 100Very PolarUnlikely to be a good single solvent as most organics are insoluble, but can be excellent for polar compounds.[12][13] May be useful as the "poor" solvent in a mixed pair with ethanol.
Ethanol/Water VariablePolarA common and powerful mixed-solvent pair. Dissolve in hot ethanol, add hot water until cloudy.
Hexane/Ethyl Acetate VariableVariableA versatile mixed-solvent pair for compounds of intermediate polarity.

Experimental Protocols & Workflows

Protocol 1: Small-Scale Solvent Selection
  • Place approximately 50 mg of the crude this compound into a small test tube.

  • Add a potential solvent dropwise (e.g., ethyl acetate) at room temperature, swirling after each drop.

  • If the compound dissolves readily in <1 mL of solvent at room temperature, the solvent is unsuitable as a single solvent (the compound is too soluble).[6]

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath.[10] Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • A suitable solvent is one that dissolves the compound when hot but produces an abundant quantity of crystals upon cooling.[6]

Workflow Diagram: Solvent Selection Logic

SolventSelection start Start: Select Potential Solvents (e.g., Hexane, Ethyl Acetate, Ethanol) test_rt Add ~1 mL of solvent to ~50 mg of crude solid at room temp. start->test_rt check_rt_sol Is the solid soluble? test_rt->check_rt_sol heat Heat the mixture to the solvent's boiling point. check_rt_sol->heat No unsuitable_too_good Unsuitable: Compound is too soluble. Consider as 'good' solvent in a mixed pair. check_rt_sol->unsuitable_too_good Yes check_hot_sol Does the solid dissolve? heat->check_hot_sol cool Cool slowly to room temp, then place in an ice bath. check_hot_sol->cool Yes unsuitable_too_bad Unsuitable: Compound is insoluble. Consider as 'poor' solvent in a mixed pair. check_hot_sol->unsuitable_too_bad No check_crystals Do abundant crystals form? cool->check_crystals suitable Solvent is Suitable for Recrystallization check_crystals->suitable Yes unsuitable_poor_yield Unsuitable: Poor recovery. Try another solvent. check_crystals->unsuitable_poor_yield No

Caption: Workflow for selecting a suitable recrystallization solvent.

Protocol 2: General Recrystallization Procedure
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid is completely dissolved.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities (and activated carbon, if used), perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry thoroughly in the air on the filter paper or in a desiccator to remove all traces of solvent.

Workflow Diagram: Troubleshooting Crystallization Failure

Troubleshooting start Problem: No crystals form upon cooling. cause Potential Cause? start->cause too_much_solvent Too much solvent used? cause->too_much_solvent Common supersaturated Supersaturated solution? cause->supersaturated Possible solve_solvent Solution: Reduce solvent volume. Gently boil off some solvent or use a rotary evaporator. Re-cool the solution. too_much_solvent->solve_solvent solve_supersat Solution: Induce nucleation. 1. Scratch inner wall of flask with a glass rod. 2. Add a seed crystal. supersaturated->solve_supersat re_eval If still no crystals, re-evaluate solvent choice. solve_solvent->re_eval solve_supersat->re_eval

Caption: Troubleshooting workflow for when no crystals appear.

References

Validation & Comparative

A Senior Application Scientist's Guide to Differentiating Ethyl 5-methyl-1H-pyrrole-2-carboxylate Isomers via Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, pyrrole derivatives are indispensable scaffolds.[1][2] Their versatile structure is a cornerstone in a wide array of therapeutics, from anti-inflammatory agents to targeted cancer therapies.[3][4] The precise substitution pattern on the pyrrole ring is critical, as even a minor positional change of a substituent can drastically alter a molecule's interaction with biological targets. Consequently, unambiguous structural confirmation of specific isomers is a non-negotiable step in synthesis and quality control.

This guide provides an in-depth comparison of the spectral data for three key isomers of Ethyl 5-methyl-1H-pyrrole-2-carboxylate. As researchers and drug development professionals, understanding the subtle yet definitive differences in their NMR, IR, and Mass Spectra is paramount for validating synthetic pathways and ensuring the purity of lead compounds. We will explore the causality behind these spectral variations, providing a robust framework for confident isomer identification.

Molecular Structures of the Isomers

The positioning of the single methyl group on the pyrrole ring relative to the ethyl carboxylate group defines the three isomers. This seemingly small change creates distinct electronic environments for the nuclei and bonds within each molecule, leading to unique spectroscopic fingerprints.

G cluster_0 This compound cluster_1 Ethyl 4-methyl-1H-pyrrole-2-carboxylate cluster_2 Ethyl 3-methyl-1H-pyrrole-2-carboxylate 5-methyl 4-methyl 3-methyl

Figure 1: Chemical structures of the three positional isomers.

¹H NMR Spectroscopy: The Primary Tool for Differentiation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shifts (δ) and spin-spin coupling patterns of the protons on the pyrrole ring provide a clear and definitive signature for each compound.

The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving the necessary resolution to separate the signals of the pyrrole protons and accurately determine their coupling constants.[5]

Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)

Proton This compound [6] Ethyl 4-methyl-1H-pyrrole-2-carboxylate Ethyl 3-methyl-1H-pyrrole-2-carboxylate
NH ~9.0 (br s, 1H) ~9.1 (br s, 1H) ~9.0 (br s, 1H)
Pyrrole H-3 6.75 (d, J=3.6 Hz, 1H) 6.65 (d, J=1.6 Hz, 1H) -
Pyrrole H-4 5.95 (d, J=3.6 Hz, 1H) - 6.15 (t, J=2.8 Hz, 1H)
Pyrrole H-5 - 6.95 (m, 1H) 6.70 (t, J=2.8 Hz, 1H)
-OCH₂CH₃ 4.25 (q, J=7.1 Hz, 2H) 4.28 (q, J=7.1 Hz, 2H) 4.27 (q, J=7.1 Hz, 2H)
-CH₃ (ring) 2.28 (s, 3H) 2.10 (s, 3H) 2.25 (s, 3H)
-OCH₂CH₃ 1.32 (t, J=7.1 Hz, 3H) 1.33 (t, J=7.1 Hz, 3H) 1.33 (t, J=7.1 Hz, 3H)

(Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. "br s" = broad singlet, "d" = doublet, "t" = triplet, "q" = quartet, "m" = multiplet.)

Analysis and Interpretation:
  • This compound: The key signature is the presence of two doublets for the adjacent pyrrole protons at positions 3 and 4. The observed coupling constant of ~3.6 Hz is typical for adjacent protons on a pyrrole ring.

  • Ethyl 4-methyl-1H-pyrrole-2-carboxylate: This isomer is distinguished by having two non-adjacent pyrrole protons at positions 3 and 5. Their signals are expected to be multiplets or narrow doublets due to smaller long-range coupling, a stark contrast to the larger coupling seen in the 5-methyl isomer.

  • Ethyl 3-methyl-1H-pyrrole-2-carboxylate: The two adjacent protons at positions 4 and 5 result in two signals that appear as triplets (or more complex multiplets) due to coupling with each other and the NH proton. The absence of a signal in the typical H-3 region (downfield, ~6.7 ppm) is a strong indicator of this substitution pattern.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

While ¹H NMR provides information on the proton environment, ¹³C NMR spectroscopy confirms the carbon framework of the isomers. The chemical shift of each carbon atom is highly sensitive to its electronic environment, which is dictated by the position of the methyl and ester functional groups.

Table 2: Comparative ¹³C NMR Spectral Data (101 MHz, CDCl₃)

Carbon This compound [7] Ethyl 4-methyl-1H-pyrrole-2-carboxylate [8] Ethyl 3-methyl-1H-pyrrole-2-carboxylate [9]
C=O 161.5 161.8 162.0
Pyrrole C-2 121.8 122.5 118.9
Pyrrole C-3 115.8 118.0 126.5
Pyrrole C-4 107.4 120.5 114.2
Pyrrole C-5 138.5 117.5 122.1
-OCH₂CH₃ 59.8 60.0 59.7
-CH₃ (ring) 13.0 12.5 12.8
-OCH₂CH₃ 14.6 14.5 14.7

(Note: Chemical shifts are approximate.)

Analysis and Interpretation:

The most significant variations are seen in the chemical shifts of the pyrrole ring carbons (C2-C5).

  • In the 5-methyl isomer , C5 is significantly downfield (~138.5 ppm) due to the direct attachment of the methyl group.

  • For the 4-methyl isomer , the chemical shifts of the ring carbons are more clustered compared to the other isomers.

  • In the 3-methyl isomer , C3 is shifted downfield (~126.5 ppm) as it bears the methyl substituent. The C2, attached to the ester, is shifted upfield compared to the other isomers.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While NMR is the primary tool for distinguishing these positional isomers, IR and MS provide complementary and confirmatory data.

Table 3: Comparative IR and MS Data

Technique Key Feature Expected Observation for all Isomers
IR Spectroscopy N-H Stretch Strong, broad absorption around 3300-3400 cm⁻¹[10]
C=O Stretch (Ester) Strong, sharp absorption around 1680-1710 cm⁻¹[11]
C-H Stretch Absorptions around 2900-3100 cm⁻¹

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z = 153.08, corresponding to the molecular formula C₈H₁₁NO₂[12] |

Analysis and Interpretation:
  • IR Spectroscopy: The IR spectra of the three isomers are expected to be very similar, as they contain the same functional groups. All will show characteristic N-H and C=O stretching frequencies. While subtle differences in the "fingerprint region" (below 1500 cm⁻¹) exist, they are generally not sufficient for unambiguous isomer identification without authentic reference standards.

  • Mass Spectrometry: Standard electron ionization mass spectrometry will show the same molecular ion peak at m/z 153 for all three isomers, confirming their shared molecular formula.[12] While high-resolution mass spectrometry can confirm the elemental composition, it cannot distinguish between them. Fragmentation patterns may show minor differences in the relative abundance of fragment ions, but like IR, this is not the primary method for differentiation.

Experimental Protocols

To ensure data integrity, standardized and well-executed experimental protocols are essential. The following are generalized procedures for acquiring the spectroscopic data discussed.

Workflow for Isomer Identification

G A Synthesized Pyrrole Ester B Sample Preparation (Dissolution in Deuterated Solvent) A->B ~5-10 mg D IR Spectroscopy (Thin Film / KBr Pellet) A->D ~1-2 mg E Mass Spectrometry (e.g., GC-MS or Direct Infusion) A->E <1 mg C NMR Spectroscopy (¹H and ¹³C) B->C F Data Analysis & Comparison C->F D->F E->F G Structure Confirmation F->G

References

A Comparative Guide to the Biological Activity of Pyrrole-2-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole ring is a foundational scaffold in medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals that exhibit a wide range of biological activities.[1] Among the diverse family of pyrrole-containing compounds, pyrrole-2-carboxylate esters and their derivatives have garnered significant attention from researchers in drug discovery and development. Their versatile structure allows for substitutions that can dramatically influence their therapeutic properties, leading to potent antimicrobial, anticancer, and anti-inflammatory agents.[2][3][4]

This guide provides an in-depth comparison of the biological activities of various pyrrole-2-carboxylate esters and related derivatives. We will delve into the experimental data that underpins their therapeutic potential, discuss the structure-activity relationships that govern their efficacy, and provide detailed protocols for the key assays used to evaluate their performance. Our aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.

Antimicrobial Activity: A Promising Frontier

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic bacteria and fungi.[5] Pyrrole-2-carboxylate esters and their amide analogs have emerged as a promising class of antimicrobial agents.[6][7] The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative Antimicrobial Activity of Pyrrole Derivatives

The following table summarizes the antimicrobial activity of a series of synthesized pyrrole-2-carboxamide derivatives, showcasing their potency against various bacterial strains. The data highlights how modifications to the pyrrole scaffold can significantly impact antimicrobial efficacy.

Compound IDSubstituent on CarboxamideTest MicroorganismMIC (µg/mL)Reference
4a 4-methoxybenzylKlebsiella pneumoniae1.05[8]
Escherichia coli1.55[8]
Pseudomonas aeruginosa3.65[8]
4b 4-chlorobenzylKlebsiella pneumoniae1.25[8]
Escherichia coli1.85[8]
Pseudomonas aeruginosa4.25[8]
4c 4-methylbenzylKlebsiella pneumoniae1.55[8]
Escherichia coli2.50[8]
Pseudomonas aeruginosa5.01[8]
4d 4-fluorobenzylKlebsiella pneumoniae1.85[8]
Escherichia coli3.25[8]
Pseudomonas aeruginosa6.25[8]
ENBHEDPC ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7[3]
Standard GentamicinKlebsiella pneumoniae1.25[8]
CiprofloxacinEscherichia coli1.56[8]
EthambutolMycobacterium tuberculosis H37Rv0.5[3]

Causality Behind Experimental Choices: The selection of a diverse panel of bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as mycobacteria, is crucial for determining the spectrum of activity of the synthesized compounds. The use of standard antibiotics as positive controls provides a benchmark for evaluating the potency of the novel derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of pyrrole-2-carboxylate esters using the broth microdilution method.

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial dilutions of test compounds A2 Add compound dilutions to respective wells P1->A2 P2 Prepare standardized bacterial inoculum (0.5 McFarland) A1 Inoculate microplate wells with bacterial suspension P2->A1 A3 Incubate at 37°C for 18-24 hours A2->A3 AN1 Visually inspect for turbidity A3->AN1 AN2 Determine the lowest concentration with no visible growth (MIC) AN1->AN2

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solutions: Dissolve the pyrrole-2-carboxylate esters in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microplates: Prepare two-fold serial dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Preparation of Bacterial Inoculum: Culture the test bacteria overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with inoculum and no compound) and a negative control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is a cornerstone of modern drug discovery. Pyrrole derivatives have shown considerable promise in this area, with some compounds exhibiting potent cytotoxic effects against various cancer cell lines.[9] The in vitro anticancer activity of these compounds is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[10]

Comparative Cytotoxicity of Pyrrole Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for several pyrrole derivatives against different human cancer cell lines. A lower IC₅₀ value indicates greater cytotoxic potency.

Compound IDSubstituent(s)Cancer Cell LineIC₅₀ (µM)Reference
4a N-benzyl, various substitutions on pyrrole ringLoVo (Colon)>50[9]
4d N-benzyl, various substitutions on pyrrole ringLoVo (Colon)45.81 (at 50µM)[9]
MP1 Novel pyrrolomycin analogBE(2)-C (Neuroblastoma)0.096[10]
KS18 Synthetic pyrrole derivativeMouse primary bone marrow cells~2[10]
EAPC-20 Ethyl-2-amino-pyrrole-3-carboxylate derivativeMultiple soft tissue cancer cell linesPotent inhibition[11]
EAPC-24 Ethyl-2-amino-pyrrole-3-carboxylate derivativeMultiple soft tissue cancer cell linesPotent inhibition[11]
Standard Doxorubicin-Varies by cell line-

Causality Behind Experimental Choices: The use of a panel of cancer cell lines derived from different tissues (e.g., colon, breast, neuroblastoma) allows for the evaluation of the spectrum of anticancer activity and potential selectivity of the compounds. The inclusion of a normal cell line (e.g., HUVECs) is critical for assessing the cytotoxicity of the compounds towards non-cancerous cells, providing an early indication of their therapeutic index.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the procedure for evaluating the cytotoxic effects of pyrrole-2-carboxylate esters on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis C1 Seed cancer cells in a 96-well plate C2 Incubate for 24 hours to allow attachment C1->C2 T1 Treat cells with serial dilutions of test compounds C2->T1 T2 Incubate for 48-72 hours T1->T2 A1 Add MTT solution to each well T2->A1 A2 Incubate for 4 hours A1->A2 A3 Add solubilizing agent (e.g., DMSO) A2->A3 AN1 Measure absorbance at 570 nm A3->AN1 AN2 Calculate cell viability and IC50 values AN1->AN2

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrrole-2-carboxylate esters in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of many diseases, making the development of effective anti-inflammatory agents a critical area of research.[12] Pyrrole derivatives have demonstrated significant anti-inflammatory potential, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[4]

Comparative Anti-inflammatory Activity of Pyrrole Derivatives

The following table summarizes the in vivo anti-inflammatory activity of several pyrrole carboxylic acid derivatives in the carrageenan-induced rat paw edema model, a standard assay for evaluating acute inflammation.

Compound IDDose (mg/kg, i.p.)Inhibition of Edema (%)Reference
Substituted Pyrrole-3-carboxylic acid 1 10042[13]
Substituted Pyrrole-3-carboxylic acid 2 10035[13]
Substituted Pyrrole-3-carboxylic acid 3 10028[13]
Substituted Pyrrole-2-carboxylic acid 10011[13]
Indomethacin (Standard) 1045[13]

Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a well-established and reproducible method for screening compounds for acute anti-inflammatory activity. The use of a standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin allows for a direct comparison of the potency of the test compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes the in vivo evaluation of the anti-inflammatory activity of pyrrole-2-carboxylate esters using the carrageenan-induced paw edema model.

Workflow for In Vivo Anti-inflammatory Assay

cluster_pre_treatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Analysis PT1 Administer test compounds or vehicle to rats I1 Inject carrageenan into the sub-plantar region of the right hind paw PT1->I1 M1 Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) I1->M1 AN1 Calculate the percentage inhibition of edema M1->AN1

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group). Administer the test compounds (e.g., suspended in 0.5% carboxymethyl cellulose) intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection. The control group receives the vehicle only. A standard drug group (e.g., indomethacin) is also included.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrole-2-carboxylate esters is highly dependent on the nature and position of substituents on the pyrrole ring and the ester/amide functionality. While a comprehensive SAR is beyond the scope of this guide, some general trends can be observed from the available data:

  • Antimicrobial Activity: The presence of electron-withdrawing groups on the pyrrole ring often enhances antibacterial activity.[14] The nature of the substituent on the carboxamide nitrogen is also critical, with bulky and aromatic groups sometimes leading to increased potency.[5][15]

  • Anticancer Activity: The substitution pattern on the pyrrole ring and the nature of the ester or amide group can significantly influence cytotoxicity and the mechanism of action. For instance, some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]

  • Anti-inflammatory Activity: The position of the carboxylic acid group on the pyrrole ring appears to be a key determinant of anti-inflammatory activity, with pyrrole-3-carboxylic acids generally showing greater potency than their pyrrole-2-carboxylic acid counterparts in some studies.[13]

Conclusion

Pyrrole-2-carboxylate esters and their derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The data presented in this guide highlights their potential as leads for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. The detailed experimental protocols provide a framework for the robust evaluation of new analogs, while the emerging structure-activity relationships offer valuable insights for the rational design of more potent and selective therapeutic agents. Further research into the synthesis and biological evaluation of a wider range of these derivatives is warranted to fully unlock their therapeutic potential.

References

A Comparative Guide to Pyrrole Synthesis: Paal-Knorr vs. Hantzsch Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of the pyrrole ring is of paramount importance, as this moiety is a core scaffold in numerous pharmaceuticals and natural products. The choice of a synthetic route can profoundly impact yield, purity, and scalability. This guide presents a detailed comparative analysis of two classical methods for pyrrole synthesis: the Paal-Knorr and the Hantzsch syntheses. We will delve into a quantitative comparison of their performance, provide detailed experimental protocols, and present visual representations of their mechanistic pathways to assist in selecting the most suitable method for your research endeavors.

At a Glance: Performance Comparison of Pyrrole Synthesis Methods

The efficiency of a synthetic method is a critical factor in its selection. The table below summarizes typical reaction conditions and yields for the Paal-Knorr and Hantzsch syntheses, offering a quantitative basis for comparison.

Synthesis MethodTypical SubstratesTypical Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)
Paal-Knorr 1,4-Dicarbonyl compounds, Primary amines/AmmoniaAcetic acid, p-Toluenesulfonic acid, various Lewis acids25 - 10015 min - 24 h>60, often 80-95[1]
Hantzsch α-Haloketones, β-Ketoesters, Ammonia/Primary aminesBase (e.g., ammonia, primary amines)Room Temp. - RefluxVariableOften moderate, can be <50[2]

In-Depth Analysis of Synthesis Methods

The Paal-Knorr Pyrrole Synthesis: A High-Yield Condensation

The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles.[3] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically in the presence of an acid catalyst.[4][5] The reaction is praised for its operational simplicity and generally high yields.[1][5]

Mechanism and Causality:

The reaction proceeds via the formation of a hemiaminal upon the nucleophilic attack of the amine on one of the protonated carbonyl groups.[5][6] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a five-membered ring intermediate. The final step is a dehydration cascade to yield the aromatic pyrrole ring.[7][8] The ring-closing step is often the rate-determining step.[7] The choice of an acid catalyst is crucial as it facilitates both the initial carbonyl protonation and the final dehydration steps, thereby accelerating the reaction.[4] However, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][4]

Advantages:

  • High Yields: The Paal-Knorr synthesis is renowned for its excellent yields, often in the 80-95% range.[1]

  • Simplicity: It is a one-step reaction that is relatively easy to perform.[5]

  • Versatility: A wide variety of 1,4-dicarbonyl compounds and primary amines can be used, allowing for the synthesis of a diverse range of substituted pyrroles.[7]

Limitations:

  • Substrate Availability: The primary limitation is the accessibility of unsymmetrical 1,4-dicarbonyl compounds, which can be challenging to prepare.[7]

  • Harsh Conditions: Traditional protocols may require prolonged heating in acid, which can be detrimental to sensitive functional groups.[1] However, modern modifications using milder catalysts like Sc(OTf)₃, Bi(NO₃)₃, or even carrying out the reaction in water, have been developed to circumvent this issue.[7][9]

Reaction Workflow: Paal-Knorr Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product dicarbonyl 1,4-Dicarbonyl Compound mix Mix & Heat with Acid Catalyst dicarbonyl->mix amine Primary Amine or Ammonia amine->mix cool Cool Reaction Mixture mix->cool Condensation & Cyclization precipitate Precipitate Product cool->precipitate filter Filter precipitate->filter recrystallize Recrystallize filter->recrystallize pyrrole Substituted Pyrrole recrystallize->pyrrole G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product ketoester β-Ketoester mix Mix in Solvent (e.g., Ethanol) & Reflux ketoester->mix haloketone α-Haloketone haloketone->mix amine Ammonia or Primary Amine amine->mix cool Cool Reaction Mixture mix->cool Multicomponent Condensation extract Solvent Extraction cool->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify pyrrole Substituted Pyrrole purify->pyrrole G cluster_PaalKnorr Paal-Knorr Mechanism 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal + R-NH2 - H2O Cyclized Intermediate Cyclized Intermediate Hemiaminal->Cyclized Intermediate Intramolecular Attack Pyrrole Pyrrole Cyclized Intermediate->Pyrrole - H2O G cluster_Hantzsch Hantzsch Mechanism β-Ketoester + Amine β-Ketoester + Amine Enamine Enamine β-Ketoester + Amine->Enamine Enamine + α-Haloketone Enamine + α-Haloketone Adduct Adduct Enamine + α-Haloketone->Adduct Cyclized Intermediate Cyclized Intermediate Adduct->Cyclized Intermediate - H2O Pyrrole Pyrrole Cyclized Intermediate->Pyrrole - HX

References

The Pyrrole Scaffold: A Comparative Guide to the Biological Activity of Ethyl 5-methyl-1H-pyrrole-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing compounds that interact with various biological targets. This guide focuses on the core structure of Ethyl 5-methyl-1H-pyrrole-2-carboxylate and explores the diverse biological activities exhibited by its structural analogs, providing a comparative analysis supported by experimental data for researchers in drug discovery and development.

While direct and extensive biological data for this compound is not widespread in publicly accessible literature, the extensive research into its analogs provides a strong rationale for its significance as a foundational structure.[2][3] By modifying the substituents at various positions on the pyrrole ring and altering the carboxylate group, scientists have developed potent antimicrobial, anticancer, and anti-inflammatory agents. This guide will delve into these activities, presenting comparative data, outlining key experimental protocols, and illustrating the underlying structure-activity relationships.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Pyrrole-2-carboxylate and its amide derivatives have been identified as promising pharmacophores for developing new antimicrobial agents, a critical need in the era of growing antibiotic resistance.[1][4] Modifications to the core structure have yielded compounds with significant activity against a range of pathogens, including Mycobacterium tuberculosis, Gram-positive, and Gram-negative bacteria.

Comparative Analysis of Antimicrobial Potency

The antimicrobial efficacy of pyrrole analogs is highly dependent on their substitution patterns. For instance, the introduction of bulky side chains and specific functional groups can dramatically enhance activity. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several key analogs, demonstrating the impact of these structural modifications.

Compound/AnalogTarget OrganismMIC (µg/mL)Reference(s)
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7[4]
1-(4-chlorobenzyl)-N-(cycloheptyl)-1H-pyrrole-2-carboxamide (Analog 4i)Klebsiella pneumoniae1.02[5]
1-(4-chlorobenzyl)-N-(cycloheptyl)-1H-pyrrole-2-carboxamide (Analog 4i)Escherichia coli1.56[5]
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideMycobacterium tuberculosis H37Rv3.125[4]
2-acylhydrazino-5-arylpyrrole derivativesCandida albicans ATCC 102310.39 - 3.12[6]

Table 1: Comparative antimicrobial activity (MIC) of various pyrrole-2-carboxylate analogs.

The data clearly indicates that complex hydrazono side chains at the C4 position or conversion of the ethyl ester to specific carboxamides can lead to potent antibacterial activity.[4][5] Similarly, arylhydrazino derivatives at the C2 position have demonstrated significant antifungal properties.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of MIC is a fundamental assay for assessing antimicrobial activity. The broth microdilution method is a standardized and widely used protocol.[7]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compounds (e.g., pyrrole analogs)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (inoculum in broth without compound)

  • Spectrophotometer or plate reader (optional)

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the microorganism overnight. Suspend colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions, as well as to the positive and negative control wells.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[7] This can be confirmed by measuring the optical density at 600 nm.

Workflow for Antimicrobial Screening

The process of screening novel compounds for antimicrobial activity follows a logical progression from initial screening to more detailed characterization.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Advanced Characterization Start Synthesized Pyrrole Analogs Assay Single-Concentration Disk Diffusion or Broth Dilution Assay Start->Assay Decision1 Active? Assay->Decision1 MIC Broth Microdilution Assay (Determine MIC) Decision1->MIC Yes Stop1 Discard Decision1->Stop1 MBC Determine MBC (Minimum Bactericidal Concentration) MIC->MBC Toxicity Cytotoxicity Assay (e.g., on mammalian cells) MBC->Toxicity Mechanism Mechanism of Action Studies Toxicity->Mechanism End Lead Compound Mechanism->End

Caption: Workflow for antimicrobial drug discovery.

Anticancer Activity: Targeting Cell Proliferation and Survival

The pyrrole scaffold is also prominent in the design of anticancer agents.[6][9] Analogs of this compound have shown potent cytotoxic activities against various cancer cell lines, often through mechanisms like the inhibition of tubulin polymerization, which disrupts cell division and leads to apoptosis.

Comparative Analysis of Anticancer Efficacy

The introduction of an amino group at the C2 position and various substituents on the pyrrole ring and the N1 position has led to the discovery of potent anticancer compounds. The table below compares the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values of several analogs against different cancer cell lines.

Compound/AnalogCancer Cell LineIC₅₀ / GI₅₀ (µM)Mechanism of ActionReference(s)
Ethyl-2-amino-pyrrole-3-carboxylates (EAPC-20 & EAPC-24)Soft Tissue Sarcoma (e.g., SK-LMS-1)Potent (specific values vary)Inhibition of tubulin polymerization[3]
3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles (trans-4m)Colon Cancer (HT-29)19.6Not specified[10]
5-methyl-2-carboxamidepyrrole (Analog 2b)Colorectal Cancer (in vitro model)Potent (data qualitative)mPGES-1/sEH dual inhibitor[3]
Indol-2-yl trimethoxyphenyl analog (Analog 8)NCI-60 panel<0.01 (GI₅₀)Antitubulin agent[11]

Table 2: Comparative anticancer activity of various pyrrole analogs.

Notably, ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) induce G2/M cell-cycle arrest, leading to apoptosis.[3] This highlights the critical role of the amino group in conferring potent cytotoxic activity. Furthermore, other analogs function as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), targets relevant for both inflammation and cancer.[3]

Experimental Protocol: MTS Assay for Cell Viability

The MTS assay is a colorimetric method used to assess cell viability and proliferation, which is crucial for evaluating the cytotoxic potential of novel compounds.

Objective: To quantify the number of viable cells in a culture after exposure to a test compound.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compounds (e.g., pyrrole analogs)

  • MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Addition: After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate the plate for an additional 1-4 hours. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

Several potent anticancer pyrrole analogs exert their effect by interfering with microtubule dynamics, a validated target in cancer therapy.[3]

Apoptosis_Pathway Compound Anticancer Pyrrole Analog (e.g., EAPC) Tubulin β-Tubulin Subunit Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Leads to Caspase Caspase Cascade Activation Arrest->Caspase Triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Tubulin inhibition pathway by pyrrole analogs.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

The pyrrole core is also found in several non-steroidal anti-inflammatory drugs (NSAIDs) and their analogs. Research has focused on developing pyrrole derivatives that can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[3]

Comparative Analysis of Anti-inflammatory Action

The anti-inflammatory potential of pyrrole analogs is often assessed by their ability to inhibit enzymes like COX-1, COX-2, and 5-LOX. Selective inhibition of COX-2 is a desirable trait as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors.

Compound/AnalogTarget EnzymeIC₅₀ (µM)Reference(s)
5-methyl-2-carboxamidepyrrole (Analog 2b)mPGES-13.3[3]
5-methyl-2-carboxamidepyrrole (Analog 2b)sEH1.5[3]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-2130 (µg/mL)
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate5-LOX105 (µg/mL)

Table 3: Comparative in vitro anti-inflammatory activity of pyrrole analogs.

The data shows that converting the pyrrole-2-carboxylate into specific carboxamides can yield potent dual inhibitors of mPGES-1 and sEH, offering a novel approach to anti-inflammatory therapy.[3] Other modifications, such as creating pyrrolidine-2,5-dione structures, can lead to compounds with COX and 5-LOX inhibitory activity.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX enzymes.

Objective: To determine the IC₅₀ of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds

  • Assay buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, glutathione)

  • Detection reagent (e.g., for measuring prostaglandin E₂ via ELISA or a colorimetric method)

  • Microplate reader

Step-by-Step Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: In a 96-well plate, add the assay buffer, cofactors, and various concentrations of the test compounds or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate for a defined time (e.g., 10-20 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding a stopping reagent (e.g., a strong acid).

  • Detection: Quantify the amount of prostaglandin produced using a suitable method, such as a competitive ELISA kit for PGE₂.

  • Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of a wide range of biologically active compounds. The evidence from numerous studies on its analogs demonstrates that strategic modifications to this core structure can yield potent and selective agents with antimicrobial, anticancer, and anti-inflammatory properties. Structure-activity relationship studies reveal that the nature and position of substituents on the pyrrole ring, as well as the functional group at the C2 position, are critical determinants of biological activity and target specificity.

Future research should focus on synthesizing and evaluating a broader library of analogs to further refine these structure-activity relationships. Investigating dual-target inhibitors, such as those targeting both inflammatory and cancer pathways, represents a promising avenue for developing novel therapeutics. As our understanding of the molecular targets of these compounds deepens, so too will our ability to design the next generation of pyrrole-based drugs to address unmet medical needs.

References

Navigating the Synthesis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate: A Comparative Guide to Classical and Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. Ethyl 5-methyl-1H-pyrrole-2-carboxylate, in particular, serves as a crucial building block for more complex molecular architectures. The selection of a synthetic route to this valuable compound is a critical decision for any research program, directly impacting yield, purity, scalability, and overall efficiency.

This in-depth guide provides a comparative analysis of four distinct and prominent synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings of the classical Knorr, Paal-Knorr, and Hantzsch syntheses, alongside the modern and versatile Van Leusen (TosMIC) reaction. By presenting detailed experimental protocols, comparative performance data, and the chemical logic behind each approach, this guide aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal synthetic pathway for their specific needs.

At a Glance: Performance Comparison of Synthetic Routes

The efficiency of a synthetic method is a multi-faceted consideration, encompassing not just the final yield but also reaction time, temperature, and the complexity of starting materials. The table below summarizes these key metrics for the discussed syntheses, providing a quantitative foundation for comparison.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsTemp. (°C)Approx. TimeTypical Yield (%)
Knorr Synthesis Ethyl 2-oximinoacetoacetate, 3-Oxobutanal derivativeZinc, Acetic AcidRoom Temp. - Reflux1 - 4 h55 - 80[1]
Paal-Knorr Synthesis Ethyl 4,5-dioxohexanoate, AmmoniaAcetic Acid or other acid catalysts25 - 1001 - 24 h>60, often 80-95[2][3]
Hantzsch Synthesis Ethyl acetoacetate, Ethyl 2-chloroacetoacetate, AmmoniaBase (e.g., Ammonia)Room Temp. - Reflux2 - 6 hModerate, often <60[2][4]
Van Leusen Synthesis Ethyl crotonate, Tosylmethyl isocyanide (TosMIC)Strong Base (e.g., NaH, t-BuOK)-30 - Reflux1 - 12 h50 - 80[5][6]

The Knorr Pyrrole Synthesis: A Classic Convergent Approach

The Knorr synthesis is a cornerstone of pyrrole chemistry, renowned for its ability to construct highly substituted pyrroles from two different carbonyl-containing components.[1] It involves the condensation of an α-amino-ketone with a β-ketoester. A key feature of this reaction is that the α-amino-ketone is highly reactive and prone to self-condensation, necessitating its in situ generation, typically from an oxime precursor.[1]

Causality and Mechanism

The brilliance of the Knorr synthesis lies in its convergent nature, assembling the pyrrole ring from two distinct fragments. The reaction is initiated by the reduction of an α-oximino-β-ketoester to the transient α-amino-β-ketoester using a reducing agent like zinc dust in acetic acid.[1] This amine then undergoes condensation with the second carbonyl component. The subsequent steps involve intramolecular cyclization via enamine formation, followed by dehydration to yield the aromatic pyrrole ring. The choice of a β-ketoester as one component and an α-amino ketone derived from another ensures a specific and controlled assembly of the desired substitution pattern.

Knorr_Synthesis cluster_prep In Situ Amine Formation cluster_main Pyrrole Formation Oxime Ethyl 2-oximinoacetoacetate Amine Ethyl 2-aminoacetoacetate (transient) Oxime->Amine Zn, AcOH Condensation Condensation & Cyclization Amine->Condensation Ketoaldehyde 3-Oxobutanal (from acetal) Ketoaldehyde->Condensation Dehydration Dehydration & Aromatization Condensation->Dehydration Product Ethyl 5-methyl-1H- pyrrole-2-carboxylate Dehydration->Product

Caption: Workflow for the Knorr synthesis of the target pyrrole.

Experimental Protocol

This protocol is adapted from the classical Knorr synthesis for producing the target molecule.[1][7]

Materials:

  • Ethyl acetoacetate

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Zinc dust

  • 3-Ketobutyraldehyde diethyl acetal

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of Ethyl 2-oximinoacetoacetate: In a flask cooled in an ice-salt bath (0-5 °C), dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. Slowly add a saturated aqueous solution of sodium nitrite (1.0 eq) while maintaining the temperature below 10 °C. Stir for 1-2 hours until the formation of the oxime is complete (monitored by TLC).

  • In Situ Reduction and Condensation: To the cooled oxime solution, add 3-ketobutyraldehyde diethyl acetal (1.0 eq). Then, add zinc dust (approx. 2.0 eq) portion-wise, ensuring the reaction temperature does not exceed 40 °C. The reaction is exothermic.[1]

  • Cyclization: After the zinc addition is complete, heat the mixture to reflux for 1 hour to drive the cyclization and aromatization.[8]

  • Work-up: Cool the reaction mixture and pour it into a large volume of ice-water. The crude product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol or purify by silica gel column chromatography to yield this compound as a solid.

The Paal-Knorr Synthesis: The Direct Approach

The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing pyrroles.[3][9] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[10] The simplicity and often high yields make it an attractive option, provided the requisite 1,4-dicarbonyl precursor is readily accessible.

Causality and Mechanism

The reaction mechanism proceeds through the formation of a hemiaminal upon nucleophilic attack of ammonia on one of the carbonyl groups.[11] This is followed by an intramolecular attack of the nitrogen on the second carbonyl group, forming a five-membered cyclic intermediate. Subsequent dehydration steps lead to the formation of the aromatic pyrrole ring. The use of a weak acid catalyst protonates a carbonyl group, activating it for nucleophilic attack and accelerating the rate-determining cyclization step.[10] The key to this synthesis is the strategic choice of the 1,4-dicarbonyl compound that contains the desired substituent pattern.

Paal_Knorr_Synthesis Dicarbonyl Ethyl 4,5-dioxohexanoate Cyclization Condensation & Intramolecular Cyclization Dicarbonyl->Cyclization Ammonia Ammonia (NH₃) Ammonia->Cyclization Dehydration Dehydration Cyclization->Dehydration Acid Catalyst (e.g., AcOH) Product Ethyl 5-methyl-1H- pyrrole-2-carboxylate Dehydration->Product

Caption: Workflow for the Paal-Knorr synthesis of the target pyrrole.

Experimental Protocol

This protocol describes a general procedure for the Paal-Knorr synthesis adapted for the target molecule.

Materials:

  • Ethyl 4,5-dioxohexanoate

  • Ammonium acetate or aqueous ammonia

  • Glacial acetic acid or ethanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4,5-dioxohexanoate (1.0 eq) in glacial acetic acid or ethanol.

  • Amine Addition: Add an excess of ammonium acetate (e.g., 3-5 eq) or a concentrated aqueous solution of ammonia.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude material by column chromatography on silica gel to afford pure this compound.

The Hantzsch Pyrrole Synthesis: A Multicomponent Assembly

The Hantzsch synthesis is a versatile three-component reaction that constructs the pyrrole ring from an α-haloketone, a β-ketoester, and ammonia or a primary amine.[12] Its ability to combine three readily available components in a single pot makes it a powerful tool for generating diverse pyrrole libraries.

Causality and Mechanism

The reaction mechanism is believed to commence with the formation of an enamine intermediate from the β-ketoester (ethyl acetoacetate) and ammonia.[12] This enamine then acts as a nucleophile, attacking the α-haloketone (ethyl 2-chloroacetoacetate). There are two plausible subsequent pathways: one involving nucleophilic attack at the carbonyl carbon followed by cyclization, and another involving an initial Sₙ2 displacement of the halide. Both pathways converge upon an intermediate that, after dehydration and tautomerization, yields the final pyrrole product. The specific substitution pattern of the product is dictated by the structures of the initial ketoester and haloketone.

Hantzsch_Synthesis Ketoester Ethyl acetoacetate Condensation Three-Component Condensation Ketoester->Condensation Haloketone Ethyl 2-chloroacetoacetate Haloketone->Condensation Ammonia Ammonia (NH₃) Ammonia->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product Diethyl 3,5-dimethyl- 1H-pyrrole-2,4-dicarboxylate (Example Product) Cyclization->Product

Caption: General workflow of the Hantzsch pyrrole synthesis.

Experimental Protocol

This protocol outlines a general Hantzsch synthesis. To obtain the target molecule, one would need to select starting materials that yield the 2-carboxyethyl and 5-methyl pattern, which can be challenging and may lead to isomeric products. A plausible, though potentially low-yielding, route could involve ethyl 3-aminocrotonate (from ethyl acetoacetate and ammonia) and ethyl bromopyruvate.

Materials:

  • Ethyl acetoacetate

  • Ethyl 2-chloroacetoacetate (or similar α-haloketone)

  • Aqueous ammonia (28%)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and ethyl 2-chloroacetoacetate (1.0 eq) in ethanol.

  • Ammonia Addition: To the stirred solution, add an excess of concentrated aqueous ammonia (e.g., 5 eq).

  • Reaction: Heat the mixture to reflux for 3-6 hours. Monitor the reaction's completion via TLC.

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and a suitable organic solvent like ethyl acetate.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by silica gel chromatography to isolate the desired pyrrole derivative.

The Van Leusen (TosMIC) Reaction: A Modern [3+2] Cycloaddition

The Van Leusen pyrrole synthesis is a powerful modern method that utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a versatile C-N synthon.[6][13] It reacts with Michael acceptors, such as α,β-unsaturated esters, in a formal [3+2] cycloaddition to construct the pyrrole ring.[5]

Causality and Mechanism

The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a strong base (e.g., NaH or t-BuOK) to form a stabilized carbanion.[6] This anion then undergoes a Michael addition to an electron-deficient alkene, such as ethyl crotonate. The resulting intermediate undergoes an intramolecular nucleophilic attack of the anionic carbon onto the isocyanide carbon, forming a five-membered ring. The final step is the elimination of the p-toluenesulfinic acid group, which is an excellent leaving group, leading to the formation of the aromatic pyrrole.[5] This method's elegance stems from the multifunctional nature of TosMIC, which provides two carbons and the nitrogen atom for the heterocyclic ring in a single, orchestrated sequence.

Van_Leusen_Synthesis MichaelAcceptor Ethyl Crotonate MichaelAddition Michael Addition MichaelAcceptor->MichaelAddition TosMIC TosMIC TosMIC->MichaelAddition Deprotonation Base Strong Base (e.g., NaH) Base->TosMIC Cyclization Intramolecular Cyclization MichaelAddition->Cyclization Elimination Elimination of Toluenesulfinic Acid Cyclization->Elimination Product Ethyl 5-methyl-1H- pyrrole-2-carboxylate Elimination->Product

Caption: Workflow for the Van Leusen synthesis of the target pyrrole.

Experimental Protocol

This protocol is a representative procedure for the Van Leusen synthesis of the target molecule.

Materials:

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Ethyl crotonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMSO/THF. Add sodium hydride (1.0 eq) and cool the suspension to 0 °C.

  • TosMIC Addition: Add a solution of TosMIC (1.0 eq) in anhydrous DMSO/THF dropwise to the NaH suspension. Stir for 20-30 minutes at 0 °C.

  • Michael Acceptor Addition: Slowly add ethyl crotonate (1.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography (silica gel) to obtain this compound.

Conclusion and Outlook

The synthesis of this compound can be approached through various effective methodologies, each with distinct advantages and considerations.

  • The Knorr synthesis offers a robust and reliable route, particularly for specifically substituted pyrroles, though it requires the in situ generation of a key intermediate.

  • The Paal-Knorr synthesis stands out for its operational simplicity and often excellent yields, making it a preferred method when the 1,4-dicarbonyl precursor is readily available or easily synthesized.

  • The Hantzsch synthesis provides high flexibility for creating diverse substitution patterns through its multicomponent nature, but achieving the specific target regioselectively can be a challenge, and yields may be moderate.

  • The Van Leusen reaction represents a modern and powerful alternative, leveraging the unique reactivity of TosMIC for a convergent and efficient synthesis from α,β-unsaturated systems.

The ultimate choice of synthetic route will depend on the specific project requirements, including the availability of starting materials, desired scale, and tolerance for multi-step procedures versus one-pot reactions. By understanding the underlying mechanisms and practical considerations of each method, researchers can make an informed and strategic decision to efficiently access this important chemical building block.

References

A Comparative Spectroscopic Guide to Ethyl and Methyl Pyrrole-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundational element of successful research. Pyrrole-2-carboxylates are a class of compounds frequently encountered as key intermediates and structural motifs in pharmaceuticals. The choice between a methyl or ethyl ester, while seemingly minor, can influence physical properties, reactivity, and, importantly, the spectroscopic signatures used for characterization. This guide provides an in-depth, objective comparison of the spectroscopic differences between ethyl pyrrole-2-carboxylate and methyl pyrrole-2-carboxylate, supported by experimental data and interpretive insights to aid in unambiguous identification and analysis.

Introduction: The Subtle Distinction Between Ethyl and Methyl Esters

Ethyl and methyl pyrrole-2-carboxylates share the same core pyrrole ring and carboxylate functionality, differing only by a single methylene group in the ester alkyl chain. This seemingly small structural variance gives rise to distinct and diagnostic differences in their spectroscopic profiles across various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these differences is crucial for confirming the identity and purity of these compounds in synthetic chemistry and drug development workflows.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Clear Distinction in the Aliphatic Region

¹H NMR spectroscopy provides a detailed picture of the proton environments within a molecule. For ethyl and methyl pyrrole-2-carboxylates, the most significant differences are observed in the aliphatic region of the spectrum, directly reflecting the nature of the ester group.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra is essential for reproducible results.

Sample Preparation:

  • Dissolve 5-10 mg of the purified pyrrole-2-carboxylate sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid line broadening.

Instrument Setup and Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.

  • Tune and shim the instrument to ensure high resolution and a symmetrical peak shape.

  • Acquire a standard 1D ¹H NMR spectrum with a 30° pulse angle, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.[1]

Figure 1: Standard workflow for acquiring ¹H NMR spectra.

Comparative ¹H NMR Data
Proton Assignment Ethyl Pyrrole-2-carboxylate (ppm) Methyl Pyrrole-2-carboxylate (ppm) Key Differences & Rationale
N-H ~9.0 (broad singlet)~9.0 (broad singlet)The chemical shift of the N-H proton is highly dependent on solvent and concentration, but is generally similar for both compounds as the electronic environment of the pyrrole ring is largely unchanged.
H5 ~6.9~6.9The protons on the pyrrole ring (H3, H4, and H5) experience similar chemical environments in both molecules, leading to comparable chemical shifts.
H3 ~6.8~6.8
H4 ~6.2~6.2
-O-CH₂- ~4.3 (quartet, J ≈ 7.1 Hz)N/AThis quartet is characteristic of the ethyl group, arising from the coupling of the methylene protons with the adjacent methyl protons.
-O-CH₃ N/A~3.8 (singlet)This singlet is the defining feature of the methyl ester, as the methyl protons have no adjacent protons to couple with.
-CH₃ ~1.3 (triplet, J ≈ 7.1 Hz)N/AThis triplet is the other key signal for the ethyl ester, resulting from the coupling of the terminal methyl protons with the neighboring methylene protons.

The most striking difference lies in the aliphatic region. Ethyl pyrrole-2-carboxylate exhibits a characteristic quartet and triplet pattern, indicative of an ethyl group, while methyl pyrrole-2-carboxylate shows a sharp singlet for the methyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Subtle Shifts in the Ester Carbons

¹³C NMR spectroscopy provides insights into the carbon framework of a molecule. While the differences between the two title compounds are less pronounced than in ¹H NMR, they are still discernible and important for complete characterization.

Experimental Protocol for ¹³C NMR Spectroscopy

Sample Preparation:

  • A higher concentration is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Dissolve 20-50 mg of the sample in 0.6-0.7 mL of a deuterated solvent.

Instrument Setup and Acquisition:

  • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

  • A wider spectral width (e.g., 220 ppm) and a longer relaxation delay (2-5 seconds) are typically necessary.[1]

Comparative ¹³C NMR Data
Carbon Assignment Ethyl Pyrrole-2-carboxylate (ppm) Methyl Pyrrole-2-carboxylate (ppm) Key Differences & Rationale
C=O ~161~162The carbonyl carbon of the methyl ester is slightly deshielded (appears at a higher ppm) compared to the ethyl ester.
C2 ~123~123The chemical shifts of the pyrrole ring carbons are very similar, as the electronic influence of the methyl vs. ethyl group on the aromatic system is minimal.
C5 ~121~121
C3 ~115~115
C4 ~109~109
-O-CH₂- ~60N/AThis signal is unique to the ethyl ester.
-O-CH₃ N/A~51This signal is characteristic of the methyl ester.
-CH₃ ~14N/AThe terminal methyl carbon of the ethyl group appears at a characteristic upfield chemical shift.

The key differentiators in the ¹³C NMR spectra are the signals corresponding to the alkyl carbons of the ester group.

Infrared (IR) Spectroscopy: Minor but Measurable Vibrational Differences

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For ethyl and methyl pyrrole-2-carboxylates, the main absorption bands are very similar, but subtle shifts can be observed.

Experimental Protocol for IR Spectroscopy

Sample Preparation (ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying gentle pressure with the anvil.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Comparative IR Data
Vibrational Mode Ethyl Pyrrole-2-carboxylate (cm⁻¹) Methyl Pyrrole-2-carboxylate (cm⁻¹) Key Differences & Rationale
N-H stretch ~3300~3300The N-H stretching frequency is largely unaffected by the change in the ester group.
C-H stretch (aromatic) ~3100~3100The aromatic C-H stretches are consistent between the two molecules.
C-H stretch (aliphatic) ~2980~2950The ethyl ester will show more prominent aliphatic C-H stretching bands due to the additional methylene group.
C=O stretch ~1680~1685The carbonyl stretching frequency of the methyl ester is often slightly higher than that of the ethyl ester due to subtle electronic differences.
C-O stretch ~1280 & ~1130~1290 & ~1140The C-O stretching frequencies can show minor shifts between the two esters.

Mass Spectrometry (MS): Distinct Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns of ethyl and methyl pyrrole-2-carboxylates are distinct and can be used for their identification.

Experimental Protocol for Mass Spectrometry (EI-MS)

Sample Introduction:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

Ionization and Analysis:

  • Utilize electron ionization (EI) at 70 eV.

  • Scan a mass range appropriate for the expected molecular ions and fragments (e.g., m/z 30-200).

Figure 2: Key fragmentation pathways for ethyl and methyl pyrrole-2-carboxylates.

Comparative Mass Spectrometry Data
Ion Ethyl Pyrrole-2-carboxylate (m/z) Methyl Pyrrole-2-carboxylate (m/z) Identity and Rationale
[M]⁺˙ 139125The molecular ion peak, differing by 14 Da (the mass of a CH₂ group).
[M - OR]⁺ 9494Loss of the alkoxy radical (•OCH₂CH₃ for ethyl, •OCH₃ for methyl) results in the same pyrrole-2-carbonyl cation. This is often a prominent peak in both spectra.
[M - C₂H₄]⁺˙ 111N/AFor the ethyl ester, a McLafferty rearrangement can occur, leading to the loss of ethene and the formation of a radical cation of pyrrole-2-carboxylic acid. This is a diagnostic peak for the ethyl ester.

The presence of a peak at m/z 111 is a clear indicator of the ethyl ester due to the characteristic McLafferty rearrangement, which is not possible for the methyl ester.

Conclusion

The spectroscopic differences between ethyl and methyl pyrrole-2-carboxylates, though subtle in some techniques, are clear and diagnostic when considered in combination. ¹H NMR provides the most unambiguous differentiation through the distinct signals of the ethyl and methyl groups. ¹³C NMR offers confirmation through the chemical shifts of the ester alkyl carbons. IR spectroscopy shows minor but consistent shifts in the carbonyl stretching frequency. Finally, mass spectrometry provides a key diagnostic fragment for the ethyl ester via the McLafferty rearrangement. By understanding these characteristic spectroscopic signatures, researchers can confidently identify and differentiate between these two closely related and important classes of molecules.

References

A Comparative Guide to the Cytotoxic Evaluation of Novel Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer properties.[1][2] The development of novel pyrrole derivatives as potential anticancer agents is a burgeoning area of research.[1] A critical step in this process is the comprehensive evaluation of their cytotoxic effects to identify promising lead compounds. This guide provides an in-depth comparison of methodologies for assessing the cytotoxicity of novel pyrrole derivatives, supported by experimental data and protocols.

Introduction: The Rationale for Cytotoxicity Screening

The primary goal of in vitro cytotoxicity screening is to quantify a compound's ability to inhibit cell growth or induce cell death in cancer cell lines.[3] This initial assessment is crucial for making informed decisions in the drug discovery pipeline. Key metrics, such as the half-maximal inhibitory concentration (IC50), provide a quantitative measure of a compound's potency. Furthermore, understanding the mechanism of cell death, whether through apoptosis or necrosis, offers valuable insights into the compound's mode of action.[4]

Pyrrole derivatives have demonstrated a wide range of biological activities, and their potential as anticancer agents is an area of intense investigation.[5][6] Structure-activity relationship (SAR) studies are essential to understand how chemical modifications to the pyrrole core influence cytotoxic activity, guiding the design of more potent and selective compounds.[1]

Core Methodologies for Cytotoxic Evaluation

A multi-faceted approach employing a battery of robust and sensitive assays is essential for a thorough cytotoxic evaluation.[3] This typically involves assessing metabolic activity, cell proliferation, and the induction of apoptosis.

These assays are the first line in cytotoxicity screening, providing a quantitative measure of a compound's effect on cell viability.

  • MTT/MTS Assays: These are colorimetric assays that measure cellular metabolic activity as an indicator of cell viability.[7] Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[8][9] The MTT assay is widely used for its reliability and applicability to a broad range of cell lines.[10]

  • Resazurin Assay: Similar to the MTT assay, this fluorometric method uses the reduction of resazurin to the fluorescent resorufin by viable cells to quantify cell viability.[11][12]

The choice of cell lines is critical and should represent a variety of cancer types to assess the spectrum of activity. Common choices include MCF-7 (breast cancer), HepG-2 (liver cancer), A549 (lung cancer), and PC3 (prostate cancer).[11][13][14]

Distinguishing between apoptosis (programmed cell death) and necrosis is crucial for understanding the mechanism of action of a cytotoxic compound.[4]

  • Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay to detect apoptosis.[4][15] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[16][17] Propidium iodide, a fluorescent nucleic acid dye, is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[4][15] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[16]

  • Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis.[18] Assays that measure the activity of key caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.[11][16]

Many anticancer drugs exert their effects by disrupting the cell cycle.[13]

  • Propidium Iodide (PI) Staining for DNA Content: Flow cytometry analysis of cells stained with PI allows for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21][22] An accumulation of cells in a specific phase suggests that the compound may be interfering with cell cycle progression at that checkpoint. It's important to treat cells with RNase to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[21][23]

Comparative Data Presentation

To facilitate the comparison of novel pyrrole derivatives, it is essential to present the data in a clear and structured format.

Table 1: Comparative Cytotoxicity (IC50) of Novel Pyrrole Derivatives

CompoundMCF-7 (µM)HepG-2 (µM)A549 (µM)PC3 (µM)
Derivative A 1.5 ± 0.22.1 ± 0.35.8 ± 0.60.8 ± 0.1
Derivative B 10.2 ± 1.115.7 ± 2.3> 508.5 ± 0.9
Derivative C 0.9 ± 0.11.2 ± 0.22.5 ± 0.40.5 ± 0.05
Doxorubicin 0.5 ± 0.080.8 ± 0.11.1 ± 0.20.4 ± 0.06

IC50 values represent the mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction and Cell Cycle Arrest by Derivative C (at 2x IC50 concentration after 24h treatment)

Cell Line% Early Apoptosis% Late Apoptosis/Necrosis% G2/M Arrest
MCF-7 25.4 ± 3.115.2 ± 2.565.7 ± 5.8
PC3 30.1 ± 3.518.9 ± 2.872.3 ± 6.1
Control < 5< 5~20-25

% values represent the mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed and validated protocols are the bedrock of reproducible scientific research.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrole derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[15]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[15]

  • Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping, and incubate on ice for at least 30 minutes.[19][23]

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[19][21]

  • Incubation: Incubate at room temperature for 30 minutes in the dark.[20]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[23]

Visualization of Workflows and Pathways

Visual aids can significantly enhance the understanding of complex experimental processes and biological pathways.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Interpretation Pyrrole_Derivatives Novel Pyrrole Derivatives MTT_Assay MTT Assay (Cell Viability) Pyrrole_Derivatives->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Assay Annexin V/PI Staining (Apoptosis) IC50->Apoptosis_Assay Cell_Cycle_Assay PI Staining (Cell Cycle Analysis) IC50->Cell_Cycle_Assay SAR_Analysis Structure-Activity Relationship (SAR) Apoptosis_Assay->SAR_Analysis Cell_Cycle_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Experimental workflow for cytotoxic evaluation.

Apoptosis_Pathway Pyrrole_Derivative Pyrrole Derivative Mitochondria Mitochondria Pyrrole_Derivative->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed intrinsic apoptosis pathway.

Conclusion and Future Directions

The comprehensive cytotoxic evaluation of novel pyrrole derivatives is a critical endeavor in the quest for new anticancer therapeutics. By employing a combination of cell viability, apoptosis, and cell cycle assays, researchers can gain a detailed understanding of a compound's potency and mechanism of action. The data presented in a comparative format, as demonstrated in this guide, allows for the effective identification of lead compounds for further preclinical development. Future studies should focus on elucidating the specific molecular targets of the most promising derivatives and evaluating their efficacy in more complex in vitro models, such as 3D spheroids, and ultimately in in vivo animal models.

References

Safety Operating Guide

Ethyl 5-methyl-1H-pyrrole-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of Ethyl 5-methyl-1H-pyrrole-2-carboxylate

A Note from Your Senior Application Scientist

In the fast-paced environment of drug discovery and chemical synthesis, our focus is often directed toward reaction yields and novel molecular structures. However, the life cycle of a chemical does not end upon reaction completion. Responsible stewardship of every reagent, intermediate, and byproduct, from acquisition to disposal, is a cornerstone of laboratory safety and environmental integrity.

This guide moves beyond mere compliance, offering a deep dive into the proper disposal procedures for this compound (CAS No. 3284-51-3). My objective is to provide you not just with a protocol, but with the underlying scientific rationale, empowering you to make informed, safe decisions. We will treat the disposal process with the same rigor and precision as any critical experimental step.

Part 1: Hazard Identification and Core Risk Assessment

Before we can devise a disposal strategy, we must first understand the intrinsic hazards of the material. This compound is not a benign substance; its hazard profile necessitates that it be treated as a hazardous chemical waste.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential risks. These classifications are the foundation of our entire disposal protocol.

Hazard ClassGHS Hazard CodeDescriptionCausality and Experimental Implications
Acute Toxicity (Oral)H302Harmful if swallowedIngestion can lead to systemic toxic effects. This dictates strict prohibition of eating or drinking in the lab and mandates immediate medical attention if swallowed.
Acute Toxicity (Inhaled)H332Harmful if inhaledAs a solid, the primary inhalation risk is from dust. All weighing and transfer operations should be conducted in a chemical fume hood or ventilated enclosure to prevent aerosolization.
Skin IrritationH315Causes skin irritationDirect contact can lead to local inflammation and discomfort. This underpins the requirement for robust glove selection.
Eye IrritationH319Causes serious eye irritationOcular exposure can cause significant, potentially lasting damage. This mandates the use of chemical splash goggles.
Specific Target Organ ToxicityH335May cause respiratory irritationInhalation of dust can irritate the respiratory tract. This reinforces the need for engineering controls like fume hoods.

This data is synthesized from multiple supplier safety data sheets.[1]

The core takeaway is that this compound exhibits multiple toxicological hazards. Therefore, under the United States Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), any waste containing this substance would likely be classified as a characteristic hazardous waste due to Toxicity .

Part 2: The Self-Validating Safety Protocol: PPE and Spill Management

A trustworthy disposal plan is one that anticipates and mitigates failure points. This begins with personal protection and having a clear, rehearsed plan for accidental releases.

Personal Protective Equipment (PPE): Your First Line of Defense

The choice of PPE is not arbitrary; it is a direct response to the identified hazards.

  • Eye Protection : Tightly fitting chemical safety goggles are mandatory.[2] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.

  • Hand Protection : Wear chemical-protective gloves, such as nitrile rubber.[3] It is critical to inspect gloves before each use and employ proper removal techniques to avoid skin contact. The suitability and durability of the glove depend on the frequency and duration of contact.[4]

  • Body Protection : A standard laboratory coat is required. For tasks involving significant quantities or a high risk of spills, a chemically resistant apron is recommended.

  • Respiratory Protection : All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood to ensure adequate ventilation.[3][5]

Decontamination and Spill Management

Even with meticulous planning, spills can occur. Your response must be immediate and systematic.

Step-by-Step Spill Cleanup Protocol:

  • Alert and Evacuate : Notify personnel in the immediate area and restrict access. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Don Appropriate PPE : Before attempting cleanup, don the full PPE described above.

  • Contain the Spill : For this solid compound, prevent the dust from spreading.

  • Absorb and Collect : Gently cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels for the initial absorption.

  • Sweep and Collect : Carefully sweep the absorbed material and place it into a designated, pre-labeled hazardous waste container.[5] Use non-sparking tools if there is any solvent present.[3]

  • Final Decontamination : Clean the spill area with soap and water, followed by a final rinse. Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Dispose of Waste : Seal the waste container and process it for disposal according to the protocol in the following section.

  • Report : Document the spill and cleanup procedure according to your institution's Environmental Health & Safety (EHS) policies.

Part 3: The Core Disposal Workflow for this compound

The guiding principle for disposing of this compound is clear: Do not dispose of it down the drain or in the regular trash. [5][6] It must be collected, properly containerized, and transferred to an approved hazardous waste disposal facility.[3][6]

The following workflow provides a logical, step-by-step process for its proper management from point of generation to final disposal.

DisposalWorkflow cluster_prep Step 1: Preparation & Segregation cluster_label Step 2: Containerization & Labeling cluster_disposal Step 3: Storage & Final Disposal A Identify Waste Stream: - Unused/Expired Solid - Contaminated Labware (pipettes, vials) - Spill Cleanup Debris C Is the waste mixed with solvents? A->C Characterize B Select Appropriate Waste Container: - Solid Waste: Wide-mouth, sealable container (e.g., HDPE pail) - Sharps: Puncture-proof sharps container D Segregate from incompatible waste streams (e.g., strong oxidizing agents, bases). B->D Containerize C->B Yes: Use solvent-compatible container for liquid waste C->B No: Use solid waste container E Transfer waste into the selected container inside a chemical fume hood. D->E F Securely seal the container. E->F G Affix a Hazardous Waste Label. F->G H Complete the Label: - Generator Name & Contact - Accumulation Start Date - Chemical Contents: "Hazardous Waste: this compound" - Check Hazard Boxes: "Toxic" G->H I Store sealed container in a designated Satellite Accumulation Area (SAA). H->I J Ensure secondary containment is present. I->J K Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. I->K L EHS transports waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). K->L

Caption: Disposal workflow for this compound.

Detailed Protocol Steps:
  • Waste Identification and Segregation :

    • Identify all waste streams containing the compound. This includes pure, unadulterated solid, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and spill cleanup materials.

    • This chemical should be segregated from strong oxidizing agents, strong bases, and strong reducing agents to prevent adverse reactions in the waste container.[5]

  • Waste Containerization :

    • For Solid Waste : Use a clearly marked, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail with a screw-top lid).

    • For Contaminated Sharps : Any needles or sharp objects must be placed in a designated, puncture-resistant sharps container.

    • For Contaminated Solvents : If the compound is dissolved in a solvent, it must be collected in a container approved for flammable liquid waste, if applicable. The entire mixture is considered hazardous.

    • Never mix incompatible waste types in the same container.[7]

  • Labeling :

    • As soon as the first drop of waste enters the container, it must be labeled with a "Hazardous Waste" tag.

    • Fill out the label completely, including:

      • The full chemical name: "this compound". Avoid abbreviations.

      • An accurate estimation of the concentration.

      • The relevant hazard characteristics (e.g., "Toxic").

      • The date you started accumulating waste in the container.

  • Storage and Disposal :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area must be under the control of the laboratory personnel.

    • Ensure the SAA has secondary containment to capture any potential leaks from the primary container.

    • Once the container is full, or if you are generating waste infrequently, do not let it sit for extended periods. Follow your institution's procedures to schedule a waste pickup by the EHS department.

    • EHS professionals will then transport the waste to a licensed facility for proper disposal, which typically involves high-temperature incineration.

By adhering to this structured workflow, you create a self-validating system that ensures safety, compliance, and environmental responsibility at every stage.

References

A Senior Application Scientist's Guide to Safely Handling Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Ethyl 5-methyl-1H-pyrrole-2-carboxylate (CAS No. 3284-51-3) is a pyrrole derivative with significant potential in synthetic chemistry. However, like many heterocyclic compounds, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to explain the scientific reasoning behind each critical step.

Hazard Identification: Understanding the Risks

Before any laboratory work commences, a comprehensive risk assessment is paramount. The Globally Harmonized System (GHS) classifications for this compound provide the basis for our safety protocols.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications indicate that the compound poses a moderate acute toxicity risk through multiple routes of exposure—ingestion, skin contact, and inhalation. The primary hazards are irritation to the skin, eyes, and respiratory system.[1] This multi-route exposure potential necessitates the use of comprehensive barrier protection, which forms the core of our personal protective equipment strategy.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. For this compound, the goal is to prevent all direct contact and to mitigate inhalation risk.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye & Face Protection Safety goggles with side shields or a full-face shield.Rationale: The H319 classification ("Causes serious eye irritation") mandates robust protection. Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required at all times. A face shield should be worn over goggles during procedures with a high splash potential, such as transferring solutions or working with larger quantities.[2][3]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Rationale: The H312 ("Harmful in contact with skin") and H315 ("Causes skin irritation") classifications necessitate the use of gloves with proven resistance to organic chemicals.[4] Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove gloves immediately using the proper technique to avoid skin contamination, and wash hands thoroughly.
Skin & Body Protection Flame-retardant laboratory coat.Rationale: A buttoned lab coat provides a crucial barrier against accidental spills and contact.[2] For tasks involving larger volumes or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[4]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Rationale: The H332 ("Harmful if inhaled") and H335 ("May cause respiratory irritation") classifications mean that this compound must be handled in a well-ventilated area. All weighing and solution preparation must be conducted inside a certified chemical fume hood.[2][5] If engineering controls are insufficient or in the event of a spill, a respirator is required.[6]

Operational Workflow: From Receipt to Disposal

A systematic approach to handling minimizes risk at every stage. The following workflow provides a step-by-step guide for safe laboratory operations.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Correct PPE (Goggles, Gloves, Lab Coat) prep_fumehood 2. Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials 3. Assemble Materials & Spill Kit prep_fumehood->prep_materials handle_weigh 4. Weigh Solid Compound prep_materials->handle_weigh handle_transfer 5. Transfer & Dissolve handle_weigh->handle_transfer handle_reaction 6. Perform Reaction handle_transfer->handle_reaction spill EMERGENCY Spill or Exposure handle_transfer->spill If spill occurs cleanup_decontaminate 7. Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste 8. Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 9. Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill->cleanup_decontaminate Follow spill protocol

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE as detailed in the table above.

    • Assemble all necessary equipment (glassware, spatulas, solvents) and have a chemical spill kit readily accessible before bringing the compound into the work area.[2]

  • Handling (Inside a Fume Hood):

    • Weighing: As this compound is a solid, there is a risk of generating dust, which can be inhaled. Tare your container on the balance, then move it into the fume hood to weigh the desired amount of this compound.

    • Transfer and Dissolving: Gently transfer the solid to the reaction vessel inside the fume hood. Add solvent slowly to avoid splashing.

    • Reaction: Keep the apparatus within the fume hood for the duration of the reaction.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][7]

    • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[5][7]

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or symptoms like coughing appear, seek medical aid.[5]

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Seek immediate medical attention.[5]

Waste Management and Disposal Plan

All waste containing this compound must be treated as hazardous waste.[2] Proper segregation is key to safe and compliant disposal.

  • Solid Waste:

    • Description: Includes contaminated gloves, weighing paper, paper towels, and any residual solid compound.

    • Procedure: Collect all solid waste in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste: this compound" and include the relevant hazard pictograms.

  • Liquid Waste:

    • Description: Includes any unused solutions or reaction mixtures containing the compound.

    • Procedure: Collect all liquid waste in a sealed, labeled, and chemically compatible container for hazardous liquid waste. Never pour this chemical down the drain.

  • Decontamination:

    • Description: Glassware and work surfaces that have come into contact with the compound.

    • Procedure: Rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol) inside the fume hood. Collect this rinse as hazardous liquid waste. Then, wash the glassware according to standard laboratory procedures. Wipe down the work surface in the fume hood with a towel dampened with a suitable solvent, and dispose of the towel as solid hazardous waste.

By adhering to these detailed protocols, you ensure not only your personal safety but also the integrity of your research and the safety of your colleagues.

References

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methyl-1H-pyrrole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.